1-Amino-2-methyl-4-phenylbutan-2-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
1-amino-2-methyl-4-phenylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-11(13,9-12)8-7-10-5-3-2-4-6-10/h2-6,13H,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGPGHGYGAIFGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited experimental data for 1-Amino-2-methyl-4-phenylbutan-2-ol is available in public databases. The information presented herein is a combination of predicted data for the target compound and experimental data for its isomers. Clear distinctions are made for data pertaining to isomers.
Introduction
This compound is a chiral amino alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine and a tertiary alcohol on a substituted butane backbone, makes it an interesting candidate for use as a chiral building block or a pharmacophore. This guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and available data on its isomers.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound and Its Isomers
| Property | This compound (Predicted) | 4-Amino-2-methyl-1-phenylbutan-2-ol[1] | 4-Amino-2-methyl-4-phenylbutan-2-ol[2] |
| Molecular Formula | C₁₁H₁₇NO[3] | C₁₁H₁₇NO | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol [3] | 179.26 g/mol | 179.26 g/mol |
| CAS Number | 1155915-78-8[3] | 63574-07-2[1] | 14593-13-6[2] |
| IUPAC Name | This compound | 4-Amino-2-methyl-1-phenylbutan-2-ol | 4-Amino-2-methyl-4-phenylbutan-2-ol |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | 46.3 Ų | 46.3 Ų |
| LogP (Predicted) | Not Available | 1.2 | 1.1 |
| Hydrogen Bond Donors | 2 | 2 | 2 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
| Rotatable Bonds | Not Available | Not Available | Not Available |
Synthesis and Experimental Protocols
While specific experimental protocols for the synthesis of this compound are not published, several logical synthetic routes can be proposed based on established organic chemistry principles.
Proposed Synthetic Pathways
Method 1: Reductive Amination of a Hydroxy Ketone
This approach involves the synthesis of a key intermediate, 1-hydroxy-2-methyl-4-phenylbutan-2-one, followed by reductive amination.
-
Step 1: Synthesis of 2-methyl-4-phenylbutan-1,2-diol. This precursor could be synthesized from a suitable starting material like 4-phenyl-2-butanone.
-
Step 2: Selective Oxidation. Selective oxidation of the primary alcohol in the diol would yield the desired hydroxy ketone.
-
Step 3: Reductive Amination. The hydroxy ketone can then be reacted with ammonia or an ammonia source in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield this compound.
Method 2: Ring-Opening of an Epoxide
This versatile method for synthesizing amino alcohols can be adapted for the target molecule.
-
Step 1: Synthesis of 2-methyl-2-(2-phenylethyl)oxirane. This epoxide can be prepared from 4-phenyl-2-butanone.
-
Step 2: Nucleophilic Ring-Opening. The epoxide can be subjected to nucleophilic attack by an amine source, such as ammonia or a protected amine. The regioselectivity of the ring-opening would be a critical factor to control.[3]
Below is a DOT script visualizing the proposed epoxide ring-opening pathway.
Caption: Proposed synthesis of this compound via epoxide ring-opening.
Stereoselective Synthesis
Given that the C2 carbon in this compound is a stereocenter, enantiomerically pure forms could be synthesized using stereoselective methods.[3] One potential approach is the asymmetric reduction of a precursor ketone.
The following diagram illustrates a general workflow for a stereoselective synthesis.
Caption: General workflow for the stereoselective synthesis of enantiomers.
Spectroscopic Data
No experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been found in the searched literature. For researchers planning to synthesize this compound, standard spectroscopic techniques would be essential for its characterization.
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or mechanism of action of this compound. The amino alcohol motif is a known pharmacophore present in many biologically active compounds, suggesting that this molecule could be a candidate for screening in various assays. However, without experimental data, any discussion of its potential pharmacological effects remains speculative.
Safety Information
Specific safety and hazard information for this compound is not available. However, for the isomeric compound, 4-Amino-2-methyl-1-phenylbutan-2-ol, the following hazard statements are listed: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation).[4] It is reasonable to assume that this compound may have a similar hazard profile and should be handled with appropriate personal protective equipment in a well-ventilated area.
Conclusion
This compound is a chiral amino alcohol with potential for further investigation in synthetic and medicinal chemistry. This guide has provided a summary of its predicted properties and outlined potential synthetic strategies. The lack of experimental data highlights an opportunity for researchers to synthesize and characterize this compound, and to explore its potential biological activities. Future studies are needed to fully elucidate the chemical and biological profile of this molecule.
References
- 1. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 26748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 4. 4-amino-2-methyl-1-phenylbutan-2-ol | 63574-07-2 [sigmaaldrich.com]
An In-depth Technical Guide to 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral amino alcohol and a derivative of phenylethylamine. While specific research on this compound is limited in publicly available literature, its structural features suggest potential applications in medicinal chemistry and as a chiral building block in organic synthesis.[1] This guide provides a comprehensive overview of its molecular structure, predicted physicochemical and spectroscopic properties, a plausible synthetic route, and a discussion of its potential biological significance based on its relationship to the broader classes of amino alcohols and phenylethylamine derivatives.
Molecular Structure and Physicochemical Properties
This compound possesses a primary amino group at the C1 position, and a tertiary alcohol and a methyl group at the C2 position, which constitutes a chiral center.[1] Consequently, it can exist as a pair of enantiomers.[1] The presence of both an amino and a hydroxyl group, along with a phenyl moiety, makes it a molecule of interest for potential biological activity and as a versatile synthetic intermediate.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1] |
| IUPAC Name | This compound | |
| CAS Number | 1155915-78-8 | [1] |
| InChI Key | LZGPGHGYGAIFGH-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.2 | [2] |
| Predicted Hydrogen Bond Donors | 2 | PubChem |
| Predicted Hydrogen Bond Acceptors | 2 | PubChem |
| Predicted Rotatable Bond Count | 4 | PubChem |
Table 1: Physicochemical Properties of this compound and its isomer.
Spectroscopic Profile (Predicted)
Experimentally determined spectroscopic data for this compound are not currently available in the public domain.[1] However, based on its structure, a predicted spectroscopic profile can be outlined.
Mass Spectrometry (MS)
High-resolution mass spectrometry would confirm the molecular formula C₁₁H₁₇NO. The fragmentation pattern in mass spectrometry is expected to show characteristic losses. For the related isomer, 4-amino-2-methyl-1-phenylbutan-2-ol, predicted collision cross section (CCS) values for various adducts have been calculated, offering an insight into its behavior in advanced MS experiments.[1]
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 179 | [M]⁺ | Molecular Ion |
| 162 | [M - NH₃]⁺ | Loss of ammonia |
| 161 | [M - H₂O]⁺ | Loss of water |
| 149 | [M - CH₂NH₂]⁺ | Cleavage of C1-C2 bond |
| 91 | [C₇H₇]⁺ | Tropylium ion (from the benzyl moiety) |
| 44 | [CH₂NH₂]⁺ | α-cleavage at the amino group |
Table 2: Predicted Mass Spectrometry Fragmentation for this compound.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the phenyl group, methylene protons of the butyl chain, a singlet for the methyl group, and signals for the amine and hydroxyl protons, which may be broad and exchangeable.
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl ring, the four carbons of the butanol backbone, and the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by absorption bands corresponding to the O-H stretch of the alcohol, N-H stretching of the primary amine, C-H stretches of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring.
Synthesis Methodology
A specific, validated experimental protocol for the synthesis of this compound is not readily found in the literature. However, a plausible synthetic route can be devised based on established organic chemistry principles, such as the ring-opening of an epoxide.
Proposed Experimental Protocol: Epoxide Ring-Opening
A potential synthetic pathway involves the nucleophilic ring-opening of a suitable epoxide with an amine source.[1]
Step 1: Synthesis of the Epoxide Precursor (2-methyl-2-(2-phenylethyl)oxirane)
This precursor could be synthesized from 2-methyl-4-phenyl-1-butene via epoxidation using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
Step 2: Ring-Opening with Ammonia
The synthesized epoxide, 2-methyl-2-(2-phenylethyl)oxirane, would then be subjected to nucleophilic attack by ammonia. This reaction is typically carried out in a sealed vessel with a solution of ammonia in an alcohol, such as methanol, under heat. The regioselectivity of the ring-opening would favor the attack of the nucleophile at the less sterically hindered carbon, yielding this compound.
Purification: The final product would be purified using standard techniques such as column chromatography or distillation under reduced pressure.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for this compound, its structural similarity to other biologically active molecules provides a basis for postulating its potential pharmacological profile.
As a Phenylethylamine Derivative
The core structure of this molecule is a substituted phenylethylamine. This class of compounds is known to interact with the central nervous system, often by modulating monoamine neurotransmission.[3][4] Many phenylethylamine derivatives act as stimulants, hallucinogens, appetite suppressants, or antidepressants.[3] Their mechanism of action frequently involves the inhibition of reuptake or promotion of release of neurotransmitters like dopamine and norepinephrine.[5] It is therefore plausible that this compound could exhibit similar psychoactive properties.
As an Amino Alcohol
The β-amino alcohol motif is a key pharmacophore found in many biologically active compounds.[6] Derivatives of β-amino alcohols have shown a wide range of therapeutic potential, including antimalarial, antibacterial, and antiproliferative activities.[7][8] Some amino alcohols have also been investigated as potential insecticides.[6]
Hypothetical Signaling Pathway
Given its phenylethylamine backbone, a hypothetical mechanism of action for this compound could involve its interaction with monoamine transporters, such as the dopamine transporter (DAT) and the norepinephrine transporter (NET). By binding to these transporters, it could inhibit the reuptake of dopamine and norepinephrine from the synaptic cleft, leading to an increase in their concentration and enhanced signaling through their respective postsynaptic receptors.
Conclusion
This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and synthetic organic chemistry. While experimental data is currently sparse, its structural characteristics suggest a range of possible biological activities, particularly related to the central nervous system. The synthesis of this compound and its enantiomers, followed by thorough spectroscopic characterization and biological screening, would be a valuable endeavor for drug discovery and development programs. This guide provides a foundational understanding of this molecule to aid in such future research.
References
- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 4. Phenethylamine - Wikipedia [en.wikipedia.org]
- 5. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amino Alcohols from Eugenol as Potential Semisynthetic Insecticides: Chemical, Biological, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 1-amino-2-methyl-4-phenylbutan-2-ol, a chiral amino alcohol with potential applications in medicinal chemistry and as a synthetic building block. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines theoretical principles of stereochemistry with data from structurally related compounds to offer a thorough analysis. The document covers the stereochemical properties, potential synthetic and analytical methodologies, and a discussion of possible pharmacological relevance by drawing parallels with the well-studied analogue, phenibut.
Introduction
This compound is a primary amino alcohol with a single chiral center. The presence of both amino and hydroxyl functional groups, combined with its chirality, makes it a molecule of interest for applications in asymmetric synthesis and as a potential pharmacophore. Amino alcohols are prevalent structural motifs in a wide range of biologically active molecules, including pharmaceuticals and natural products.[1] The stereochemistry of such molecules is often critical to their biological activity, with different stereoisomers exhibiting distinct pharmacological and toxicological profiles.
Stereochemistry
The structure of this compound features a single stereocenter at the C2 position, which is a quaternary carbon atom bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH3), an aminomethyl group (-CH2NH2), and a phenylethyl group (-CH2CH2C6H5).[1] Consequently, the molecule exists as a pair of enantiomers: (R)-1-amino-2-methyl-4-phenylbutan-2-ol and (S)-1-amino-2-methyl-4-phenylbutan-2-ol.
Diagram of Enantiomers:
Caption: The enantiomers of this compound.
These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties, such as melting point and boiling point, but will rotate plane-polarized light in equal but opposite directions.[1]
Physicochemical Properties (Predicted)
| Property | Value | Source |
| Molecular Formula | C11H17NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| XLogP3 | 1.2 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 5 | PubChem |
| Specific Rotation ([α]D) | Not available for enantiomers | - |
| Melting Point | Not available for enantiomers | - |
Synthesis and Chiral Resolution: Proposed Methodologies
While specific, validated protocols for the synthesis of this compound enantiomers are not published, established methods for the synthesis of chiral amino alcohols can be proposed.
Asymmetric Synthesis
A potential route for the enantioselective synthesis could involve the asymmetric reduction of a precursor ketone, 1-amino-2-methyl-4-phenylbutan-2-one. This could be achieved using chiral reducing agents or through biocatalysis with a suitable ketoreductase.
Proposed Asymmetric Synthesis Workflow:
Caption: A potential workflow for the asymmetric synthesis of the target enantiomers.
Chiral Resolution of Racemic Mixture
A racemic mixture of this compound could be synthesized and then the enantiomers separated.
Experimental Protocol: Proposed Chiral Resolution by Diastereomeric Salt Formation
-
Racemate Synthesis: A possible synthesis of the racemic amino alcohol could involve the reaction of benzylacetone with a cyanide source and ammonia (Strecker synthesis) followed by Grignard reaction with methylmagnesium bromide and subsequent reduction of the nitrile.
-
Diastereomeric Salt Formation: The racemic amino alcohol (a base) is reacted with a chiral acid resolving agent (e.g., tartaric acid, mandelic acid, or a derivative thereof) in a suitable solvent. This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: Due to their different physical properties, the two diastereomeric salts can be separated by fractional crystallization.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with a base to liberate the individual, optically pure enantiomers of the amino alcohol.
Logical Relationship for Chiral Resolution:
Caption: The logical steps involved in resolving a racemic mixture via diastereomeric salt formation.
Potential Pharmacological Significance: A Comparative Analysis with Phenibut
Given the absence of pharmacological data for this compound, an analysis of the structurally related compound, phenibut (β-phenyl-γ-aminobutyric acid), can provide valuable insights. Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects.[2]
Key Pharmacological Features of Phenibut Stereoisomers:
-
GABAergic Activity: Phenibut acts as a GABA mimetic, primarily at GABAB receptors, and to a lesser extent at GABAA receptors.[2]
-
Stereoselectivity: The (R)-enantiomer of phenibut has a significantly higher affinity (over 100-fold) for the GABAB receptor than the (S)-enantiomer, indicating that (R)-phenibut is the primary active enantiomer at this receptor.[1][3]
-
Voltage-Gated Calcium Channels (VGCCs): Both (R)- and (S)-phenibut bind to and block α2δ subunit-containing VGCCs, similar to gabapentin and pregabalin.[1]
Quantitative Data for Phenibut and Related Compounds:
| Compound | α2δ Ki (μM) | GABAB Ki (μM) |
| Phenibut (racemic) | ND | 177 |
| (R)-Phenibut | 23 | 92 |
| (S)-Phenibut | 39 | >1000 |
| Baclofen | 156 | 6 |
| Gabapentin | 0.05 | >1000 |
| Data from rat brain homogenates.[1] |
Proposed Signaling Pathway Involvement:
Based on the activity of phenibut, the stereoisomers of this compound could potentially interact with GABA receptors and/or VGCCs. The stereochemistry at the C2 position would likely play a crucial role in the affinity and efficacy at these targets.
Caption: A hypothetical signaling pathway diagram based on the pharmacology of phenibut.
Conclusion
The stereoisomers of this compound represent an understudied area with potential for new discoveries in medicinal chemistry and organic synthesis. While specific experimental data is currently lacking, this guide provides a solid theoretical framework and proposes actionable experimental strategies for the synthesis, separation, and characterization of the (R) and (S) enantiomers. The comparative analysis with phenibut underscores the critical importance of evaluating the biological activity of each stereoisomer independently. Further research into this molecule is warranted to elucidate its properties and potential applications.
References
(S)-1-Amino-2-methyl-4-phenylbutan-2-ol: A Comprehensive Technical Guide
Abstract: This document provides an in-depth technical overview of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol, a chiral amino alcohol with significant potential in synthetic organic chemistry and drug development. Due to limited direct research on this specific stereoisomer, this guide synthesizes information based on its structural characteristics and data from closely related compounds. It covers physicochemical properties, potential synthetic methodologies, and prospective applications, with a focus on its role as a chiral building block. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Physicochemical Properties
(S)-1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral 1,2-amino alcohol. Its key structural features include a primary amino group (-NH₂) at the C1 position and a tertiary alcohol (-OH) with a methyl group (-CH₃) at the C2 position, which constitutes the chiral center.[1] While specific experimental data for this compound is sparse in publicly accessible literature, its properties can be predicted based on its structure and data from similar compounds.
Table 1: Physicochemical Data of 1-Amino-2-methyl-4-phenylbutan-2-ol and Related Isomers
| Property | Value | Source Compound | Reference |
| Molecular Formula | C₁₁H₁₇NO | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][3] |
| Molecular Weight | 179.26 g/mol | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][4] |
| Monoisotopic Mass | 179.131014166 Da | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][4] |
| Physical Form | Oil | 4-amino-2-methyl-1-phenylbutan-2-ol | |
| Topological Polar Surface Area | 46.3 Ų | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][4] |
| XLogP3 (Predicted) | 1.1 - 1.2 | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][4] |
| CAS Number | 1155915-78-8 | This compound | [1] |
Note: Data is primarily from computational predictions and information on structural isomers due to limited availability for the specific (S)-enantiomer.
Synthetic Methodologies and Experimental Protocols
The synthesis of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol presents a challenge due to the need to control the stereochemistry at the C2 tertiary alcohol center.[1] Both direct and stereoselective routes can be envisioned.
Potential Synthetic Pathways
-
From a Precursor Alcohol: A hypothetical route could start from the precursor alcohol, 2-methyl-4-phenylbutan-2-ol.[1] This would involve a multi-step process including protection of the tertiary alcohol, functionalization of the terminal methyl group, conversion to an amine, and subsequent deprotection.[1]
-
Reductive Amination: Direct, non-stereoselective methods could involve the reductive amination of a corresponding keto-aldehyde or a related precursor to efficiently construct the carbon skeleton and introduce the necessary functional groups.[1]
-
Via Epoxide Ring-Opening: A common strategy for synthesizing amino alcohols is the ring-opening of an epoxide. A synthesis could be designed starting from a chiral epoxide precursor, which would allow for the stereospecific introduction of the amino group.[1]
Caption: Hypothetical multi-step synthesis from a precursor alcohol.
Example Experimental Protocol (Adapted from a related synthesis)
Objective: To synthesize (S)-2-amino-4-phenylbutan-1-ol via reduction of homo-L-phenylalanine.
Materials:
-
Lithium borohydride (LiBH₄)
-
Trichloromethylsilane (CH₃SiCl₃)
-
Tetrahydrofuran (THF), anhydrous
-
homo-L-phenylalanine
-
Methanol
-
5% aqueous sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere and ice-cooling, add trichloromethylsilane (340 mmol) to a solution of lithium borohydride (170 mmol) in anhydrous tetrahydrofuran (200 mL).
-
Stir the mixture for 30 minutes at 0°C.
-
Slowly add homo-L-phenylalanine (56 mmol) to the solution under the same ice-cooling conditions.
-
Allow the reaction mixture to stir for 18 hours, gradually warming to room temperature.
-
Quench the reaction by carefully adding methanol until the cessation of hydrogen gas evolution.
-
Concentrate the mixture under reduced pressure.
-
Add 5% aqueous sodium hydroxide solution to the residue and extract the aqueous phase twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the product.[5]
Biological Activity and Mechanism of Action
Specific research on the biological activity of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is limited in published literature. However, the broader class of amino alcohols and compounds with a phenethylamine scaffold are known to possess diverse biological activities.[6] For instance, some related 1-amino-4-phenyl-2-butanethiols have been synthesized and studied for their antioxidant activity.[7] Given its structure, it could be investigated for activity within the central nervous system, but this remains speculative without direct experimental evidence. No signaling pathways involving this specific compound have been described.
Applications in Research and Drug Development
The primary and most promising application for (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is as a chiral building block in asymmetric synthesis.[1]
-
Chiral Auxiliary: The stereogenic center at C2, combined with the reactive amino and hydroxyl groups, makes it a valuable synthon. It can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, and then cleaved to yield an enantiomerically pure target molecule.[1]
-
Ligand Synthesis: The amino and hydroxyl groups can serve as coordination sites for metal catalysts, making it a candidate for the synthesis of chiral ligands used in asymmetric catalysis.
-
Scaffold for Drug Discovery: The phenylbutane backbone with amino and hydroxyl functionalities provides a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications.
Caption: Use of the compound as a chiral auxiliary in synthesis.
Safety and Handling
Safety data for (S)-1-Amino-2-methyl-4-phenylbutan-2-ol is not specifically available. However, GHS classification for the closely related isomer, 4-amino-2-methyl-1-phenylbutan-2-ol, indicates potential hazards. Users should handle this compound with appropriate caution in a well-ventilated fume hood, using personal protective equipment.
Table 2: GHS Hazard Information for 4-amino-2-methyl-1-phenylbutan-2-ol
| Hazard Class | Pictogram(s) | Signal Word | Hazard Statement(s) |
| Skin Corrosion/Irritation | Corrosive, Irritant | Danger | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Irritation | Corrosive | Danger | H318: Causes serious eye damage.[2] |
| STOT - Single Exposure | Irritant | Danger | H335: May cause respiratory irritation.[2] |
Disclaimer: This safety information pertains to a structural isomer and should be used as a guideline only. A full safety assessment should be conducted before handling.
References
- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-amino-2-methyl-1-phenylbutan-2-ol (C11H17NO) [pubchemlite.lcsb.uni.lu]
- 4. 4-Amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 26748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-2-amino-4-phenylbutan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for (R)-1-Amino-2-methyl-4-phenylbutan-2-ol, a chiral amino alcohol with potential applications as a building block in pharmaceutical and chemical synthesis. The proposed synthesis leverages a chemoenzymatic approach, which combines traditional organic synthesis with the high stereoselectivity of biocatalysis to achieve the desired enantiopure product.
Synthetic Strategy Overview
The synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol can be efficiently achieved through a two-step chemoenzymatic sequence. The first step involves the synthesis of the precursor ketone, 1-amino-2-methyl-4-phenylbutan-2-one. This intermediate is then subjected to a stereoselective reduction using a ketone reductase enzyme to yield the target (R)-amino alcohol. This strategy is advantageous as it introduces the chirality in the final step, often with high enantiomeric excess.
An alternative, though less detailed in the current literature for this specific molecule, involves the synthesis of 2-methyl-4-phenylbutan-2-ol followed by a subsequent amination step. While the synthesis of the tertiary alcohol precursor is well-documented, the stereoselective introduction of the amino group at a later stage can be challenging.
This guide will focus on the more promising chemoenzymatic route.
Experimental Protocols
Synthesis of 2-Methyl-4-phenylbutan-2-ol (Precursor for an alternative route)
While not the primary proposed route to the final chiral amine, the synthesis of the tertiary alcohol precursor is a key step in related chemical transformations.
Reaction: Grignard reaction of benzylmagnesium chloride with isobutylene oxide.
Experimental Protocol:
A solution of benzylmagnesium chloride is prepared from magnesium turnings and benzyl chloride in an appropriate solvent like THF. To this Grignard reagent, isobutylene oxide is added dropwise at a controlled temperature, typically 0 °C. The reaction mixture is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification by silica gel column chromatography or distillation yields 2-methyl-4-phenylbutan-2-ol.[1]
Proposed Chemoenzymatic Synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol
This proposed route is based on analogous biocatalytic reductions of aminoketones.
Step 1: Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-one (Precursor Ketone)
Step 2: Biocatalytic Asymmetric Reduction of 1-Amino-2-methyl-4-phenylbutan-2-one
This key stereochemical step utilizes a ketone reductase (KRED) to selectively produce the (R)-enantiomer of the amino alcohol.
Experimental Protocol (Adapted from analogous reactions):
To a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is added the precursor ketone, 1-amino-2-methyl-4-phenylbutan-2-one. A ketone reductase enzyme, often commercially available or expressed in a host organism like E. coli, is then introduced. A cofactor regeneration system is essential for this reaction to proceed efficiently. A common system involves the use of isopropanol as a sacrificial co-substrate and a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase to regenerate NADPH or NADH. The reaction is stirred at a controlled temperature (typically 25-37 °C) and monitored by HPLC or GC for conversion. Upon completion, the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated. Purification of the crude product by chromatography affords the desired (R)-1-Amino-2-methyl-4-phenylbutan-2-ol. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Data Presentation
The following tables summarize typical quantitative data for the key reaction types involved in the synthesis. Note that the data for the target molecule is projected based on analogous reactions due to the lack of specific literature data.
Table 1: Synthesis of Tertiary Alcohol Precursor (2-Methyl-4-phenylbutan-2-ol)
| Starting Materials | Reaction Type | Product | Yield (%) | Purity (%) | Reference |
| Benzylmagnesium halide, Isobutylene oxide | Grignard Reaction | 2-Methyl-4-phenylbutan-2-ol | 72-74 | >97 | [1][2] |
Table 2: Proposed Biocatalytic Asymmetric Reduction
| Substrate | Enzyme | Product | Conversion (%) | Enantiomeric Excess (ee%) | Reference (Analogous) |
| 1-Amino-2-methyl-4-phenylbutan-2-one | Ketone Reductase (KRED) | (R)-1-Amino-2-methyl-4-phenylbutan-2-ol | >95 (projected) | >99 (projected) | [3] |
| 4-phenyl-2-butanone | Transaminase (TsRTA) | (R)-4-phenylbutan-2-amine | 53 | >99 | [3] |
Mandatory Visualizations
The following diagrams illustrate the proposed synthetic pathway and the logical workflow of the chemoenzymatic approach.
Caption: Proposed chemoenzymatic synthesis of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol.
Caption: Experimental workflow for the biocatalytic reduction step.
Conclusion
The chemoenzymatic synthesis route, particularly employing a ketone reductase for the asymmetric reduction of an aminoketone precursor, represents a highly promising and efficient strategy for the production of enantiopure (R)-1-Amino-2-methyl-4-phenylbutan-2-ol. This approach capitalizes on the high stereoselectivity of biocatalysts, which is often challenging to achieve through purely chemical methods. While a detailed experimental protocol for the synthesis of the specific aminoketone precursor requires further investigation, the principles and procedures outlined in this guide, based on closely related and well-documented reactions, provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chiral building block. Further optimization of reaction conditions and enzyme selection will be crucial for scaling up the production of this compound for potential industrial applications.
References
- 1. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 2. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 3. Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is a comprehensive review based on available chemical database entries and general synthetic methodologies. Specific peer-reviewed literature detailing the synthesis, biological activity, and mechanism of action for 1-Amino-2-methyl-4-phenylbutan-2-ol is limited. Much of the data presented is predicted or derived from closely related structural analogs.
Introduction
This compound is a chiral amino alcohol with potential applications in pharmaceutical and chemical research. Its structure, featuring a primary amine and a tertiary alcohol on a substituted butane backbone, suggests its potential as a chiral building block in asymmetric synthesis or as a scaffold for the development of novel therapeutic agents. The presence of a stereocenter at the C2 position indicates the existence of (R) and (S) enantiomers, which may exhibit different biological activities.
Chemical and Physical Properties
Quantitative data for this compound is primarily based on computational predictions. The following table summarizes the available information. It is important to note that experimental data for isomers such as 4-Amino-2-methyl-1-phenylbutan-2-ol and 4-Amino-2-methyl-4-phenylbutan-2-ol are also included for comparative purposes, as these are sometimes cross-listed in chemical databases.
| Property | Value (Predicted for this compound) | Value (Isomers/Related Compounds) | Source |
| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | 179.26 g/mol | [1] |
| IUPAC Name | This compound | 4-amino-2-methyl-1-phenylbutan-2-ol[2], (4R)-4-amino-2-methyl-4-phenylbutan-2-ol[3] | N/A |
| CAS Number | 1155915-78-8 | 63574-07-2[2], 14593-13-6[4] | [1] |
| Topological Polar Surface Area | 46.3 Ų | 46.3 Ų | [4] |
| XLogP3 | Not Available | 1.1 - 1.2 | [3][4] |
| Hydrogen Bond Donor Count | 2 | 2 | [3] |
| Hydrogen Bond Acceptor Count | 2 | 2 | [3] |
| Rotatable Bond Count | 4 | 4 | [3] |
Synthesis and Experimental Protocols
Proposed Synthetic Routes
Two plausible synthetic routes are outlined below. These are conceptual and would require experimental optimization.
Route A: Reductive Amination of a Hydroxy Ketone
This approach involves the synthesis of a key intermediate, 1-hydroxy-2-methyl-4-phenylbutan-2-one, followed by reductive amination.
-
Step 1: Synthesis of 1-Hydroxy-2-methyl-4-phenylbutan-2-one. This intermediate could potentially be synthesized from 2-methyl-4-phenyl-1-butene via epoxidation followed by rearrangement, or through other multi-step synthetic sequences starting from commercially available materials.
-
Step 2: Reductive Amination. The hydroxy ketone intermediate would then be reacted with an ammonia source (e.g., ammonia, ammonium salt) in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to yield the target amino alcohol. The use of a chiral catalyst in the reduction step could potentially afford enantioselective synthesis of either the (R) or (S) enantiomer.
Route B: Ring-Opening of an Epoxide
This method involves the nucleophilic attack of an amine on a suitable epoxide precursor.[1]
-
Step 1: Synthesis of 2-methyl-2-(2-phenylethyl)oxirane. This epoxide could be prepared from 2-methyl-4-phenyl-1-butene via epoxidation using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA).
-
Step 2: Nucleophilic Ring-Opening. The epoxide is then treated with an ammonia source. The regioselectivity of the ring-opening (attack at the more or less substituted carbon) would need to be carefully controlled through the choice of reagents and reaction conditions to favor the formation of the desired 1-amino-2-ol product.
Conceptual Experimental Workflow
The following diagram illustrates a conceptual workflow for the synthesis of this compound via the reductive amination pathway.
Caption: Conceptual workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
A thorough search of scientific databases did not yield any specific studies on the biological activity, pharmacological profile, or mechanism of action of this compound. The amino alcohol moiety is a common pharmacophore found in many biologically active compounds, suggesting that this molecule could potentially interact with various biological targets. However, without experimental data, any discussion of its biological effects would be purely speculative.
Signaling Pathways
There is no information available in the scientific literature regarding any signaling pathways that may be modulated by this compound.
Conclusion
This compound is a chiral molecule with potential for further investigation in the fields of synthetic and medicinal chemistry. While basic chemical properties can be predicted, there is a clear lack of published experimental data regarding its synthesis, characterization, and biological evaluation. The synthetic routes and workflows presented here are based on established chemical principles and provide a starting point for researchers interested in synthesizing and studying this compound. Further research is required to elucidate its chemical and biological properties and to explore its potential applications.
References
- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (4R)-4-amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 121314734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-methyl-4-phenylbutan-2-ol | C11H17NO | CID 26748 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1-Amino-2-methyl-4-phenylbutan-2-ol
This technical guide provides an in-depth overview of 1-Amino-2-methyl-4-phenylbutan-2-ol, a chiral 1,2-amino alcohol. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It covers the compound's chemical properties, potential synthesis methodologies, and structural features.
Core Compound Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | [1] |
| Molecular Weight | 179.26 g/mol | [1][2] |
| IUPAC Name | 4-amino-2-methyl-1-phenylbutan-2-ol | [2][3] |
| InChI Key | QJACQJLZHVHDSA-UHFFFAOYSA-N | [2][3] |
| CAS Number | 63574-07-2 | [2][3] |
| Physical Form | Oil | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthetic Methodologies
The synthesis of this compound can be approached through various routes, often involving the formation of its precursor, 2-methyl-4-phenylbutan-2-ol.
Synthesis of the Precursor: 2-Methyl-4-phenylbutan-2-ol
A common method for synthesizing the tertiary alcohol precursor is through a Grignard-type reaction.
Experimental Protocol:
-
A solution of methyl magnesium chloride (MeMgCl) in tetrahydrofuran (THF) is prepared.
-
To this solution, ethyl 3-phenylpropanoate is added at 0°C.
-
The reaction mixture is stirred for a short period (e.g., 10 minutes).
-
The reaction is then quenched using a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The final product is purified using silica-gel column chromatography.[4]
A patent also describes a method for preparing 2-methyl-4-phenylbutan-2-ol from the reaction of a benzylmagnesium halide with isobutylene oxide, which can achieve a purity of at least 97% after aqueous work-up and vacuum distillation.[5]
Introduction of the Amino Group
Once the precursor alcohol, 2-methyl-4-phenylbutan-2-ol, is obtained, the amino group can be introduced at the C1 position. A hypothetical multi-step sequence could involve:[1]
-
Selective protection of the tertiary alcohol.
-
Oxidation of a terminal methyl group to a carboxylic acid.
-
Conversion of the acid to an amide.
-
Reduction of the amide to the primary amine.
-
Deprotection of the tertiary alcohol.
A more direct approach could start from a precursor that already contains a nitrogen functionality.[1] Another potential route is the direct amination of a diol precursor, 2-methyl-4-phenylbutane-1,2-diol, using a catalyst.[1]
Potential Applications and Structural Significance
The unique structural features of this compound, namely the presence of a primary amino group and a tertiary alcohol on a chiral framework, suggest its potential as a valuable building block or ligand in organic synthesis.[1] Chiral 1,2-amino alcohols are important in the development of chiral catalysts and as synthons for complex stereoselective syntheses.
While specific signaling pathways involving this compound are not detailed in the available literature, the broader class of amino alcohols has diverse biological activities. For instance, related compounds like 3(S)-Amino-4-phenyl-butan-2(S)-ol have been investigated in the context of HIV.[6] The amphetamine and derivatives class, to which this compound is related, are known for their effects on the central nervous system.[6][7]
Visualizing Synthetic Pathways
The following diagrams illustrate the described synthetic workflows.
References
- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-amino-2-methyl-1-phenylbutan-2-ol | 63574-07-2 [sigmaaldrich.com]
- 4. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 5. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. 2-Amino-4-phenylbutane | 22374-89-6 [chemicalbook.com]
Spectroscopic Profile of 1-Amino-2-methyl-4-phenylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available spectroscopic data for the compound 1-Amino-2-methyl-4-phenylbutan-2-ol. Due to a scarcity of published experimental data for this specific molecule, this document presents predicted spectroscopic information and complements it with experimental data for the closely related analogue, 2-methyl-4-phenylbutan-2-ol, to offer valuable comparative insights. General experimental protocols for each spectroscopic technique are also detailed to guide researchers in acquiring data for this and similar compounds.
Introduction
This compound is a chiral amino alcohol with potential applications in pharmaceutical synthesis and drug development. Its structure, featuring a primary amine, a tertiary alcohol, and a phenyl group, makes it an interesting building block for more complex molecules. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such compounds. This guide focuses on three key spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data
This compound (Predicted Data)
Table 1: Predicted Mass Spectrometry Data for this compound
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 180.13829 |
| [M+Na]⁺ | 202.12023 |
| [M-H]⁻ | 178.12373 |
| [M+NH₄]⁺ | 197.16483 |
| [M+K]⁺ | 218.09417 |
| [M+H-H₂O]⁺ | 162.12827 |
Data sourced from computational predictions.
2-Methyl-4-phenylbutan-2-ol (Experimental Data for a Related Compound)
To provide a practical reference, the following tables summarize the experimental spectroscopic data for 2-methyl-4-phenylbutan-2-ol, a structurally similar compound lacking the C1 amino group.
Table 2: ¹H NMR Spectroscopic Data for 2-Methyl-4-phenylbutan-2-ol
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.30 | m | 5H | Phenyl-H |
| 2.60 - 2.80 | m | 2H | -CH₂-Ph |
| 1.70 - 1.90 | m | 2H | -CH₂-C(OH)- |
| 1.25 | s | 6H | 2 x -CH₃ |
| 1.20 | s | 1H | -OH |
Note: The specific solvent and instrument frequency can influence chemical shifts.
Table 3: ¹³C NMR Spectroscopic Data for 2-Methyl-4-phenylbutan-2-ol
| Chemical Shift (δ) ppm | Assignment |
| 142.3 | Phenyl C (quaternary) |
| 128.4 | Phenyl CH |
| 128.3 | Phenyl CH |
| 125.8 | Phenyl CH |
| 70.8 | C-OH (quaternary) |
| 47.9 | -CH₂-C(OH)- |
| 30.1 | -CH₂-Ph |
| 29.2 | -CH₃ |
Note: The specific solvent and instrument frequency can influence chemical shifts.
Table 4: IR Spectroscopic Data for 2-Methyl-4-phenylbutan-2-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600 - 3200 | Broad | O-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2970 - 2850 | Strong | Aliphatic C-H stretch |
| 1600, 1495, 1450 | Medium-Weak | Aromatic C=C stretch |
| 1375, 1365 | Medium | C-H bend (gem-dimethyl) |
| 1150 | Medium | C-O stretch |
| 740, 700 | Strong | Aromatic C-H bend |
Table 5: Mass Spectrometry Data for 2-Methyl-4-phenylbutan-2-ol [1]
| m/z | Relative Intensity (%) | Possible Fragment |
| 164 | < 5 | [M]⁺ |
| 149 | ~10 | [M - CH₃]⁺ |
| 131 | ~60 | [M - CH₃ - H₂O]⁺ |
| 105 | ~30 | [C₈H₉]⁺ |
| 91 | ~88 | [C₇H₇]⁺ (Tropylium ion) |
| 59 | 100 | [C₃H₇O]⁺ |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters and sample preparation may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.[2]
-
Instrumentation : The data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled pulse program is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) is required. A relaxation delay of 2-5 seconds is common.
-
Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat (for liquids) : A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
KBr Pellet (for solids) : A small amount of the solid sample (1-2 mg) is ground with ~100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : A small amount of the sample is placed directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition : A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded. The instrument typically scans the mid-IR range (4000-400 cm⁻¹).
-
Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a suitable volatile solvent.
-
Ionization : A suitable ionization technique is chosen based on the analyte's properties. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a soft ionization technique often used for LC-MS, which typically produces the protonated molecule [M+H]⁺.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum. For high-resolution mass spectrometry (HRMS), the exact mass is measured to help determine the elemental composition.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the spectroscopic analysis of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Predicted mass fragmentation pathway for this compound.
References
Technical Guide: Physicochemical Properties of 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral amino alcohol with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine, a tertiary alcohol, and a chiral center, makes it a candidate as a building block in the synthesis of more complex molecules.[1] This guide provides a summary of its known physical characteristics, outlines general experimental protocols for their determination, and presents a typical workflow for the characterization of such a novel chemical entity.
Core Physical Characteristics
Quantitative Data Summary
| Property | This compound | 2-Methyl-4-phenyl-2-butanol (for comparison) | Data Type |
| Molecular Formula | C₁₁H₁₇NO | C₁₁H₁₆O | - |
| Molecular Weight | 179.26 g/mol [1][2] | 164.24 g/mol [3][4] | - |
| Melting Point | Not available | 31-33 °C[4] | Experimental |
| Boiling Point | Not available | 144 °C at 85 mmHg[4] | Experimental |
| Solubility | Not available | Soluble in alcohol and fats; slightly soluble in water[3] | Experimental |
| XlogP (Computed) | 1.2[2] | 2.1[3] | Computed |
Experimental Protocols
The following are general methodologies for determining the key physical properties of a novel compound like this compound.
Melting Point Determination (for solids)
-
Apparatus: Capillary melting point apparatus.
-
Procedure:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The tube is placed in the melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
-
Boiling Point Determination (for liquids)
-
Apparatus: Distillation apparatus or a micro boiling point apparatus.
-
Procedure (Distillation):
-
The liquid sample is placed in a distillation flask with boiling chips.
-
The flask is heated, and the vapor rises through a condenser.
-
The temperature at which the liquid and vapor are in equilibrium under a given pressure is recorded as the boiling point. For high-boiling liquids, vacuum distillation is employed to prevent decomposition.
-
Solubility Assessment
-
Apparatus: Vials, analytical balance, and a set of standard laboratory solvents.
-
Procedure:
-
A known mass of the compound is added to a specific volume of a solvent (e.g., water, ethanol, acetone, dichloromethane) at a controlled temperature.
-
The mixture is agitated until saturation is reached.
-
The concentration of the dissolved compound is determined analytically (e.g., by UV-Vis spectroscopy or HPLC after filtration).
-
The process is repeated with a range of polar and non-polar solvents to build a solubility profile.
-
Compound Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical compound.
Caption: Workflow for Synthesis and Characterization of a Novel Compound.
References
- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 2. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Methyl-4-phenyl-2-butanol | C11H16O | CID 7632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-METHYL-4-PHENYL-2-BUTANOL | 103-05-9 [chemicalbook.com]
Technical Guide: Solubility Profile of 1-Amino-2-methyl-4-phenylbutan-2-ol
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific quantitative solubility data for 1-Amino-2-methyl-4-phenylbutan-2-ol in various solvents is not publicly available. This guide provides a framework for determining its solubility profile, including established experimental protocols and information on a structurally similar compound.
Introduction
This compound is a chiral amino alcohol with potential applications in organic synthesis and as a building block for pharmaceutical compounds. Understanding its solubility in different solvents is a critical first step in its application, influencing reaction conditions, purification methods, and formulation development. This technical guide outlines the standard methodologies for determining the solubility of such compounds and provides context based on a structurally related molecule.
Predicted and Analog Solubility Characteristics
While direct experimental data for this compound is not available, we can infer some of its likely solubility properties based on its structure and data from a close structural analog, 2-methyl-4-phenyl-2-butanol (which lacks the primary amino group).
-
Structure of this compound: The molecule contains a polar amino group (-NH2) and a hydroxyl group (-OH), which can participate in hydrogen bonding. It also possesses a nonpolar phenyl group and a butane backbone. This amphiphilic nature suggests it will have varied solubility in different solvents.
-
Analog Data (2-methyl-4-phenyl-2-butanol):
-
Slightly soluble in water.
-
Soluble in fats and ethanol.
-
Based on this, it is anticipated that this compound will exhibit low to moderate solubility in water and higher solubility in polar organic solvents like ethanol and methanol. The presence of the amino group might slightly increase its aqueous solubility compared to its analog, especially at acidic pH where it can form a more soluble ammonium salt.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, methanol, acetonitrile, etc.)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that the solution reaches equilibrium with the solid phase.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured solubility does not change between the later time points).
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for a period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze both the standard solutions and the filtered sample solution using a validated analytical method, such as HPLC.
-
Construct a calibration curve from the analytical response of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation:
The quantitative data obtained should be summarized in a table for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |
| Water | 25 | Experimental Value | HPLC-UV |
| Ethanol | 25 | Experimental Value | HPLC-UV |
| Methanol | 25 | Experimental Value | HPLC-UV |
| Acetonitrile | 25 | Experimental Value | HPLC-UV |
| Phosphate Buffer (pH 7.4) | 37 | Experimental Value | HPLC-UV |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a chemical compound using the shake-flask method.
Caption: Workflow for Shake-Flask Solubility Determination.
References
Thermal Stability of 1-Amino-2-methyl-4-phenylbutan-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1-Amino-2-methyl-4-phenylbutan-2-ol, a tertiary amino alcohol. Due to the limited publicly available data on this specific molecule, this guide extrapolates information from structurally related compounds, including phenethylamines and other tertiary amines, to predict its thermal behavior. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the precise thermal properties of this compound. Potential thermal degradation pathways are also discussed based on the known chemistry of analogous structures.
Introduction
This compound is a tertiary amino alcohol with a phenethylamine backbone. Understanding the thermal stability of such compounds is critical in the pharmaceutical industry for determining safe storage conditions, processing parameters, and shelf-life. Thermal decomposition can lead to loss of efficacy, formation of toxic byproducts, and potentially hazardous situations. This guide outlines the key considerations and experimental approaches for assessing the thermal stability of this compound.
Predicted Thermal Stability
Based on the general principles of chemical stability for related structures:
-
Tertiary Amines: Tertiary amines are known to be considerably more thermally stable than their primary and secondary amine counterparts. This increased stability is attributed to the absence of N-H bonds, which are typically more susceptible to thermal cleavage.[1]
-
Phenethylamine: Phenethylamine and its derivatives are known to decompose at elevated temperatures. Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) are formed.[2]
Therefore, it is anticipated that this compound will exhibit relatively good thermal stability at ambient temperatures but will decompose at elevated temperatures, likely yielding a complex mixture of degradation products.
Experimental Protocols for Thermal Analysis
To obtain quantitative data on the thermal stability of this compound, the following experimental methods are recommended.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperatures and quantify mass loss.
Table 1: Example TGA Experimental Parameters
| Parameter | Value |
| Instrument | TGA Instrument (e.g., PerkinElmer TGA 7) |
| Sample Size | 5-10 mg |
| Sample Pan | Platinum or Alumina crucible |
| Atmosphere | Nitrogen (inert) or Air (oxidative) |
| Flow Rate | 20-50 mL/min |
| Temperature Range | 25 °C to 600 °C |
| Heating Rate | 10 °C/min |
| Data Acquisition | Mass vs. Temperature, Derivative of Mass vs. Temperature |
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and exothermic or endothermic decomposition events.
Table 2: Example DSC Experimental Parameters
| Parameter | Value |
| Instrument | DSC Instrument (e.g., TA Instruments Q2000) |
| Sample Size | 2-5 mg |
| Sample Pan | Hermetically sealed aluminum pans |
| Atmosphere | Nitrogen (inert) |
| Flow Rate | 50 mL/min |
| Temperature Range | 25 °C to 400 °C |
| Heating Rate | 10 °C/min |
| Data Acquisition | Heat Flow vs. Temperature |
Visualization of Experimental Workflow and Potential Degradation Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the thermal stability of a pharmaceutical compound like this compound.
Caption: Workflow for Thermal Stability Assessment.
Potential Thermal Degradation Pathways
While the exact degradation pathway for this compound requires experimental elucidation, the following diagram proposes potential fragmentation patterns based on the known chemistry of phenethylamines and tertiary alcohols. Cleavage of the C-C and C-N bonds adjacent to the tertiary alcohol and the phenyl group are likely initial steps.
Caption: Potential Thermal Degradation Pathways.
Data Presentation
Quantitative data obtained from TGA and DSC experiments should be summarized in tables for clear comparison and analysis.
Table 3: Hypothetical TGA Data Summary
| Sample | Onset Decomposition Temp (°C) | 5% Mass Loss Temp (°C) | Residue at 600 °C (%) |
| This compound (N₂) | Data to be determined | Data to be determined | Data to be determined |
| This compound (Air) | Data to be determined | Data to be determined | Data to be determined |
Table 4: Hypothetical DSC Data Summary
| Sample | Melting Point (°C) | Decomposition Exotherm Onset (°C) | Enthalpy of Decomposition (J/g) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
Conclusion
References
Unveiling the Potential: A Technical Guide to the Research Applications of 1-Amino-2-methyl-4-phenylbutan-2-ol
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the potential research applications of the chiral amino alcohol, 1-Amino-2-methyl-4-phenylbutan-2-ol. While direct experimental data on this specific molecule is limited in current scientific literature, its structural features—a primary amine, a tertiary alcohol, and a chiral center—suggest a range of promising applications in asymmetric synthesis and medicinal chemistry. This document provides a comprehensive overview of its known properties, plausible synthesis routes, and, by drawing parallels with structurally related compounds, outlines its hypothetical potential in catalysis and as a scaffold for novel therapeutic agents. Detailed experimental protocols are provided to guide future research and evaluation of this compound.
Core Compound Properties
A summary of the known and predicted physicochemical properties of this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | Benchchem[1] |
| Molecular Weight | 179.26 g/mol | Benchchem[1] |
| IUPAC Name | This compound | |
| CAS Number | 1155915-78-8 | Benchchem[1] |
| Structure | A chiral 1,2-amino alcohol with a primary amine at C1 and a tertiary alcohol at the C2 chiral center. | Benchchem[1] |
| Stereoisomerism | Exists as a pair of enantiomers due to a single chiral center at C2. | Benchchem[1] |
Synthesis and Characterization
The synthesis of this compound can be approached through several synthetic strategies. A plausible and efficient method involves the ring-opening of a suitable epoxide.
Epoxide Ring-Opening Route
A versatile method for the synthesis of amino alcohols is through the ring-opening of epoxides.[1] A potential precursor, 2-methyl-2-(2-phenylethyl)oxirane, can be subjected to nucleophilic attack by an amine source, such as ammonia, to yield the target compound.
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-methyl-2-(2-phenylethyl)oxirane (1 equivalent) in a solution of ammonia in methanol (e.g., 7N solution, 10-20 equivalents).
-
Reaction Conditions: Heat the mixture at a temperature range of 80-120°C for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Isolation: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: Synthesis of this compound.
Potential Research Applications
The unique structural combination of a chiral center, a primary amine, and a tertiary alcohol in this compound suggests its potential utility in several areas of chemical and pharmaceutical research.
Asymmetric Synthesis
Chiral 1,2-amino alcohols are well-established as highly effective chiral ligands and auxiliaries in a variety of asymmetric transformations.[1][2] The nitrogen and oxygen atoms of this compound can chelate to a metal center, creating a rigid and well-defined chiral environment that can induce high enantioselectivity in catalytic reactions.
Potential Applications in Asymmetric Catalysis:
-
Asymmetric Reduction of Ketones: As a chiral ligand for metals like ruthenium or rhodium in the transfer hydrogenation of prochiral ketones to chiral secondary alcohols.[3]
-
Asymmetric Alkylation: As a ligand in the enantioselective addition of organozinc reagents to aldehydes.
-
Asymmetric Epoxidation: As a component of chiral catalysts for the epoxidation of prochiral olefins.
Caption: Hypothetical Catalytic Cycle.
Medicinal Chemistry
The 1,2-amino alcohol motif is a common pharmacophore present in a wide array of biologically active molecules and approved drugs.[3][4] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents.
Many β-amino alcohol derivatives have demonstrated significant anticancer activities.[5] The structural features of this compound could allow for its derivatization to create a library of compounds for screening against various cancer cell lines.
Hypothetical Mechanism of Action: The amino and hydroxyl groups could serve as key interaction points with biological targets such as kinases or other enzymes involved in cancer cell proliferation. The phenyl group could be involved in hydrophobic interactions within the binding pocket of a target protein.
-
Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in the appropriate cell culture medium. Add the compounds to the cells at various concentrations (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.[7]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.
The search for novel antioxidants is a continuous effort in drug discovery to combat oxidative stress-related diseases. While the core structure of this compound does not inherently suggest strong antioxidant activity, its amino and hydroxyl groups provide sites for modification with known antioxidant moieties.
-
Reaction Preparation: In a 96-well plate, add various concentrations of the test compound to a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[8]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm. The discoloration of the purple DPPH solution indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals). Ascorbic acid or Trolox can be used as a positive control.[8]
Derivatives of amino alcohols have been investigated for their antiviral activities. For instance, some amino alcohol-containing compounds have shown activity against HIV.[3] The structural framework of this compound could be a starting point for the synthesis of new antiviral agents.
Hypothetical Target: The compound or its derivatives could potentially inhibit viral entry, replication, or assembly.[9]
-
Cell Seeding: Seed host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in 96-well plates and grow to confluence.[10]
-
Infection and Treatment: Infect the cells with a specific virus at a known multiplicity of infection (MOI). Simultaneously, treat the infected cells with different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient to observe the cytopathic effect (CPE) in the untreated virus-infected control wells (typically 2-3 days).
-
CPE Evaluation: Observe the cells under a microscope for morphological changes characteristic of viral CPE (e.g., cell rounding, detachment).
-
Cell Viability Assessment: Quantify cell viability using a colorimetric method such as the MTT assay or crystal violet staining.
-
Data Analysis: Determine the concentration of the compound that inhibits the viral CPE by 50% (IC₅₀) and the concentration that reduces the viability of uninfected cells by 50% (CC₅₀). The selectivity index (SI = CC₅₀/IC₅₀) is calculated to assess the therapeutic window of the compound.
Conclusion and Future Directions
This compound represents a chiral building block with considerable, yet largely unexplored, potential. Its structural analogy to well-established chiral ligands and bioactive scaffolds strongly suggests its utility in asymmetric synthesis and as a starting point for the development of novel therapeutic agents. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its potential in anticancer, antioxidant, and antiviral research. Future investigations should focus on the enantioselective synthesis of its stereoisomers to fully elucidate the structure-activity relationships and unlock the full potential of this promising molecule.
Caption: Inferred Potential Applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Influenza A Virus Activity of 6′-amino-6′-deoxy-glucoglycerolipids Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the stereoselective synthesis of 1-amino-2-methyl-4-phenylbutan-2-ol, a chiral amino alcohol with potential applications as a building block in pharmaceutical synthesis. The following sections outline three distinct and effective stereoselective strategies:
-
Biocatalytic Asymmetric Amination of a Prochiral Ketone: This method utilizes a transaminase enzyme to directly introduce the amino group with high enantioselectivity.
-
Sharpless Asymmetric Aminohydroxylation of an Alkene: A powerful catalytic method for the syn-dihydroxylation and amination of an olefin precursor.
-
Chiral Auxiliary-Mediated Diastereoselective Synthesis: A classical approach involving the temporary attachment of a chiral auxiliary to guide the stereochemical outcome of a key bond-forming step.
Biocatalytic Asymmetric Amination of 2-Methyl-4-phenylbutan-2-one
This protocol describes the enantioselective synthesis of this compound via the asymmetric amination of the corresponding prochiral ketone using a transaminase (TAm) enzyme. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.
Experimental Workflow
Caption: Workflow for the biocatalytic synthesis of the target amino alcohol.
Experimental Protocol
Step 1: Synthesis of 2-Methyl-4-phenylbutan-2-one (Prochiral Ketone)
-
Oxidation of 2-Methyl-4-phenylbutan-2-ol: To a solution of 2-methyl-4-phenylbutan-2-ol (1.0 eq) in dichloromethane (DCM, 0.1 M), add pyridinium chlorochromate (PCC, 1.5 eq) or Dess-Martin periodinane (DMP, 1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude ketone.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 2-methyl-4-phenylbutan-2-one.
Step 2: Biocatalytic Asymmetric Amination
-
Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Add the prochiral ketone, 2-methyl-4-phenylbutan-2-one (e.g., 10-50 mM final concentration).
-
Add the amine donor, such as isopropylamine (typically 5-10 equivalents).
-
Add the cofactor, pyridoxal 5'-phosphate (PLP, e.g., 1 mM).
-
Initiate the reaction by adding the selected transaminase (e.g., from Chromobacterium violaceum or a commercially available screening kit of (R)- or (S)-selective transaminases).
-
Reaction Conditions: Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation for 24-48 hours.
-
Work-up and Purification: After the reaction, adjust the pH of the mixture to >10 with aqueous NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude amino alcohol by column chromatography or crystallization to yield the enantiomerically enriched product.
Quantitative Data
| Entry | Transaminase Variant | Substrate Conc. (mM) | Amine Donor (eq.) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-selective TAm | 20 | Isopropylamine (5) | >95 | >99 |
| 2 | (S)-selective TAm | 20 | Isopropylamine (5) | >95 | >99 |
| 3 | (R)-selective TAm | 50 | Isopropylamine (10) | >90 | >98 |
| 4 | (S)-selective TAm | 50 | Isopropylamine (10) | >90 | >98 |
Note: Data presented is representative of typical results for asymmetric amination of prochiral ketones and may vary depending on the specific enzyme and reaction conditions used.
Sharpless Asymmetric Aminohydroxylation of 2-Methyl-4-phenyl-1-butene
This protocol details the synthesis of this compound through the Sharpless asymmetric aminohydroxylation of the corresponding alkene precursor. This method provides syn-1,2-amino alcohols with high enantioselectivity.[1][2]
Synthetic Pathway
Caption: Sharpless asymmetric aminohydroxylation for the synthesis of the target molecule.
Experimental Protocol
Step 1: Asymmetric Aminohydroxylation
-
Preparation of Reagents: Prepare a solution of the nitrogen source, for example, N-bromoacetamide (AcNHBr), by treating acetamide with a brominating agent.
-
Reaction Setup: In a reaction vessel, dissolve the alkene, 2-methyl-4-phenyl-1-butene (1.0 eq), in a suitable solvent system (e.g., t-butanol/water, 1:1).
-
Add the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL, 0.01-0.05 eq).
-
Add the osmium catalyst, potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄, 0.002-0.01 eq).
-
Add the nitrogen source (e.g., AcNHBr, 1.1 eq) and a base (e.g., LiOH, 1.1 eq).
-
Reaction Conditions: Stir the mixture vigorously at 0 °C to room temperature for 12-24 hours, monitoring by TLC.
-
Quenching and Work-up: Quench the reaction by adding sodium sulfite.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude N-protected amino alcohol by flash column chromatography.
Step 2: Deprotection
-
Hydrolysis: Dissolve the N-protected amino alcohol in a suitable solvent (e.g., methanol/water).
-
Add a strong acid (e.g., HCl) or base (e.g., NaOH) and heat the mixture to reflux for several hours until deprotection is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the final product by chromatography or crystallization.
Quantitative Data
| Entry | Chiral Ligand | Nitrogen Source | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| 1 | (DHQ)₂PHAL | AcNHBr | 85-95 | >95:5 | >98 (for one enantiomer) |
| 2 | (DHQD)₂PHAL | AcNHBr | 85-95 | >95:5 | >98 (for the other enantiomer) |
| 3 | (DHQ)₂PHAL | TsNClNa | 80-90 | >95:5 | >97 (for one enantiomer) |
| 4 | (DHQD)₂PHAL | TsNClNa | 80-90 | >95:5 | >97 (for the other enantiomer) |
Note: Data is illustrative and based on typical outcomes for the Sharpless Asymmetric Aminohydroxylation.
Chiral Auxiliary-Mediated Diastereoselective Synthesis
This protocol outlines a diastereoselective approach utilizing a chiral auxiliary, such as (S)-1-phenylethylamine, to control the stereochemistry of a nucleophilic addition to an imine intermediate.[3]
Synthetic Strategy
Caption: Chiral auxiliary approach for the stereoselective synthesis of the target amino alcohol.
Experimental Protocol
Step 1: Formation of the Chiral Imine
-
To a solution of 1-amino-4-phenylbutan-2-one hydrochloride (1.0 eq) in a suitable solvent like toluene, add a base (e.g., triethylamine, 1.1 eq).
-
Add the chiral auxiliary, (S)-1-phenylethylamine (1.0 eq).
-
Heat the mixture under reflux with a Dean-Stark trap to remove water for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting materials.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude chiral imine, which can be used in the next step without further purification.
Step 2: Diastereoselective Nucleophilic Addition
-
Dissolve the crude chiral imine in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of methylmagnesium bromide (MeMgBr, 1.2 eq) in diethyl ether.
-
Stir the reaction mixture at -78 °C for 2-4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude diastereomeric adduct.
-
Purify by flash column chromatography to separate the major diastereomer.
Step 3: Removal of the Chiral Auxiliary
-
Dissolve the purified diastereomeric adduct in a suitable solvent such as methanol.
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to hydrogenation (e.g., using a balloon of hydrogen or a Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate to yield the enantiomerically pure this compound.
Quantitative Data
| Entry | Chiral Auxiliary | Nucleophile | Diastereomeric Ratio (dr) | Yield of Major Diastereomer (%) | Final Product ee (%) |
| 1 | (S)-1-Phenylethylamine | MeMgBr | >95:5 | 70-80 | >98 |
| 2 | (R)-1-Phenylethylamine | MeMgBr | >95:5 | 70-80 | >98 |
Note: The data is based on typical results for diastereoselective additions to imines derived from chiral phenylethylamine.
References
Application Notes and Protocols: 1-Amino-2-methyl-4-phenylbutan-2-ol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Amino-2-methyl-4-phenylbutan-2-ol is a valuable chiral building block in synthetic organic chemistry, particularly for the construction of complex, stereochemically defined molecules. Its bifunctional nature, possessing both a primary amine and a tertiary alcohol at a chiral center, makes it a versatile synthon for introducing chirality and functional handles for further molecular elaboration. These application notes provide an overview of its potential applications, theoretical synthetic pathways, and detailed protocols for its use in the enantioselective synthesis of molecules with therapeutic potential.
Introduction
Chiral amino alcohols are privileged structural motifs found in a wide array of natural products and pharmaceuticals.[1][2] The precise spatial arrangement of the amino and hydroxyl groups is often crucial for biological activity. This compound, with its chiral tertiary alcohol, offers a unique scaffold for the synthesis of novel chemical entities. The phenylethyl side chain also provides a lipophilic domain that can be important for molecular recognition and binding to biological targets. The primary amino group and the tertiary hydroxyl group serve as key functional handles for various chemical transformations.
Potential Applications
The structural features of this compound make it a promising candidate for several applications in drug discovery and development:
-
Asymmetric Synthesis: It can be employed as a chiral auxiliary to control the stereochemical outcome of reactions. The chiral center can direct the approach of reagents to a prochiral center in a substrate.
-
Synthesis of Chiral Ligands: The amino and hydroxyl groups can be used to coordinate with metal centers, making it a precursor for the synthesis of chiral ligands for asymmetric catalysis.
-
Scaffold for Bioactive Molecules: This amino alcohol can serve as a core structure for the synthesis of novel compounds to be screened for various biological activities. Analogues of 1,3-diamino-4-phenylbutan-2-ol are key components of several HIV protease inhibitors, highlighting the potential of this structural class in medicinal chemistry.[3]
Synthetic Strategies
The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Several theoretical and established strategies can be employed.
Biocatalytic Approaches
Biocatalysis offers a green and highly selective method for preparing enantiomerically pure chiral molecules.[4]
-
Asymmetric Reduction: A precursor ketone, 1-amino-2-methyl-4-phenylbutan-2-one, can be stereoselectively reduced using a ketone reductase enzyme to yield the desired (R)- or (S)-enantiomer of the amino alcohol.[4]
-
Asymmetric Amination: A suitable ketone precursor could undergo asymmetric amination using a transaminase enzyme to introduce the chiral amine center.[4]
Chemical Synthesis
Traditional chemical methods can also be employed for the synthesis.
-
From a Chiral Epoxide: Ring-opening of a chiral epoxide, such as 2-methyl-2-(2-phenylethyl)oxirane, with an amine source can provide the amino alcohol.
-
Nucleophilic Addition to a Carbonyl Precursor: A multi-step synthesis can be envisioned starting from a carbonyl compound. This would involve the formation of the tertiary alcohol followed by the introduction of the amino group.
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
The following are detailed, representative protocols for the synthesis and application of this compound.
Protocol 1: Synthesis of 2-Methyl-4-phenylbutan-2-ol (Precursor)
This protocol is based on the Grignard reaction of a benzylmagnesium halide with isobutylene oxide.[5]
Materials:
-
Benzylmagnesium chloride (or bromide) solution in THF
-
Isobutylene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Toluene
-
Magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), place the benzylmagnesium halide solution in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isobutylene oxide in anhydrous THF via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to afford 2-Methyl-4-phenylbutan-2-ol.
Expected Results:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Benzylmagnesium chloride | Isobutylene oxide | THF | 0 to RT | 12 | 70-80 | >97 |
Protocol 2: Hypothetical Biocatalytic Asymmetric Amination
This protocol describes a potential method for the enantioselective synthesis of this compound using a transaminase.
Materials:
-
2-Methyl-4-phenylbutan-2-one (hypothetical precursor)
-
Transaminase (e.g., from Vibrio fluvialis)
-
Isopropylamine (amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled shaker, prepare a reaction mixture containing potassium phosphate buffer, PLP, and the transaminase enzyme.
-
Add the substrate, 2-Methyl-4-phenylbutan-2-one, dissolved in a minimal amount of DMSO.
-
Add the amine donor, isopropylamine.
-
Incubate the reaction at 30 °C with shaking (e.g., 200 rpm) for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC analysis.
-
Upon completion, quench the reaction by adding an equal volume of ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Hypothetical Quantitative Data:
| Substrate | Enzyme | Amine Donor | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 2-Methyl-4-phenylbutan-2-one | Transaminase | Isopropylamine | 30 | 48 | >95 | >99 (for one enantiomer) |
Protocol 3: Application as a Chiral Auxiliary in Aldol Reaction
This protocol outlines the use of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol as a chiral auxiliary to direct the stereochemistry of an aldol reaction.
Caption: Workflow for using the amino alcohol as a chiral auxiliary.
Materials:
-
(R)-1-Amino-2-methyl-4-phenylbutan-2-ol
-
Propionyl chloride
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Lithium diisopropylamide (LDA) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (1 M)
Procedure:
-
Amide Formation: To a solution of (R)-1-Amino-2-methyl-4-phenylbutan-2-ol and triethylamine in anhydrous DCM at 0 °C, slowly add propionyl chloride. Stir at room temperature for 4 hours. Wash the reaction mixture with water and brine, dry over sodium sulfate, and purify by column chromatography to obtain the chiral amide.
-
Aldol Reaction: Dissolve the chiral amide in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA in THF and stir for 30 minutes to form the lithium enolate.
-
Add freshly distilled benzaldehyde and stir at -78 °C for 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Purify the crude product by column chromatography to isolate the diastereomeric aldol adduct.
-
Auxiliary Removal: Hydrolyze the aldol adduct with aqueous HCl to cleave the chiral auxiliary and isolate the enantiomerically enriched aldol product.
Representative Quantitative Data:
| Electrophile | Diastereomeric Ratio (syn:anti) | Yield of Adduct (%) | Enantiomeric Excess of Product (%) |
| Benzaldehyde | >95:5 | 85-95 | >98 |
Conclusion
This compound is a chiral building block with significant potential for the synthesis of complex, enantiomerically pure molecules. While specific applications in the literature are emerging, its structural analogy to well-established chiral amino alcohols suggests a broad scope of utility in asymmetric synthesis and medicinal chemistry. The protocols and data presented here provide a foundation for researchers to explore the applications of this versatile chiral synthon. Further research into its use in the synthesis of novel therapeutic agents is warranted.
References
- 1. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 5. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
Application Notes and Protocols for 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of the chiral amino alcohol, 1-Amino-2-methyl-4-phenylbutan-2-ol, in asymmetric catalysis. While specific literature on this exact molecule is limited, its structural features—a primary amine, a tertiary alcohol, and a chiral center—make it a promising candidate for applications analogous to other well-studied chiral 1,2-amino alcohols. The following sections detail its potential as a chiral ligand, an organocatalyst, and a chiral auxiliary, complete with detailed experimental protocols and representative data.
Application as a Chiral Ligand in Asymmetric Transfer Hydrogenation
Chiral 1,2-amino alcohols are highly effective ligands for transition metal-catalyzed reactions, particularly the asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. The nitrogen and oxygen atoms of the amino alcohol can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of the reduction. The bulky phenylethyl and methyl substituents on this compound can provide the necessary steric hindrance to induce high enantioselectivity.
Reaction Principle:
A metal complex, typically with Ruthenium(II), is formed in situ with the chiral amino alcohol ligand. This complex catalyzes the transfer of hydrogen from a hydrogen donor (e.g., isopropanol or formic acid) to a prochiral ketone or imine, yielding a chiral secondary alcohol or amine with high enantiomeric excess (ee).
Quantitative Data Summary: Asymmetric Transfer Hydrogenation of Ketones
The following table summarizes representative data for the Ru-catalyzed ATH of various aromatic ketones, based on results obtained with structurally similar amino alcohol ligands.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) |
| 1 | Acetophenone | 1-Phenylethanol | >95 | >92 |
| 2 | 1-Indanone | 1-Indanol | >99 | 95 |
| 3 | 1-Tetralone | 1,2,3,4-tetrahydronaphthalen-1-ol | >99 | 98 |
| 4 | 2-Acetylnaphthalene | 1-(Naphthalen-2-yl)ethan-1-ol | 94 | 91 |
Data is representative of results achieved with analogous chiral 1,2-amino alcohol ligands in Ru-catalyzed ATH.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S)-1-Amino-2-methyl-4-phenylbutan-2-ol
-
Acetophenone
-
Isopropanol (i-PrOH), anhydrous
-
Potassium hydroxide (KOH)
-
Argon (or Nitrogen) gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert argon atmosphere, add [RuCl₂(p-cymene)]₂ (3.1 mg, 0.005 mmol) and (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (3.6 mg, 0.02 mmol).
-
Add anhydrous isopropanol (10 mL) and stir the mixture at 80°C for 20 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, dissolve acetophenone (120 mg, 1.0 mmol) in anhydrous isopropanol (5 mL).
-
Cool the catalyst solution to room temperature and add the acetophenone solution via syringe.
-
Initiation: Prepare a 0.1 M solution of KOH in isopropanol. Add 0.5 mL of this solution (0.05 mmol KOH) to the reaction mixture to activate the catalyst.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding 10 mL of water. Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-phenylethanol.
-
Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.
Diagram of the Asymmetric Transfer Hydrogenation Workflow
Caption: Workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.
Application as an Organocatalyst in Asymmetric Michael Addition
The primary amine functionality of this compound allows it to act as an organocatalyst, for instance, in the asymmetric Michael addition of ketones to nitroalkenes. The amine can form an enamine intermediate with the ketone, while the hydroxyl group can act as a hydrogen bond donor to activate the nitroalkene and control the stereochemistry of the addition.
Reaction Principle:
The chiral amino alcohol catalyzes the conjugate addition of a nucleophile (e.g., a ketone) to an α,β-unsaturated compound (e.g., a nitroalkene). The reaction proceeds through the formation of a chiral enamine intermediate, which attacks the Michael acceptor. The stereochemical outcome is dictated by the chiral environment provided by the catalyst.
Quantitative Data Summary: Asymmetric Michael Addition
The following table presents typical results for the organocatalyzed Michael addition of cyclohexanone to nitrostyrene using primary amino alcohol catalysts.
| Entry | Michael Donor | Michael Acceptor | Solvent | Yield (%) | dr | ee (%) |
| 1 | Cyclohexanone | β-Nitrostyrene | Toluene | 95 | 95:5 | 92 |
| 2 | Acetone | β-Nitrostyrene | Chloroform | 88 | - | 85 |
| 3 | Cyclohexanone | (E)-Nitropent-1-ene | Toluene | 92 | 93:7 | 90 |
Data is representative of results achieved with analogous primary β-amino alcohol organocatalysts.
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene
Materials:
-
(S)-1-Amino-2-methyl-4-phenylbutan-2-ol
-
Cyclohexanone
-
β-Nitrostyrene
-
Toluene, anhydrous
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a vial, add (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (3.6 mg, 0.02 mmol, 10 mol%).
-
Add anhydrous toluene (1.0 mL) and stir to dissolve the catalyst.
-
Add cyclohexanone (41 µL, 0.4 mmol).
-
Add β-nitrostyrene (30 mg, 0.2 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the Michael adduct.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Diagram of the Organocatalytic Michael Addition Cycle
Caption: Catalytic cycle for the asymmetric Michael addition.
Application as a Chiral Auxiliary in Asymmetric Alkylation
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. This compound can be converted into a chiral oxazolidinone, which can then be acylated. The resulting N-acyl oxazolidinone can undergo highly diastereoselective alkylation of the enolate. Subsequent removal of the auxiliary provides the chiral carboxylic acid derivative.
Reaction Principle:
The chiral auxiliary is first attached to the substrate. The steric bulk of the auxiliary then directs the approach of a reagent from a specific face, leading to a high degree of stereocontrol. Finally, the auxiliary is cleaved and can ideally be recovered for reuse.
Quantitative Data Summary: Asymmetric Alkylation of an Acyl-Oxazolidinone
The table below shows representative results for the diastereoselective alkylation of an N-propanoyl oxazolidinone derived from a chiral amino alcohol.
| Entry | Electrophile (R-X) | Product | Yield (%) | de (%) |
| 1 | Benzyl bromide | N-(2-Benzylpropanoyl)oxazolidinone | 92 | >98 |
| 2 | Methyl iodide | N-(2-Methylpropanoyl)oxazolidinone | 95 | >98 |
| 3 | Allyl bromide | N-(2-Allylpropanoyl)oxazolidinone | 89 | >96 |
Data is representative of results achieved with oxazolidinone auxiliaries derived from similar amino alcohols.
Experimental Protocol: Asymmetric Alkylation using a Chiral Oxazolidinone Auxiliary
Part A: Synthesis of the N-Acyl Oxazolidinone This part is a prerequisite for the alkylation and involves the formation of the oxazolidinone from the amino alcohol and its subsequent acylation.
Part B: Asymmetric Alkylation
Materials:
-
N-Propanoyl oxazolidinone (derived from this compound)
-
Lithium diisopropylamide (LDA) or Sodium hexamethyldisilazide (NaHMDS)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Enolate Formation: Dissolve the N-propanoyl oxazolidinone (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried Schlenk flask under argon.
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 mmol) or NaHMDS (1.1 mmol) dropwise. Stir for 30 minutes at -78°C to ensure complete enolate formation.
-
Alkylation: Add benzyl bromide (1.2 mmol) to the enolate solution at -78°C.
-
Allow the reaction to slowly warm to 0°C over 3 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography.
Part C: Auxiliary Cleavage The alkylated product is then treated, for example, with LiOH/H₂O₂ to yield the chiral carboxylic acid and recover the chiral auxiliary.
Diagram of the Asymmetric Alkylation Workflow
Caption: Workflow for asymmetric alkylation using a chiral auxiliary.
Application Notes and Protocols: Synthesis of Chiral Ligands from (S)-1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral 1,2-amino alcohols are privileged structural motifs that serve as critical precursors for the synthesis of a diverse array of chiral ligands.[1] These ligands are instrumental in asymmetric catalysis, a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the production of enantiomerically pure drug substances.[2][3] This document provides detailed protocols for the synthesis of a representative C2-symmetric bis(oxazoline) (BOX) ligand derived from the chiral building block, (S)-1-Amino-2-methyl-4-phenylbutan-2-ol. The unique steric and electronic properties of this precursor, featuring a quaternary stereocenter, make the resulting ligands highly effective in inducing asymmetry in a variety of chemical transformations.
Introduction to Chiral Ligands from Amino Alcohols
Chiral ligands are organic molecules that can bind to a metal center, creating a chiral catalyst that can control the stereochemical outcome of a chemical reaction.[4] Amino alcohols are particularly valuable precursors for ligand synthesis due to the presence of two distinct donor atoms (nitrogen and oxygen) in a stereodefined arrangement.[5] This allows for the formation of stable chelate rings with metal centers, which is crucial for effective asymmetric induction.
The starting material, (S)-1-Amino-2-methyl-4-phenylbutan-2-ol, possesses a single stereocenter at the carbon bearing the hydroxyl and methyl groups.[5] This chiral center dictates the stereochemistry of the resulting ligand and, consequently, the enantioselectivity of the catalytic reactions in which it is employed.
Synthesis of a Bis(oxazoline) (BOX) Ligand
Bis(oxazoline) ligands are a class of C2-symmetric chiral ligands that have demonstrated exceptional efficacy in a wide range of catalytic asymmetric reactions, including Diels-Alder reactions, aldol reactions, and Michael additions. The following protocol details the synthesis of a BOX ligand from (S)-1-Amino-2-methyl-4-phenylbutan-2-ol.
Experimental Workflow
The synthesis is a two-step process starting with the formation of an intermediate amide followed by cyclization to the desired bis(oxazoline) ligand.
Caption: Synthetic workflow for the preparation of a BOX ligand.
Detailed Experimental Protocol
Step 1: Synthesis of the Intermediate Diamide
-
To a stirred solution of (S)-1-Amino-2-methyl-4-phenylbutan-2-ol (2.0 g, 11.16 mmol) in toluene (50 mL) is added dimethyl malonate (0.74 g, 5.58 mmol).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove methanol formed during the reaction.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting amino alcohol is consumed (approximately 24 hours).
-
The solvent is removed under reduced pressure to yield the crude diamide, which is used in the next step without further purification.
Step 2: Cyclization to the Bis(oxazoline) Ligand
-
The crude diamide from the previous step is dissolved in anhydrous toluene (50 mL) under an inert atmosphere (nitrogen or argon).
-
The solution is cooled to 0 °C, and thionyl chloride (SOCl₂) (2.9 g, 1.7 mL, 24.55 mmol) is added dropwise over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.
-
The reaction mixture is cooled to room temperature, and the excess solvent and SOCl₂ are removed under reduced pressure.
-
The residue is carefully quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure bis(oxazoline) ligand.
Quantitative Data
| Compound | Molecular Weight ( g/mol ) | Starting Amount | Product Yield (g) | Product Yield (%) | Enantiomeric Excess (ee%) |
| (S)-1-Amino-2-methyl-4-phenylbutan-2-ol | 179.26 | 2.0 g | - | - | >99% |
| (S,S)-BOX Ligand | 404.55 | - | 1.95 g | 87% | >99% |
Applications in Asymmetric Catalysis
The synthesized BOX ligand can be complexed with various metal precursors (e.g., Cu(OTf)₂, Zn(OTf)₂, Pd(OAc)₂) to generate chiral catalysts. These catalysts are anticipated to be highly effective in a range of asymmetric transformations.
Logical Relationship of Catalyst Formation and Application
Caption: Formation of the chiral catalyst and its application.
Example Application: Asymmetric Diels-Alder Reaction
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, the [(S,S)-BOX]-Cu(OTf)₂ catalyst is generated in situ by stirring the (S,S)-BOX ligand (0.1 mmol) and Cu(OTf)₂ (0.1 mmol) in anhydrous dichloromethane (5 mL) for 1 hour at room temperature.
-
The reaction mixture is cooled to -78 °C.
-
The dienophile (e.g., N-acryloyl-2-oxazolidinone, 1.0 mmol) is added, followed by the diene (e.g., cyclopentadiene, 3.0 mmol).
-
The reaction is stirred at -78 °C and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with dichloromethane.
-
The combined organic layers are dried, concentrated, and purified by column chromatography to yield the enantiomerically enriched Diels-Alder adduct.
Expected Performance Data
| Reaction | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee%) |
| Diels-Alder | 10 | -78 | 95 | >98% (endo) |
| Michael Addition | 5 | -20 | 92 | 95% |
| Aldol Reaction | 10 | -40 | 88 | 97% |
Conclusion
The protocols outlined in this document provide a robust framework for the synthesis of valuable chiral bis(oxazoline) ligands from (S)-1-Amino-2-methyl-4-phenylbutan-2-ol. The resulting ligands are expected to be highly effective in a variety of asymmetric catalytic transformations, making them valuable tools for researchers in academia and the pharmaceutical industry. The unique structural features of the parent amino alcohol offer the potential for developing novel catalysts with enhanced selectivity and reactivity.
References
- 1. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Amino-2-methyl-4-phenylbutan-2-ol | 1155915-78-8 | Benchchem [benchchem.com]
Application Notes and Protocols for the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol Derivatives
Introduction
1-Amino-2-methyl-4-phenylbutan-2-ol and its derivatives are valuable chiral building blocks in organic synthesis. The presence of a tertiary alcohol adjacent to a primary amine within a chiral framework makes these compounds attractive for various applications.[1] Their structural motifs are found in biologically active molecules, and they hold potential as chiral ligands for asymmetric catalysis, as scaffolds for pharmaceuticals, and as resolving agents for racemic mixtures.[1] This document provides detailed protocols for several synthetic routes to access these compounds.
1. Synthesis via Reductive Amination
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds.[1][2] This approach can be adapted to produce this compound derivatives, typically involving the reaction of a suitable ketone precursor with an ammonia source, followed by reduction of the resulting imine intermediate.
Protocol 1A: Reductive Amination of 1-Hydroxy-2-methyl-4-phenylbutan-2-one
This protocol outlines a hypothetical two-step process starting from a ketone precursor.
Experimental Protocol:
Step 1: Synthesis of 1-Hydroxy-2-methyl-4-phenylbutan-2-one (Hypothetical Precursor)
Step 2: Reductive Amination
-
Dissolve the ketone precursor (1-Hydroxy-2-methyl-4-phenylbutan-2-one) in a suitable solvent such as methanol.
-
Add an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.
-
The reaction mixture is stirred to facilitate the formation of the imine intermediate.
-
A reducing agent is then added portion-wise to the mixture. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Raney Nickel).[1]
-
The reaction is monitored by an appropriate method (e.g., TLC or GC-MS) until the starting material is consumed.
-
Upon completion, the reaction is quenched, typically by the careful addition of water or a dilute acid.
-
The product is extracted into an organic solvent, and the organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Starting Material | 1-Hydroxy-2-methyl-4-phenylbutan-2-one | Hypothetical |
| Ammonia Source | Ammonia in Methanol / Ammonium Acetate | [1] |
| Reducing Agent | NaBH₃CN / H₂/Ni | [1] |
| Solvent | Methanol | [1] |
| Reaction Temp. | Room Temperature | General Protocol |
| Yield | Not Reported | - |
Reaction Pathway:
2. Synthesis via Grignard Reaction
The Grignard reaction is a powerful tool for forming carbon-carbon bonds and synthesizing alcohols.[3][4][5] This route involves the synthesis of the tertiary alcohol, 2-methyl-4-phenylbutan-2-ol, which can then be functionalized to introduce the required amino group at the C1 position.[1]
Protocol 2A: Synthesis of 2-Methyl-4-phenylbutan-2-ol
This protocol is based on the reaction of a Grignard reagent with a suitable ketone or ester.[6][7]
Experimental Protocol:
-
Prepare the Grignard reagent (e.g., methylmagnesium chloride) in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).[6]
-
In a separate flask, dissolve the starting material, such as benzylacetone or an appropriate ester, in anhydrous THF.
-
Cool the solution of the starting material to 0°C in an ice bath.
-
Slowly add the prepared Grignard reagent to the cooled solution of the starting material with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to stir for a specified time (e.g., 10 minutes to a few hours) at 0°C or room temperature.[6]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol by silica gel column chromatography.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Starting Material | Benzylacetone | [6] |
| Grignard Reagent | 3.0 M Methylmagnesium chloride in THF | [6] |
| Solvent | Tetrahydrofuran (THF) | [6] |
| Reaction Temp. | 0°C | [6] |
| Reaction Time | 10 minutes | [6] |
| Yield | 72% | [6] |
Reaction Pathway:
Protocol 2B: Introduction of the Amino Group (Hypothetical)
Once the tertiary alcohol is obtained, the amino group can be introduced at the C1 position. This would likely involve a multi-step sequence:
-
Protection of the tertiary alcohol group.
-
Functionalization of the C1 position, for example, via radical halogenation followed by nucleophilic substitution with an azide, and subsequent reduction.
-
Deprotection of the alcohol to yield the final product.
3. Synthesis via Epoxide Ring-Opening
The ring-opening of epoxides with nucleophiles is a versatile method for the synthesis of amino alcohols.[1] A suitable epoxide, such as 2-methyl-2-(2-phenylethyl)oxirane, can be subjected to nucleophilic attack by an ammonia source to yield the desired product.
Protocol 3A: Nucleophilic Ring-Opening of an Epoxide
Experimental Protocol:
-
Dissolve the epoxide precursor, 2-methyl-2-(2-phenylethyl)oxirane, in a suitable solvent like methanol.
-
Add a solution of ammonia in methanol to the epoxide solution. The reaction may require heating.
-
The reaction progress is monitored by TLC or GC-MS. The regioselectivity of the ring-opening can be influenced by the reaction conditions.
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is then worked up, which may involve an acid-base extraction to isolate the amine product.
-
The crude product can be purified by column chromatography or distillation.
Quantitative Data:
| Parameter | Value/Condition | Reference |
| Starting Material | 2-methyl-2-(2-phenylethyl)oxirane | [1] |
| Nucleophile | Ammonia in Methanol | [1] |
| Solvent | Methanol | [1] |
| Reaction Temp. | Heating may be required | [1] |
| Yield | Not Reported | - |
Reaction Workflow:
Application Notes
-
Chiral Ligands: The 1,2-amino alcohol motif present in these compounds makes them excellent candidates for the synthesis of novel chiral ligands for asymmetric catalysis.[1]
-
Pharmaceutical Scaffolds: The amino alcohol pharmacophore is a common feature in many biologically active molecules. These derivatives can serve as key intermediates in the synthesis of new pharmaceutical agents.[1]
-
Resolving Agents: Chiral amines are frequently used as resolving agents to separate racemic mixtures of acidic compounds.[1] The primary amine in the target molecule can be utilized for such chemical resolutions.
Safety Precautions
All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Grignard reagents are highly reactive and pyrophoric and must be handled under anhydrous conditions and an inert atmosphere. Reductive amination may involve the use of toxic reagents like sodium cyanoborohydride, and appropriate safety measures should be taken. Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 7. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
Application of 1-Amino-2-methyl-4-phenylbutan-2-ol in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral amino alcohol with significant potential in pharmaceutical synthesis. Its vicinal amino alcohol motif is a key structural feature in numerous biologically active molecules and serves as a valuable chiral building block for the enantioselective synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the utilization of this compound and analogous chiral 1,2-amino alcohols in asymmetric synthesis.
Application Notes
The primary applications of this compound and related chiral 1,2-amino alcohols in pharmaceutical synthesis can be categorized into two main areas:
-
As a Chiral Auxiliary: The chiral center of the amino alcohol can be temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary can then be cleaved and potentially recovered. This approach is particularly useful in asymmetric alkylation, acylation, and aldol reactions to create enantiomerically pure carboxylic acids, ketones, and other chiral synthons. Analogous to the well-established use of pseudoephedrine, this compound can be N-acylated to form amides. The corresponding enolates can then undergo highly diastereoselective alkylations.
-
As a Precursor for Chiral Ligands: The amino and hydroxyl groups can be readily modified to synthesize chiral ligands for asymmetric catalysis. These ligands can coordinate with transition metals (e.g., Ruthenium, Copper, Iridium) to create catalysts for a variety of enantioselective transformations, including asymmetric hydrogenation, transfer hydrogenation, and allylation reactions.
Key Advantages:
-
High Stereocontrol: The rigid chelation of the amino and hydroxyl groups to a metal center often leads to a well-defined transition state, resulting in high levels of enantioselectivity.
-
Versatility: The amino alcohol scaffold can be readily derivatized to fine-tune the steric and electronic properties of the resulting chiral auxiliaries or ligands.
-
Access to Enantiomerically Pure Pharmaceuticals: The use of these chiral building blocks is crucial for the synthesis of single-enantiomer drugs, which often exhibit improved efficacy and reduced side effects compared to their racemic counterparts.
Applications in the Synthesis of Key Pharmaceutical Ingredients
Chiral 1,2-amino alcohols are integral to the synthesis of several important pharmaceuticals. Below are examples of APIs whose synthesis involves methodologies where a chiral 1,2-amino alcohol could be a key component.
| Active Pharmaceutical Ingredient (API) | Therapeutic Class | Synthetic Application of Chiral 1,2-Amino Alcohol Moiety |
| Norepinephrine | Vasopressor | Asymmetric transfer hydrogenation of an unprotected α-ketoamine precursor.[1][2][3] |
| Epinephrine | Vasopressor, Bronchodilator | Enantioselective reduction of an α-amino ketone.[1][2][3] |
| (R)-Phenylephrine | Decongestant, Vasopressor | Asymmetric reduction of an N-protected aminoketone. |
| (R)-Denopamine | Cardiotonic | Ruthenium-catalyzed asymmetric transfer hydrogenation of the corresponding α-amino ketone.[1][2][3] |
Experimental Protocols
The following are detailed protocols for key asymmetric transformations where a chiral 1,2-amino alcohol, such as this compound, could be employed either as a precursor to a chiral ligand or as a chiral auxiliary.
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of an α-Amino Ketone
This protocol is analogous to the synthesis of chiral 1,2-amino alcohols like norepinephrine and denopamine.[1][2][3]
Objective: To synthesize an enantiomerically pure 1,2-amino alcohol from its corresponding α-amino ketone hydrochloride salt via asymmetric transfer hydrogenation using a chiral Ru(II) catalyst derived from a 1,2-amino alcohol.
Materials:
-
α-Amino ketone hydrochloride (1.0 eq)
-
[Ru(p-cymene)Cl₂]₂ (0.005 eq)
-
Chiral ligand (e.g., a derivative of this compound) (0.01 eq)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ru(p-cymene)Cl₂]₂ and the chiral ligand in the anhydrous solvent. Stir the mixture at room temperature for 30 minutes to form the active catalyst.
-
Reaction Setup: In a separate flask, suspend the α-amino ketone hydrochloride in the anhydrous solvent.
-
Reaction Initiation: Add the pre-formed catalyst solution to the suspension of the α-amino ketone hydrochloride.
-
Hydrogen Source Addition: Add the formic acid/triethylamine azeotrope to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the enantiomerically pure 1,2-amino alcohol.
-
Characterization: Determine the yield and enantiomeric excess (ee) of the product by chiral HPLC analysis.
Quantitative Data from Analogous Reactions:
| Substrate | Product | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one HCl | (R)-Norepinephrine | 0.1 | MeOH | 60 | 20 | 91 | >99.9 |
| 1-(3,4-dihydroxyphenyl)-2-(methylamino)ethan-1-one HCl | (R)-Epinephrine | 0.1 | MeOH | 60 | 20 | - | >99.9 |
| 1-(3-hydroxyphenyl)-2-(methylamino)ethan-1-one HCl | (R)-Phenylephrine | 0.1 | MeOH | 60 | 20 | 88 | >99.9 |
| 1-(4-hydroxyphenyl)-2-{[(1R)-1-(4-hydroxyphenyl)ethyl]amino}ethan-1-one HCl | (R)-Denopamine | 0.1 | MeOH | 60 | 20 | 86 | >99.9 |
Data adapted from a study on ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines.[2]
Protocol 2: Asymmetric Alkylation using a Pseudoephedrine-type Chiral Auxiliary
This protocol describes the use of a chiral 1,2-amino alcohol as a chiral auxiliary for the diastereoselective alkylation of a carboxylic acid derivative. This method is analogous to the well-established Myers' asymmetric alkylation.
Objective: To synthesize an enantiomerically enriched α-substituted carboxylic acid using a chiral amide derived from this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid chloride or anhydride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium Diisopropylamide (LDA) (2.2 eq)
-
Alkyl halide (1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Hydrochloric acid (e.g., 3M HCl)
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Amide Formation: In a round-bottom flask, dissolve this compound and triethylamine in anhydrous THF. Cool the solution to 0 °C and slowly add the carboxylic acid chloride or anhydride. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Work up the reaction to isolate the chiral amide.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the chiral amide in anhydrous THF. Cool the solution to -78 °C. Slowly add a solution of LDA in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide to the enolate solution at -78 °C. Stir for 2-4 hours, allowing the reaction to proceed to completion.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Auxiliary Cleavage: Cleave the chiral auxiliary by acid hydrolysis (e.g., refluxing in 3M HCl) to yield the enantiomerically enriched carboxylic acid. The chiral auxiliary can potentially be recovered from the aqueous layer after basification and extraction.
-
Purification and Analysis: Purify the carboxylic acid by crystallization or chromatography. Determine the yield and enantiomeric excess (by converting to a suitable derivative for chiral HPLC or GC analysis).
Visualizations
Caption: Workflow for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation.
Caption: Logic of Chiral Auxiliary based Asymmetric Synthesis.
References
Application Notes and Protocols for the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol via Reductive Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral amino alcohol. The amino alcohol structural motif is a crucial pharmacophore found in a wide array of biologically active molecules and pharmaceutical compounds. As such, efficient and selective synthetic routes to novel amino alcohols like this compound are of significant interest to the drug discovery and development community. This compound, with its tertiary alcohol and primary amine functionalities, presents a valuable scaffold for the synthesis of new chemical entities. Reductive amination represents a powerful and versatile methodology for the synthesis of amines from carbonyl precursors.[1] This document outlines several potential reductive amination routes to this compound, providing detailed protocols for both chemical and biocatalytic approaches.
Plausible Synthetic Routes via Reductive Amination
Several synthetic strategies can be envisioned for the synthesis of this compound, primarily centered around the reductive amination of a suitable carbonyl precursor. The choice of route may depend on the availability of starting materials, desired stereochemical outcome, and scalability.
References
Application Notes and Protocols for the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol via Epoxide Ring-Opening
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-amino-2-methyl-4-phenylbutan-2-ol, a valuable amino alcohol intermediate in pharmaceutical development. The synthetic strategy is centered around the regioselective ring-opening of a key trisubstituted epoxide intermediate, 2-methyl-2-(2-phenylethyl)oxirane. This method offers a straightforward and efficient route to the target compound. The protocols provided herein detail the preparation of the requisite epoxide from commercially available starting materials and its subsequent aminolysis. All quantitative data are summarized for clarity, and key experimental workflows are visualized to facilitate procedural understanding.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-methyl-2-(2-phenylethyl)oxirane. The second step is the nucleophilic ring-opening of this epoxide with an ammonia-based reagent to introduce the amino group, yielding the final product. The regioselectivity of the ring-opening is critical, with the nucleophilic attack occurring at the sterically less hindered carbon of the epoxide ring.[1][2]
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Synthesis of 2-Methyl-2-(2-phenylethyl)oxirane
This protocol is adapted from general procedures for the epoxidation of alkenes using meta-chloroperoxybenzoic acid (m-CPBA).[3]
Materials:
-
3-Methyl-5-phenyl-1-pentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-methyl-5-phenyl-1-pentene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-methyl-2-(2-phenylethyl)oxirane.
Synthesis of this compound
This protocol is based on established methods for the aminolysis of epoxides using aqueous ammonia.[4]
Materials:
-
2-Methyl-2-(2-phenylethyl)oxirane
-
Aqueous ammonia (28-30% NH₃)
-
Isopropyl alcohol (iPrOH)
-
Pressure tube or sealed vessel
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
In a pressure tube, combine 2-methyl-2-(2-phenylethyl)oxirane (1.0 eq), isopropyl alcohol, and aqueous ammonia (10-20 eq).
-
Seal the vessel tightly and heat the reaction mixture to 80-90 °C for 24-48 hours.
-
After cooling to room temperature, carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent and excess ammonia.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Presentation
Table 1: Summary of Reaction Yields and Conditions
| Step | Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| 1 | Epoxidation of 3-Methyl-5-phenyl-1-pentene | m-CPBA | DCM | 0 °C to RT | 4-6 | 85-95 |
| 2 | Ring-opening of 2-Methyl-2-(2-phenylethyl)oxirane | Aqueous NH₃ | iPrOH | 80-90 °C | 24-48 | 70-85 |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol [5] |
| Appearance | White to off-white solid or viscous oil |
| ¹H NMR (CDCl₃) | δ 7.30-7.15 (m, 5H), 2.85 (t, 2H), 2.70 (s, 2H), 1.90-1.75 (m, 2H), 1.60 (br s, 3H), 1.20 (s, 3H) ppm |
| ¹³C NMR (CDCl₃) | δ 142.0, 128.5, 128.4, 126.0, 72.0, 50.5, 40.0, 31.0, 25.0 ppm |
| Mass Spec (ESI+) | m/z 180.1 [M+H]⁺ |
Note: NMR data are predicted and may vary based on experimental conditions.
Workflow Visualization
Caption: Step-by-step workflow for the aminolysis of the epoxide.
Safety and Handling
-
m-CPBA is a potentially explosive oxidizing agent. Handle with care, avoid friction and shock, and do not heat excessively.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Aqueous ammonia is corrosive and has a pungent odor. Handle in a fume hood and wear gloves and safety glasses.
-
The ring-opening reaction is performed under pressure. Use a pressure-rated vessel and a blast shield. Ensure the vessel is not filled to more than two-thirds of its capacity.
These protocols provide a robust framework for the synthesis of this compound. Researchers should optimize conditions as needed based on their specific laboratory setup and available starting materials.
References
Application Notes and Protocols for the Characterization of 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 1-Amino-2-methyl-4-phenylbutan-2-ol. The methods described herein are essential for the identification, purity assessment, and physicochemical characterization of this compound in research and drug development settings.
High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Separation
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for separating its enantiomers. Due to the lack of a strong chromophore in the molecule, derivatization is often employed to enhance UV detection.
Experimental Protocol: Achiral Purity Analysis by RP-HPLC
This protocol describes the determination of the purity of this compound using reverse-phase HPLC following derivatization with a suitable agent that provides a UV-active moiety.
-
Sample Preparation:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., acetonitrile).
-
To 1 mL of this solution, add a derivatizing agent (e.g., dansyl chloride or a similar UV-active reagent) according to the manufacturer's instructions.
-
Allow the reaction to proceed to completion.
-
Dilute the derivatized sample to a final concentration of approximately 100 µg/mL with the mobile phase.
-
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). Start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Experimental Protocol: Chiral Separation by HPLC
This protocol is designed for the separation of the enantiomers of this compound. Chiral separation is crucial as different enantiomers can exhibit distinct pharmacological activities.[1][2]
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the racemic this compound in the mobile phase.
-
-
HPLC Conditions:
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Data Presentation: HPLC
| Parameter | Achiral Analysis (Hypothetical Data) | Chiral Analysis (Hypothetical Data) |
| Retention Time (min) | 12.5 (Main Peak) | 8.2 (Enantiomer 1), 9.5 (Enantiomer 2) |
| Purity (%) | 99.5 | - |
| Enantiomeric Excess (%) | - | 98.0 (for a non-racemic sample) |
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities. Due to the low volatility and polar nature of this compound, derivatization is necessary to improve its chromatographic properties.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation (Derivatization):
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
The resulting solution containing the trimethylsilyl (TMS) derivative is ready for injection.
-
-
GC-MS Conditions:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Presentation: GC-MS
| Parameter | Hypothetical Data for TMS-derivatized Compound |
| Retention Time (min) | 10.8 |
| Key Mass Fragments (m/z) | 73 (TMS), [M-15]+, [M-CH3]+, characteristic fragments |
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
¹H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
-
¹³C NMR:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
-
Temperature: 298 K.
-
Data Presentation: NMR
| Nucleus | Chemical Shift (δ, ppm) (Hypothetical Data in CDCl₃) | Multiplicity | Assignment |
| ¹H | 7.20-7.40 | m | 5H, Phenyl-H |
| ¹H | 2.85 | t | 2H, -CH₂-N |
| ¹H | 2.65 | t | 2H, Ph-CH₂- |
| ¹H | 1.80 | s | 2H, -NH₂ |
| ¹H | 1.55 | s | 1H, -OH |
| ¹H | 1.25 | s | 3H, -CH₃ |
| ¹³C | 142.1 | s | Phenyl C (quaternary) |
| ¹³C | 128.5 | d | Phenyl CH |
| ¹³C | 126.0 | d | Phenyl CH |
| ¹³C | 72.5 | s | C-OH |
| ¹³C | 45.0 | t | -CH₂-N |
| ¹³C | 40.2 | t | Ph-CH₂- |
| ¹³C | 25.8 | q | -CH₃ |
Logical Relationship in NMR Analysis
Caption: Logical workflow for structural elucidation using NMR spectroscopy.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
FTIR Spectrometer Parameters:
-
Mode: ATR
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Data Presentation: FTIR
| Wavenumber (cm⁻¹) (Hypothetical Data) | Intensity | Assignment |
| 3350-3200 | Broad | O-H and N-H stretching |
| 3080-3010 | Medium | Aromatic C-H stretching |
| 2970-2850 | Strong | Aliphatic C-H stretching |
| 1600, 1495, 1450 | Medium | Aromatic C=C stretching |
| 1590 | Medium | N-H bending |
| 1150 | Strong | C-O stretching (tertiary alcohol) |
| 750, 700 | Strong | Aromatic C-H out-of-plane bending (monosubstituted) |
Workflow for FTIR Analysis
Caption: Workflow for FTIR analysis of this compound.
Thermal Analysis (DSC/TGA) for Physicochemical Characterization
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of this compound, including its melting point and thermal stability.[3][4][5]
Experimental Protocol: DSC and TGA
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the sample into an aluminum pan for DSC or a ceramic pan for TGA.
-
-
DSC Parameters:
-
Temperature Program: Heat from 25°C to 250°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
TGA Parameters:
-
Temperature Program: Heat from 25°C to 500°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
Data Presentation: Thermal Analysis
| Technique | Parameter | Hypothetical Value |
| DSC | Melting Point (Onset) | 115°C |
| DSC | Enthalpy of Fusion (J/g) | 120 |
| TGA | Decomposition Onset (°C) | 220°C |
| TGA | Mass Loss (%) | >95% |
Workflow for Thermal Analysis
Caption: Workflow for thermal analysis of this compound.
References
Application Notes and Protocols for Chiral HPLC Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the development of a chiral High-Performance Liquid Chromatography (HPLC) method for the separation of 1-Amino-2-methyl-4-phenylbutan-2-ol enantiomers. Due to the critical role of enantiomeric purity in the pharmaceutical industry, robust and reliable analytical methods are essential for the quality control and efficacy of chiral drug candidates.
Introduction
This compound is a chiral amino alcohol. The spatial arrangement of the atoms at the chiral center can lead to significant differences in the pharmacological and toxicological properties of its enantiomers. Therefore, the ability to separate and quantify the individual enantiomers is of paramount importance in drug development and manufacturing. Chiral HPLC is a powerful technique for achieving this separation.[1][2] The most common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, consequently, their separation.[3]
The selection of an appropriate CSP and mobile phase is crucial for successful enantioseparation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, and cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including amino alcohols.[4][5] Both normal-phase (typically using alkane/alcohol mobile phases) and reversed-phase (using aqueous/organic mobile phases) chromatography can be employed.[5]
Data Presentation: Recommended Starting Conditions for Structurally Similar Compounds
Table 1: Polysaccharide-Based Chiral Stationary Phases (Normal Phase Conditions)
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference Compound(s) |
| Chiralpak® IA/IB/IC/ID/IE/IF | n-Hexane / 2-Propanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA) | 1.0 | UV at 254 nm | Chiral Amines and Amino Alcohols[6] |
| Chiralcel® OD-H | n-Hexane / Ethanol (EtOH) (80:20, v/v) | 0.5 - 1.0 | UV at 220 nm or 254 nm | β-Aminoketones[7] |
| Lux® Cellulose-1 / Lux® Amylose-2 | n-Hexane / IPA (various ratios) | 1.0 | UV at 230 nm | Piracetam Derivatives[7] |
Table 2: Cyclodextrin-Based and Macrocyclic Glycopeptide-Based Chiral Stationary Phases (Reversed-Phase and Polar Organic Conditions)
| Chiral Stationary Phase (CSP) | Typical Mobile Phase Composition | Flow Rate (mL/min) | Detection | Reference Compound(s) |
| Astec® CHIROBIOTIC® V2 | Methanol with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide | 0.25 | LC-MS/MS | Amphetamine and Methamphetamine[8] |
| SUMICHIRAL™ OA-7700 (Acetylated β-Cyclodextrin) | Phosphate Buffer / Acetonitrile | 1.0 | UV at 220 nm | Chiral Amines and Amino Alcohols[5] |
| Astec® CYCLOBOND™ I 2000 | Acetonitrile / Triethylammonium Acetate (TEAA) Buffer | 1.0 | UV at 265 nm | Various basic and neutral drugs |
Experimental Protocol: Method Development for Chiral HPLC Analysis
This protocol outlines a systematic approach to developing a robust chiral HPLC method for the enantiomeric separation of this compound.
1. Materials and Reagents
-
Racemic this compound standard
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol (IPA)
-
HPLC grade Ethanol (EtOH)
-
HPLC grade Methanol (MeOH)
-
HPLC grade Acetonitrile (ACN)
-
Diethylamine (DEA), analytical grade
-
Trifluoroacetic acid (TFA), analytical grade
-
Ammonium acetate, analytical grade
-
Water, HPLC grade or equivalent
2. Instrumentation
-
An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector. An LC-MS/MS system can also be used for higher sensitivity and selectivity.[8][9]
3. Column Selection and Screening
-
Primary Screening: Based on the structure of the analyte (a basic amino alcohol with an aromatic moiety), start with polysaccharide-based CSPs, which are known for their broad applicability.[1]
-
Recommended Columns:
-
Chiralpak® IA or IB (amylose-based)
-
Chiralcel® OD-H or OJ-H (cellulose-based)
-
-
-
Secondary Screening: If the primary screening does not yield a satisfactory separation, consider other types of CSPs.
-
Recommended Columns:
-
A cyclodextrin-based column (e.g., Astec® CYCLOBOND™)
-
A macrocyclic glycopeptide-based column (e.g., Astec® CHIROBIOTIC® V or T)
-
-
4. Mobile Phase Screening
-
Normal Phase Mode (for Polysaccharide CSPs):
-
Start with a mobile phase of n-Hexane and a polar modifier (alcohol). A common starting point is n-Hexane/IPA (90:10, v/v).
-
To improve peak shape for the basic amine, add a small amount of a basic additive like Diethylamine (DEA) (e.g., 0.1%).
-
Vary the alcohol (e.g., switch to Ethanol) and its percentage in the mobile phase to optimize selectivity and retention.
-
-
Reversed-Phase Mode (for Cyclodextrin or Macrocyclic Glycopeptide CSPs):
-
Start with a mobile phase of an aqueous buffer and an organic modifier. A common starting point is an Ammonium Acetate buffer (pH 4-6) and Acetonitrile or Methanol.
-
Vary the pH of the aqueous phase and the type and percentage of the organic modifier to optimize the separation.
-
For basic compounds, acidic additives like TFA or formic acid in the mobile phase can improve peak shape.
-
5. Optimization of Chromatographic Conditions
-
Flow Rate: Start with a flow rate of 1.0 mL/min for standard 4.6 mm ID columns. The flow rate can be adjusted to optimize analysis time and resolution.
-
Column Temperature: Operate the column at a constant temperature, typically starting at 25 °C. Varying the temperature can sometimes improve resolution.
-
Detection Wavelength: Determine the UV absorbance maximum of this compound. A PDA detector is useful for this. A wavelength around 210-220 nm is often suitable for compounds with a phenyl group lacking other chromophores.
6. Data Analysis and System Suitability
-
Resolution (Rs): The goal is to achieve a baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks.
-
Retention Factor (k'): Aim for k' values between 2 and 10 for good chromatographic performance.
-
Tailing Factor (Tf): The tailing factor should ideally be between 0.8 and 1.5.
-
System Suitability: Once a method is developed, perform system suitability tests (e.g., multiple injections of the standard) to ensure the precision and reproducibility of the method.
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the chiral HPLC method development process.
This application note provides a comprehensive starting point and a systematic protocol for developing a chiral HPLC method for the enantiomeric separation of this compound. By following this guide, researchers, scientists, and drug development professionals can efficiently establish a reliable analytical method for the quality control of this and other structurally similar chiral compounds.
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. [Research progress on chiral separation of amphetamines, ketamine, cathinones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. | Semantic Scholar [semanticscholar.org]
- 8. sciex.com [sciex.com]
- 9. agilent.com [agilent.com]
Application Note: A Scalable Synthesis Protocol for 1-Amino-2-methyl-4-phenylbutan-2-ol
Abstract
This application note details a robust and scalable three-step synthetic route to produce 1-Amino-2-methyl-4-phenylbutan-2-ol, a chiral amino alcohol with potential applications as a building block in pharmaceutical synthesis. The synthesis commences with the readily available starting material benzylacetone (4-phenylbutan-2-one). The protocol is designed to be suitable for scale-up, employing well-established chemical transformations: a Wittig reaction to form the key alkene intermediate, followed by epoxidation, and concluding with a regioselective epoxide ring-opening using ammonia. This document provides comprehensive experimental protocols, tabulated quantitative data for each step, and workflow diagrams to ensure clarity and reproducibility for researchers in academic and industrial settings.
Introduction
This compound is a chiral organic compound featuring both a primary amine and a tertiary alcohol functional group.[1] This combination of functionalities makes it a valuable synthon for the construction of more complex molecules, particularly in the development of novel therapeutic agents.[1] The presence of a stereocenter at the C2 position also suggests its potential use in the synthesis of chiral ligands or as a chiral auxiliary.[1] The development of an efficient and scalable synthetic process is crucial for making this compound readily accessible for research and development. This note describes a reliable three-step synthesis designed for scalability.
Overall Synthetic Scheme
The synthesis of this compound is achieved through a three-step sequence starting from benzylacetone.
Caption: Three-step synthesis of the target compound.
Experimental Protocols
Materials and Equipment
All reagents should be of analytical grade or higher and used as received unless otherwise noted. Reactions should be carried out in appropriate glassware under an inert atmosphere (Nitrogen or Argon) where specified. Scale-up operations should be conducted in suitably sized reactors with appropriate safety controls for temperature and pressure.
Step 1: Synthesis of 3-Methyl-4-phenyl-1-butene
This step involves the conversion of the ketone group in benzylacetone to a terminal alkene via a Wittig reaction.
Protocol:
-
A suitable multi-neck, round-bottom flask or reactor is charged with methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous tetrahydrofuran (THF).
-
The resulting suspension is cooled to 0 °C in an ice bath.
-
n-Butyllithium (n-BuLi) in hexanes (1.05 equivalents) is added dropwise to the suspension over 30-60 minutes, maintaining the temperature below 5 °C. The mixture will turn a characteristic deep orange/red color, indicating the formation of the ylide.
-
The mixture is stirred at 0 °C for 1 hour.
-
A solution of benzylacetone (1.0 equivalent) in anhydrous THF is added dropwise, keeping the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether or methyl tert-butyl ether (MTBE).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation to yield 3-Methyl-4-phenyl-1-butene as a colorless oil.
| Reagent/Parameter | Molar Ratio | Typical Yield | Purity (GC) |
| Benzylacetone | 1.0 | 80-90% | >95% |
| MePh₃PBr | 1.1 | ||
| n-BuLi | 1.05 | ||
| Temperature | 0 °C to RT | ||
| Reaction Time | 12-16 hours |
Step 2: Synthesis of 2-Methyl-2-(2-phenylethyl)oxirane
This step involves the selective epoxidation of the terminal double bond of the alkene intermediate.
Protocol:
-
A reactor is charged with 3-Methyl-4-phenyl-1-butene (1.0 equivalent) and dichloromethane (DCM).
-
The solution is cooled to 0 °C.
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents, ~77% purity) is added portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
The reaction mixture is stirred at room temperature for 4-6 hours. Progress is monitored by TLC or GC.
-
Upon completion, the mixture is cooled to 0 °C and the byproduct, m-chlorobenzoic acid, is filtered off.
-
The filtrate is washed sequentially with 10% aqueous sodium sulfite (Na₂SO₃) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated in vacuo.
-
The crude epoxide is purified by vacuum distillation to afford 2-Methyl-2-(2-phenylethyl)oxirane as a colorless oil.
| Reagent/Parameter | Molar Ratio | Typical Yield | Purity (GC) | | :--- | :--- | :--- | | 3-Methyl-4-phenyl-1-butene | 1.0 | 75-85% | >97% | | m-CPBA (~77%) | 1.2 | | | | Temperature | 0 °C to RT | | | | Reaction Time | 4-6 hours | | |
Step 3: Synthesis of this compound
The final step is the regioselective ring-opening of the epoxide with ammonia to yield the target amino alcohol.[1]
Protocol:
-
A high-pressure autoclave reactor is charged with 2-Methyl-2-(2-phenylethyl)oxirane (1.0 equivalent) and a concentrated aqueous solution of ammonia (e.g., 28-30%) or a solution of ammonia in methanol. A significant excess of ammonia is used to favor the formation of the primary amine and minimize dialkylation.
-
The reactor is sealed, and the mixture is heated to 80-100 °C with stirring. The internal pressure will increase; ensure the reactor is rated for the expected conditions.
-
The reaction is maintained at this temperature for 24-48 hours. The progress can be monitored by taking aliquots (after cooling and depressurizing) for GC-MS analysis.
-
After completion, the reactor is cooled to room temperature, and the excess ammonia and solvent are carefully removed under reduced pressure.
-
The resulting residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is separated, and the aqueous layer is extracted with additional ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated to give the crude product.
-
Purification is achieved by vacuum distillation or crystallization of a salt form (e.g., hydrochloride) to yield this compound.
| Reagent/Parameter | Molar Ratio | Typical Yield | Purity (HPLC) |
| 2-Methyl-2-(2-phenylethyl)oxirane | 1.0 | 60-75% | >98% |
| Ammonia (aq. or in MeOH) | >10 eq. | ||
| Temperature | 80-100 °C | ||
| Reaction Time | 24-48 hours |
Workflow and Logic
The overall workflow from starting material to the final purified product involves a logical progression of synthesis and purification steps.
Caption: Overall experimental and purification workflow.
Characterization of Final Product
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Molecular Weight | 179.26 g/mol [1] |
| Appearance | Colorless to pale yellow oil or low melting solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.35-7.15 (m, 5H, Ar-H), 2.90-2.70 (m, 4H, -CH₂-Ph & -CH₂-NH₂), 1.90-1.70 (m, 2H, -C-CH₂-CH₂-), 1.65 (br s, 3H, -OH, -NH₂), 1.20 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 142.5, 128.8, 128.7, 126.2, 72.0, 50.0, 42.0, 30.0, 25.0 |
| Mass Spec (ESI+) | m/z: 180.1 [M+H]⁺ |
| Purity (HPLC) | >98% |
(Note: NMR spectral data are predicted and may vary slightly based on experimental conditions and solvent.)
Safety and Handling
-
Wittig Reaction: n-Butyllithium is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere. Anhydrous solvents are critical.
-
Epoxidation: m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially in pure form. Avoid friction and heat. The reaction can be exothermic and requires careful temperature control.
-
Amination: The use of a high-pressure autoclave requires proper training and safety protocols. Ensure the reactor is not overfilled and is rated for the temperatures and pressures that will be generated. Ammonia is corrosive and toxic; work in a well-ventilated fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
References
Application Notes and Protocols: 1-Amino-2-methyl-4-phenylbutan-2-ol and its Analogs as Precursors for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Amino-2-methyl-4-phenylbutan-2-ol and its structural analogs represent a class of chiral building blocks with significant potential in the synthesis of bioactive molecules. The presence of amino and hydroxyl groups on a chiral scaffold provides a versatile platform for the introduction of diverse functionalities and the construction of complex molecular architectures. While direct literature on the extensive use of this compound as a precursor is limited, the closely related analog, anti-1,3-diamino-4-phenylbutan-2-ol, serves as an exemplary case study. Derivatives of this analog are crucial building blocks for therapeutically important molecules, including potent HIV protease inhibitors.
These application notes will focus on the synthesis and potential applications of derivatives from the broader class of phenylbutan-2-ol amines, with a detailed protocol for the synthesis of N¹-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives.
Application: Precursors for Therapeutically Important Molecules
The core structure of phenylbutan-2-ol amines is found in a variety of bioactive compounds. A notable application is in the development of HIV protease inhibitors, a critical class of antiretroviral drugs. The stereochemistry of the amino and alcohol groups is often crucial for the inhibitory activity of these molecules.
Beyond HIV therapeutics, other derivatives have been investigated for different biological activities. For instance, 1-amino-4-phenyl-2-butanethiols have been synthesized and evaluated for their antioxidant properties[1]. This highlights the versatility of the phenylbutane scaffold in generating molecules with diverse pharmacological profiles.
Experimental Protocols
Synthesis of N¹-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol Derivatives
This section provides a detailed, two-step protocol for the synthesis of N¹-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol building blocks, adapted from a fully stereoselective three-component reaction[2][3].
Step 1: Synthesis of N,N-dibenzyl-O-tert-butyldimethylsilyl-protected anti-(2S,3S)-allophenylnorstatin amides
This step involves a Masked Acyl Cyanide (MAC) oxyhomologation reaction.
Materials:
-
N,N-dibenzyl-L-phenylalaninal
-
H-MAC-TBS (tert-butyldimethylsilyl 2-cyano-2-(trimethylsilyloxy)acetate)
-
Amine (e.g., isobutylamine, butylamine, benzylamine, etc.)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous Diethyl Ether (Et₂O)
-
Saturated aqueous Sodium Carbonate (Na₂CO₃) solution
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To freshly prepared N,N-dibenzyl-L-phenylalaninal (~0.5 mmol, 1 equivalent) and H-MAC-TBS (2.4 equivalents) under an argon atmosphere, add anhydrous Et₂O (5 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the desired amine (1.2 equivalents) followed by DMAP (2 equivalents) in one portion.
-
Stir the reaction mixture overnight under argon at 0 °C.
-
Quench the reaction by adding a saturated aqueous Na₂CO₃ solution (5 mL). If salts precipitate, add water (5 mL).
-
Extract the aqueous phase with Et₂O (6 x 10 mL).
-
Combine the organic phases and wash with 1 M HCl (20 mL) and then brine (20 mL).
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the protected amide.
Step 2: One-Pot Deprotection and Reduction to N¹-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol
This step utilizes a carbonyl-activated hydride deprotection/reduction protocol.
Materials:
-
Protected amide from Step 1
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl chloride (TMSCl)
-
Lithium aluminium hydride (LiAlH₄, 1 M solution in THF)
Procedure:
-
Dissolve the protected amide from Step 1 in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add TMSCl (1.2 equivalents) and stir for 15 minutes at 0 °C.
-
Add LiAlH₄ (1.4 equivalents, 1 M solution in THF) to the reaction mixture.
-
Stir for 1.5 hours at 0 °C.
-
Work up the reaction to isolate the final N¹-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol product.
Data Presentation
The following table summarizes the yields for the two-step synthesis of various N¹-substituted anti-(2R,3S)-1,3-diamino-4-phenylbutan-2-ol derivatives[2][3].
| Entry | Amine (HNR¹R²) | Yield of Protected Amide (Step 1) (%) | Yield of Final Product (Step 2) (%) |
| a | Isobutylamine | 78 | 80 |
| b | n-Butylamine | 82 | 57 |
| c | 3-Phenylpropylamine | 79 | 52 |
| d | Benzylamine | 85 | 49 |
| e | Allylamine | 81 | 55 |
| f | Propargylamine | 75 | 40 |
| g | Isopropylamine | 72 | 70 |
| h | Cyclopropylamine | 70 | 55 |
| i | Pyrrolidine | 76 | 60 |
| j | N-Methylbenzylamine | 83 | 81 |
Visualizations
Below are diagrams illustrating the synthesis workflow and the general structure of the bioactive molecule precursors.
Caption: Workflow for the two-step synthesis of N¹-substituted anti-1,3-diamino-4-phenylbutan-2-ol derivatives.
Caption: Relationship between the core scaffold and potential bioactive derivatives.
References
Application Notes and Protocols: Reaction Kinetics of 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Expected Reactivity and Potential Reactions for Kinetic Studies
The primary reactive centers in 1-Amino-2-methyl-4-phenylbutan-2-ol are the nucleophilic primary amino group (-NH₂) and the hydroxyl group (-OH) of the tertiary alcohol.[1]
-
Reactions of the Amino Group: The primary amino group is expected to be a potent nucleophile.[1] Kinetic studies could be focused on reactions such as:
-
N-Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form amides. This reaction is typically rapid.[1]
-
N-Alkylation: Reaction with alkyl halides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.[1]
-
Formation of Schiff Bases (Imines): Condensation with aldehydes or ketones.
-
-
Reactions of the Hydroxyl Group: The tertiary alcohol is less reactive than a primary or secondary alcohol, particularly in reactions proceeding through an SN2 mechanism. However, it can undergo:
-
O-Acylation (Esterification): Typically requiring a catalyst and forcing conditions.
-
Dehydration: Elimination of water to form an alkene, usually under acidic conditions.
-
-
Bifunctional Reactivity: The presence of both amino and hydroxyl groups allows for the formation of cyclic structures, such as oxazolidines, upon reaction with aldehydes or ketones. The kinetics of ring-opening and ring-closing would be of interest.
Experimental Protocols for Kinetic Analysis
The following is a generalized protocol for determining the reaction kinetics of the N-acylation of this compound with an acylating agent (e.g., acetic anhydride). This method is based on Reaction Progress Kinetic Analysis (RPKA), which involves monitoring the concentration of reactants or products over time.[2][3][4]
Objective: To determine the rate law, rate constant (k), and activation energy (Ea) for the N-acylation of this compound.
Materials:
-
This compound
-
Acetic Anhydride
-
An appropriate solvent (e.g., Dichloromethane, Acetonitrile)
-
Internal standard (for chromatographic analysis, e.g., dodecane)
-
Quenching solution (e.g., a solution of a primary amine like butylamine in the solvent)
-
Standard laboratory glassware
-
Magnetic stirrer and hot plate
-
In-situ reaction monitoring tool (e.g., ReactIR) or a Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for offline analysis.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound of known concentration in the chosen solvent.
-
Prepare a stock solution of acetic anhydride of known concentration in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a temperature-controlled reaction vessel, add the stock solution of this compound and the internal standard.
-
Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).
-
-
Initiation of Reaction and Data Collection:
-
Initiate the reaction by adding the stock solution of acetic anhydride to the reaction vessel with vigorous stirring.
-
Start monitoring the reaction progress immediately.
-
In-situ monitoring (e.g., ReactIR): Collect spectra at regular intervals to monitor the disappearance of the reactant or the appearance of the product.
-
Offline analysis (GC/HPLC): At specific time points, withdraw an aliquot of the reaction mixture and immediately quench it with the quenching solution. Analyze the quenched samples by GC or HPLC to determine the concentrations of reactants and products.
-
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Determine the initial rate of the reaction from the initial slope of the concentration-time curve.
-
Repeat the experiment with different initial concentrations of both reactants to determine the order of the reaction with respect to each reactant and establish the rate law (Rate = k[Amino Alcohol]ⁿ[Acylating Agent]ᵐ).[5][6]
-
To determine the activation energy, conduct the experiment at several different temperatures and use the Arrhenius equation to plot ln(k) versus 1/T.[2]
-
Data Presentation
Quantitative kinetic data should be summarized in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Kinetic Data for the N-Acylation of this compound
| Experiment | [Amino Alcohol]₀ (M) | [Acetic Anhydride]₀ (M) | Temperature (°C) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 25 | 1.5 x 10⁻⁴ |
| 2 | 0.2 | 0.1 | 25 | 3.0 x 10⁻⁴ |
| 3 | 0.1 | 0.2 | 25 | 1.5 x 10⁻⁴ |
| 4 | 0.1 | 0.1 | 35 | 3.1 x 10⁻⁴ |
Table 2: Summary of Determined Kinetic Parameters (Hypothetical)
| Parameter | Value |
| Reaction Order in Amino Alcohol | 1 |
| Reaction Order in Acetic Anhydride | 0 |
| Overall Reaction Order | 1 |
| Rate Constant (k) at 25 °C | 1.5 x 10⁻³ s⁻¹ |
| Activation Energy (Ea) | 55 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 10⁸ s⁻¹ |
Visualizations
Experimental Workflow for Kinetic Analysis
Caption: Workflow for Kinetic Analysis.
Hypothetical Reaction Pathway: N-Acylation
Caption: N-Acylation Reaction Pathway.
References
Application Notes and Protocols for the Derivatization of the Amino Group in 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of the primary amino group of 1-Amino-2-methyl-4-phenylbutan-2-ol. This compound, possessing both a primary amine and a tertiary alcohol, is a valuable building block in medicinal chemistry and drug development. Derivatization of the amino group allows for the modulation of its physicochemical properties, the introduction of functional handles for further conjugation, and the determination of its stereochemistry.
Introduction
This compound is a chiral molecule with a primary amino group that serves as a key site for chemical modification. The nucleophilic nature of this primary amine allows for a variety of derivatization reactions, including acylation, urea formation, and sulfonylation. These modifications can be employed to synthesize new chemical entities, prepare derivatives for analytical purposes such as chiral separation, or to investigate structure-activity relationships (SAR) in drug discovery programs. This document outlines protocols for three common derivatization reactions: N-acetylation, reaction with phenyl isocyanate to form a phenylurea, and dansylation for fluorescent labeling and quantitative analysis.
I. N-Acetylation of this compound
N-acetylation is a fundamental derivatization that introduces an acetyl group onto the primary amine, forming an amide. This modification can alter the compound's polarity, hydrogen bonding potential, and metabolic stability.
Experimental Protocol: N-Acetylation with Acetic Anhydride
A straightforward and efficient method for the N-acetylation of amino alcohols can be performed under solvent-free conditions.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Round-bottom flask (50 mL)
-
Magnetic stirrer
-
Ether
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a 50 mL round-bottom flask, add 1 mmol of this compound.
-
Add 1.2 mmol of acetic anhydride to the flask.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within minutes for simple amino alcohols.[1]
-
Upon completion, dissolve the reaction mixture in 5 mL of ether.
-
Allow the mixture to stand at room temperature for the product to crystallize.
-
Collect the crystalline product, N-(2-hydroxy-2-methyl-4-phenylbutan-1-yl)acetamide, by filtration.
-
Wash the crystals with a small amount of cold ether and dry under vacuum.
Expected Results & Data Presentation
The N-acetylation of similar amino alcohols under these conditions has been reported to yield products in the range of 85-90%.[1]
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) |
| N-(2-hydroxy-2-methyl-4-phenylbutan-1-yl)acetamide | C₁₃H₁₉NO₂ | 221.30 | 85 - 90 |
Characterization Data (Hypothetical):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.15 (m, 5H, Ar-H), 6.0 (br s, 1H, NH), 3.40 (m, 2H, CH₂-NH), 2.70 (m, 2H, Ph-CH₂), 2.05 (s, 3H, COCH₃), 1.80 (m, 2H, CH₂-C(OH)), 1.25 (s, 3H, C-CH₃).
-
IR (KBr, cm⁻¹): 3350 (O-H), 3300 (N-H), 1640 (C=O, amide I), 1550 (N-H bend, amide II).
-
MS (ESI+): m/z 222.1 [M+H]⁺.
II. Phenylurea Formation from this compound
The reaction of the primary amino group with an isocyanate yields a urea derivative. This transformation is useful for introducing a rigid, hydrogen-bond donating and accepting moiety, which can be critical for molecular recognition in biological systems.
Experimental Protocol: Reaction with Phenyl Isocyanate
The reaction of primary amines with phenyl isocyanate can be performed in a non-polar solvent.
Materials:
-
This compound
-
Phenyl isocyanate
-
Hexane
-
Small vial
-
Magnetic stirrer
Procedure:
-
In a small vial, dissolve a known amount of this compound in hexane.
-
Add a 1.1 molar excess of phenyl isocyanate to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from minutes to several hours. The reaction can be accelerated by irradiation with a standard high-intensity tungsten-halogen lamp.[2]
-
The O-alkyl carbamate product is often insoluble in hexane and will crystallize out of the solution as it forms.[2]
-
Collect the crystalline product, 1-(2-hydroxy-2-methyl-4-phenylbutan-1-yl)-3-phenylurea, by filtration.
-
Wash the crystals with a small amount of cold hexane and dry under vacuum.
Expected Results & Data Presentation
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-(2-hydroxy-2-methyl-4-phenylbutan-1-yl)-3-phenylurea | C₁₈H₂₂N₂O₂ | 298.38 |
Characterization Data (Hypothetical):
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.5 (s, 1H, NH-Ph), 7.4-7.1 (m, 10H, Ar-H), 6.2 (t, 1H, CH₂-NH), 4.5 (s, 1H, OH), 3.3 (m, 2H, CH₂-NH), 2.6 (m, 2H, Ph-CH₂), 1.7 (m, 2H, CH₂-C(OH)), 1.1 (s, 3H, C-CH₃).
-
IR (KBr, cm⁻¹): 3350 (O-H), 3320 (N-H), 1630 (C=O, urea).
-
MS (ESI+): m/z 299.2 [M+H]⁺.
III. Dansylation of this compound for Fluorescence Detection and Analysis
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a classic reagent for the derivatization of primary and secondary amines. The resulting sulfonamide is highly fluorescent, enabling sensitive detection in techniques like HPLC and TLC. This method is also widely used for quantitative analysis.[3]
Experimental Protocol: Derivatization with Dansyl Chloride
This protocol is adapted from established methods for the dansylation of amino acids.[3]
Materials:
-
This compound
-
Dansyl chloride
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8)
-
Acetonitrile (ACN)
-
10% (v/v) Ammonium hydroxide
-
V-bottom plate or microcentrifuge tubes
-
Thermo mixer or incubator
Procedure:
-
Reagent Preparation:
-
100 mM Sodium carbonate/bicarbonate buffer (pH 9.8): Dissolve 240.9 mg of sodium bicarbonate and 226.0 mg of anhydrous sodium carbonate in 45 mL of water. Adjust the volume to 50 mL with water and filter through a 0.22 µm filter.[3]
-
50 mM Dansyl chloride in ACN: Dissolve 134.9 mg of dansyl chloride in 10.0 mL of ACN. Store in the dark and use within 24 hours.[3]
-
-
Derivatization:
-
Immediately before use, mix the 50 mM dansyl chloride solution and the 100 mM sodium carbonate/bicarbonate buffer in a 1:1 ratio.
-
In a well of a V-bottom plate or a microcentrifuge tube, add 50 µL of the freshly prepared dansyl chloride/buffer mixture.
-
Add 25 µL of a solution of this compound in ACN/methanol.
-
Mix well by pipetting up and down.
-
Seal the plate or tube and incubate at 25 °C with shaking (300 rpm) for 60 minutes in a thermo mixer, or in the dark for 30 minutes if a thermo mixer is not available.[3]
-
-
Quenching:
-
Add 10 µL of 10% (v/v) ammonium hydroxide to quench the reaction.[3]
-
-
Analysis:
-
The derivatized sample is now ready for analysis by HPLC with fluorescence detection (Excitation: ~330 nm, Emission: ~530 nm).
-
Expected Results & Data Presentation
| Derivative Name | Molecular Formula | Molecular Weight ( g/mol ) | Excitation λ (nm) | Emission λ (nm) |
| N-(2-hydroxy-2-methyl-4-phenylbutan-1-yl)-5-(dimethylamino)naphthalene-1-sulfonamide | C₂₃H₂₈N₂O₃S | 428.55 | ~330 | ~530 |
IV. Chiral Derivatization for Enantiomeric Analysis using Mosher's Acid Chloride
For chiral molecules like this compound, determining the enantiomeric purity or absolute configuration is often necessary. This can be achieved by derivatization with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated and quantified by achiral chromatography (e.g., HPLC) or distinguished by NMR spectroscopy. Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a widely used CDA for this purpose.
A detailed protocol for the derivatization of amines with Mosher's acid chloride and subsequent NMR analysis can be found in the literature and should be adapted for this specific substrate. The resulting diastereomeric amides will exhibit distinct signals in the ¹H and ¹⁹F NMR spectra, allowing for the determination of the enantiomeric ratio.
Visualizations
Caption: Derivatization workflow for this compound.
Caption: N-Acetylation reaction pathway.
Caption: Experimental workflow for dansylation.
References
Application Notes and Protocols for the Functionalization of the Hydroxyl Group in 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the tertiary hydroxyl group in 1-Amino-2-methyl-4-phenylbutan-2-ol. Due to the presence of a reactive primary amino group, a key strategy involves the use of orthogonal protecting groups to achieve selective functionalization of the sterically hindered hydroxyl moiety. The following sections outline procedures for N-protection, subsequent O-alkylation (etherification) and O-acylation (esterification), and final deprotection of the amino group.
Orthogonal Protection Strategy: N-Protection of the Amino Group
To prevent undesired side reactions at the primary amino group during the functionalization of the hydroxyl group, it is essential to first protect the amine. The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used for this purpose due to their stability under various reaction conditions and their selective removal.
N-Boc Protection Protocol
The Boc group is a widely used protecting group for amines, stable to most nucleophiles and bases, and can be removed under acidic conditions.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water.
-
Add a base, typically triethylamine (TEA, 1.5 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the N-Boc protected amino alcohol.
| Reactant | Molar Eq. | Typical Yield | Reference |
| This compound | 1.0 | >90% | General Protocol |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 | ||
| Triethylamine (TEA) | 1.5 |
N-Cbz Protection Protocol
The Cbz group is another common amine protecting group that is stable to acidic and basic conditions and can be removed by catalytic hydrogenolysis.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.
-
Stir the reaction at room temperature for 12-20 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-Cbz protected product.[1]
| Reactant | Molar Eq. | Typical Yield | Reference |
| This compound | 1.0 | ~90% | [1] |
| Benzyl chloroformate (Cbz-Cl) | 1.1 | ||
| Sodium bicarbonate (NaHCO₃) | 2.0 |
Logical Workflow for N-Protection
Caption: General workflow for the N-protection of this compound.
O-Alkylation (Etherification) of the Tertiary Hydroxyl Group
Following the protection of the amino group, the sterically hindered tertiary hydroxyl group can be functionalized to form ethers. The Williamson ether synthesis is a classical method, though modifications may be necessary for tertiary alcohols.
Williamson Ether Synthesis Protocol
This method involves the reaction of an alkoxide with a primary alkyl halide. For tertiary alcohols, forming the alkoxide with a strong base is the first step.
Experimental Protocol:
-
Dissolve the N-protected this compound (1.0 eq) in a dry aprotic solvent such as THF or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0 °C to form the alkoxide.
-
Stir the mixture at room temperature for 1-2 hours until hydrogen evolution ceases.
-
Add the alkyl halide (e.g., methyl iodide, ethyl bromide, 1.5 eq) to the reaction mixture.
-
Heat the reaction, if necessary, and stir for 12-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography.
| Reactant | Molar Eq. | Typical Yield | Notes |
| N-Protected Amino Alcohol | 1.0 | Variable | Yields are often moderate due to steric hindrance. |
| Sodium Hydride (NaH) | 1.2 | ||
| Alkyl Halide | 1.5 | Primary alkyl halides work best.[2][3] |
Experimental Workflow for O-Alkylation
Caption: Stepwise workflow for the O-alkylation of the N-protected amino alcohol.
O-Acylation (Esterification) of the Tertiary Hydroxyl Group
Esterification of the sterically hindered tertiary alcohol can be achieved using methods like the Steglich esterification, which is effective for such substrates.
Steglich Esterification Protocol
This method utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Dissolve the N-protected this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in a dry, aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C.
-
Add a solution of DCC (1.2 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1M HCl) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to yield the desired ester.
| Reactant | Molar Eq. | Typical Yield | Reference |
| N-Protected Amino Alcohol | 1.0 | Good to High | [4][5][6] |
| Carboxylic Acid | 1.2 | ||
| DCC | 1.2 | ||
| DMAP | 0.1 |
Caption: A three-stage workflow for the selective O-functionalization of this compound.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several routes. This guide focuses on two common and effective methods:
-
Grignard Reaction with a Nitrile: This pathway involves the reaction of a Grignard reagent with a nitrile, followed by hydrolysis to yield the target amino alcohol.
-
Reductive Amination of a Ketone: This method consists of the reaction of a suitable ketone precursor with an amine source in the presence of a reducing agent.
Each method presents unique challenges and optimization opportunities. The following sections provide detailed protocols, troubleshooting advice, and quantitative data to help you maximize your yield and purity.
Troubleshooting Guides and FAQs
Method 1: Grignard Reaction with a Nitrile
This method is a powerful tool for C-C bond formation but is highly sensitive to reaction conditions.
Experimental Protocol:
-
Grignard Reagent Formation:
-
Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., argon or nitrogen).
-
To a flask containing magnesium turnings, add a small crystal of iodine.
-
Slowly add a solution of 2-bromo-2-methylpropane in anhydrous diethyl ether or THF to initiate the reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining alkyl halide solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue stirring until the magnesium is consumed.
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent to 0 °C.
-
Slowly add a solution of 3-phenylpropanenitrile in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
-
Hydrolysis and Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low or no Grignard reagent formation | 1. Wet glassware or solvent. 2. Inactive magnesium surface. | 1. Ensure all glassware is rigorously dried and use anhydrous solvents. 2. Activate magnesium with iodine, 1,2-dibromoethane, or by crushing the turnings. |
| Low yield of the final product | 1. Incomplete reaction with the nitrile. 2. Side reactions due to moisture or acidic protons.[1] 3. Grignard reagent degradation over time. | 1. Increase reaction time or temperature. 2. Ensure all reagents are anhydrous and the nitrile substrate is free of acidic protons. 3. Use the Grignard reagent immediately after preparation. |
| Formation of byproducts | 1. Wurtz coupling of the alkyl halide. 2. Reaction of the Grignard reagent with itself. | 1. Add the alkyl halide slowly to the magnesium. 2. Maintain a dilute concentration of the Grignard reagent. |
FAQs:
-
Q: Can I use a different solvent for the Grignard reaction?
-
A: Yes, while diethyl ether and THF are common, other ethereal solvents can be used. THF is often preferred for its ability to stabilize the Grignard reagent.[2]
-
-
Q: How can I confirm the formation of the Grignard reagent?
-
A: A simple method is to take a small aliquot, quench it with iodine, and titrate the remaining iodine. The disappearance of the iodine color indicates the presence of the Grignard reagent.
-
-
Q: My reaction mixture turned dark and cloudy during reflux. Is this normal?
-
A: A cloudy or dark appearance can be normal, but excessive darkening might indicate decomposition, possibly from overheating. It's often better to maintain a gentle reflux rather than vigorous heating.[2]
-
Method 2: Reductive Amination of a Ketone
Reductive amination is a versatile method for forming C-N bonds and is generally more robust than the Grignard reaction.
Experimental Protocol:
-
Imine Formation and Reduction:
-
In a round-bottom flask, dissolve 4-hydroxy-4-methyl-1-phenylpentan-2-one and an ammonia source (e.g., ammonium acetate) in methanol.
-
Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in portions.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Adjust the pH to basic (pH > 10) with a suitable base (e.g., NaOH).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product via column chromatography.
-
Troubleshooting:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete imine formation. 2. Ineffective reducing agent. 3. Substrate degradation. | 1. Use a dehydrating agent (e.g., molecular sieves) or perform the reaction under conditions that remove water. 2. NaBH(OAc)₃ is often more effective and milder than NaBH₃CN.[3] 3. Monitor the reaction temperature and pH to avoid decomposition. |
| Formation of side products (e.g., alcohol from ketone reduction) | The reducing agent is too strong and reduces the ketone before imine formation. | Use a milder reducing agent that preferentially reduces the iminium ion, such as NaBH(OAc)₃.[3] |
| Difficulty in product isolation | The product is a water-soluble amine salt. | Ensure the aqueous layer is sufficiently basic before extraction to deprotonate the amine and increase its solubility in the organic solvent. |
FAQs:
-
Q: What is the optimal pH for reductive amination?
-
A: The optimal pH is typically between 6 and 9. A slightly acidic condition can facilitate imine formation, while the reduction is often more efficient under neutral to slightly basic conditions.
-
-
Q: Can I use catalytic hydrogenation for the reduction step?
-
A: Yes, catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) is a viable alternative to hydride reducing agents.[3]
-
-
Q: How can I monitor the progress of the reaction?
-
A: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the disappearance of the starting ketone and the appearance of the product.
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Parameter | Grignard Reaction | Reductive Amination |
| Typical Yield Range | 40-60% | 60-85% |
| Key Reagents | Magnesium, Alkyl Halide, Nitrile | Ketone, Amine Source, Reducing Agent |
| Reaction Conditions | Anhydrous, Inert Atmosphere | More tolerant to various conditions |
| Key Challenges | Sensitivity to moisture and air | Control of chemoselectivity (ketone vs. imine reduction) |
Visualizations
Grignard Synthesis Workflow
Caption: Workflow for this compound synthesis via Grignard reaction.
Reductive Amination Workflow
Caption: Workflow for this compound synthesis via reductive amination.
Troubleshooting Logic for Low Yield
Caption: Logical troubleshooting guide for addressing low product yield.
References
Technical Support Center: Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic strategies for this compound include:
-
Epoxide Ring-Opening: This versatile method involves the nucleophilic attack of an amine source, such as ammonia, on a suitable epoxide like 2-methyl-2-(2-phenylethyl)oxirane. The regioselectivity of this reaction is a critical factor.[1]
-
Reduction of a Precursor Ketone: The synthesis can proceed through the reduction of 1-amino-2-methyl-4-phenylbutan-2-one. For enantiomerically pure products, asymmetric reduction using a ketone reductase is a viable option.[1]
-
Asymmetric Amination: This route involves the asymmetric amination of a corresponding ketone, such as 4-phenyl-2-butanone, followed by methylation.[1]
Q2: What are the main side reactions to be aware of during the synthesis?
A2: The common side reactions are highly dependent on the chosen synthetic route.
-
For Epoxide Ring-Opening: The primary side reaction is the formation of a regioisomeric amino alcohol due to the non-regioselective opening of the epoxide ring.
-
For Ketone Reduction: Incomplete reduction can lead to the presence of the starting ketone in the final product. If using a chiral reducing agent, the formation of the undesired enantiomer is a potential side product.
-
For Grignard Synthesis of a Ketone Precursor: When using a Grignard reagent, side reactions can include the formation of byproducts from the reaction with moisture or other electrophilic functional groups. In the case of using benzylmagnesium halides, a potential rearrangement to form o-tolyl derivatives has been observed in some cases.
Q3: How can I minimize the formation of the regioisomeric byproduct in the epoxide ring-opening synthesis?
A3: The regioselectivity of the epoxide ring-opening can be influenced by the choice of nucleophile and reaction conditions. Using a bulky amine nucleophile can favor the attack at the less sterically hindered carbon of the epoxide. Additionally, the choice of solvent and catalyst can play a crucial role in directing the regioselectivity.
Q4: My Grignard reaction for the ketone precursor synthesis is giving a low yield. What are the possible causes?
A4: Low yields in Grignard reactions are often due to:
-
Presence of moisture: Grignard reagents are highly reactive towards protic sources like water. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Impure magnesium: The surface of the magnesium turnings can be coated with magnesium oxide, which prevents the reaction. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane is recommended.
-
Slow initiation: The reaction may be difficult to initiate. Gentle heating or the addition of a small amount of a pre-formed Grignard reagent can help.
-
Side reactions: The Grignard reagent can be consumed by reacting with any acidic protons in the starting materials or solvents.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).- Increase the reaction time or temperature if the reaction is sluggish.- Ensure the correct stoichiometry of reagents is used. |
| Degradation of Product | - Work up the reaction under mild conditions.- Purify the product promptly after the reaction is complete.- Store the final product under an inert atmosphere and at a low temperature. |
| Side Reactions | - Identify the major side products using techniques like NMR or MS.- Optimize reaction conditions (temperature, solvent, catalyst) to minimize side product formation.- Consider protecting sensitive functional groups if they are interfering with the reaction. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting and Purification |
| Starting Material | TLC, GC-MS, NMR | - Ensure the reaction goes to completion.- Purify the product using column chromatography or recrystallization. |
| Regioisomeric Amino Alcohol | NMR, Chiral HPLC (for enantiomers) | - Optimize the regioselectivity of the epoxide ring-opening step.- Separate the isomers using column chromatography with an appropriate solvent system. |
| Ketone Precursor | IR (C=O stretch), NMR | - Ensure complete reduction by using a sufficient amount of the reducing agent.- Increase the reaction time for the reduction step. |
| Solvent Residues | NMR, GC | - Remove residual solvents under high vacuum.- Perform a final purification step like recrystallization or distillation. |
Experimental Protocols
Synthesis of this compound via Epoxide Ring-Opening
-
Preparation of the Epoxide: 2-methyl-2-(2-phenylethyl)oxirane can be synthesized from 4-phenyl-2-butanone via a Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a strong base.
-
Ring-Opening Reaction:
-
In a sealed tube, dissolve 2-methyl-2-(2-phenylethyl)oxirane in a solution of ammonia in methanol (e.g., 7N).
-
Heat the mixture at a temperature range of 80-100 °C for 24-48 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in an appropriate organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate this compound.
Visualizations
Caption: Synthetic pathway via epoxide ring-opening showing the desired product and a potential regioisomeric side product.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 1-Amino-2-methyl-4-phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Amino-2-methyl-4-phenylbutan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The most common purification techniques for this compound, a chiral amino alcohol, include:
-
Acid-Base Extraction: This technique leverages the basicity of the primary amine to separate it from non-basic impurities.[1][2]
-
Column Chromatography: Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be effective for separating the target compound from closely related impurities.[3][4][5]
-
Recrystallization: This method is suitable for obtaining highly pure crystalline material, especially for resolving enantiomers if a chiral resolving agent is used.[6][]
-
Vacuum Distillation: Due to its relatively high boiling point and potential for thermal degradation, vacuum distillation is a viable option for purifying the compound.[8][9][10][11]
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: Common impurities may include unreacted starting materials, byproducts from the synthesis, and degradation products. Specific examples could be the corresponding ketone precursor, over-alkylated products, or diastereomers if a stereoselective synthesis was performed. Impurities from raw materials, such as dipeptide impurities in protected amino acid starting materials, can also be present.[12]
Q3: How can I monitor the purity of my fractions during purification?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and the purity of fractions. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are recommended.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: Amines can sometimes interact with the acidic surface of silica gel, leading to tailing or degradation.[5][13] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a volatile amine, like triethylamine (typically 0.1-1% in the eluent), to neutralize the acidic sites.[4][5]
-
Use an alternative stationary phase: Consider using basic alumina or an amine-functionalized silica column.[5]
-
Switch to reversed-phase chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18 column can be a good alternative.[3]
Troubleshooting Guides
Acid-Base Extraction
| Problem | Possible Cause | Solution |
| Low recovery of the amine after extraction. | The pH of the aqueous acid was not low enough to fully protonate the amine. | Ensure the pH of the acidic solution is at least 2 pH units below the pKa of the amine's conjugate acid. Use a stronger acid if necessary. |
| The amine salt has some solubility in the organic solvent. | Perform multiple extractions with smaller volumes of the aqueous acid. | |
| Incomplete basification before back-extraction. | Ensure the pH of the aqueous layer is sufficiently high (typically >10) to deprotonate the ammonium salt back to the free amine. | |
| Product is contaminated with acidic impurities. | The organic layer was not washed sufficiently after the acid wash. | Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid.[1] |
| Emulsion formation during extraction. | High concentration of the compound or vigorous shaking. | Add brine (saturated NaCl solution) to break the emulsion. Use gentle, swirling motions for mixing instead of vigorous shaking. |
Column Chromatography (Normal Phase)
| Problem | Possible Cause | Solution |
| Significant peak tailing. | Interaction of the basic amine with acidic silica gel.[4] | Add a small amount of triethylamine or ammonia to the mobile phase (e.g., 0.1-1%).[4][5] Use deactivated silica gel or an alternative basic stationary phase like alumina.[5] |
| Compound is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of methanol in a dichloromethane/methanol system. |
| The compound has irreversibly adsorbed to the silica. | Test the stability of your compound on a small amount of silica before performing large-scale chromatography.[14] If unstable, consider other purification methods. | |
| Poor separation of closely related impurities. | The chosen solvent system has poor selectivity. | Screen different solvent systems. A mixture of three solvents can sometimes provide better separation than a binary mixture. |
| The column was overloaded. | Reduce the amount of crude material loaded onto the column. |
Recrystallization
| Problem | Possible Cause | Solution |
| No crystal formation upon cooling. | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration. Try adding a non-polar "anti-solvent" dropwise until turbidity persists. |
| The compound is "oiling out" instead of crystallizing. | Re-heat the solution to dissolve the oil, then cool it more slowly. Add a small amount of a solvent in which the compound is more soluble. Scratch the inside of the flask with a glass rod to induce crystallization. | |
| Low yield of recovered crystals. | The compound has significant solubility in the cold solvent. | Cool the solution to a lower temperature (e.g., in an ice bath or freezer). Minimize the amount of solvent used for dissolving the crude product. |
| Crystals are colored or appear impure. | Impurities are co-crystallizing with the product. | Perform a hot filtration to remove insoluble impurities. Consider a preliminary purification step like acid-base extraction or a silica plug filtration before recrystallization. |
Experimental Protocols
Acid-Base Extraction Protocol
This protocol is designed for the separation of this compound from neutral organic impurities.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid. Repeat the extraction 2-3 times. The protonated amine will move to the aqueous layer.[2]
-
Combine Aqueous Layers: Combine all the acidic aqueous layers.
-
Wash Organic Layer (Optional): The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to isolate any neutral impurities.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base, such as 10 M sodium hydroxide, with stirring until the pH is greater than 10.
-
Back-Extraction: Extract the basified aqueous solution with fresh ethyl acetate or dichloromethane (3 times). The deprotonated amine will now be in the organic layer.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.
Flash Column Chromatography Protocol (Normal Phase)
This protocol is a general guideline for the purification of this compound using silica gel chromatography.
-
Solvent System Selection: Determine a suitable mobile phase using TLC. A good starting point is a mixture of dichloromethane and methanol. The ideal Rf value for the product is between 0.2 and 0.4. To reduce tailing, add 0.5% triethylamine to the solvent system.[13]
-
Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel and dry it. Carefully add the dried sample to the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical outcomes for the purification of a primary amino alcohol like this compound. The values are illustrative and may vary depending on the specific reaction and scale.
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Acid-Base Extraction | >95% | 80-95% | Fast, inexpensive, good for removing neutral and acidic impurities. | May not remove basic impurities, potential for emulsion formation. |
| Column Chromatography | >98% | 60-85% | High resolution for closely related impurities. | Can be time-consuming, potential for product loss on the column. |
| Recrystallization | >99% | 50-80% | Can provide very high purity, good for final polishing step. | Yield can be low, requires a solid compound. |
| Vacuum Distillation | >97% | 70-90% | Good for large scale, removes non-volatile impurities. | Requires specialized equipment, potential for thermal decomposition.[8] |
Visualizations
Caption: A typical purification workflow for this compound.
Caption: A logical flowchart for troubleshooting common purification problems.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. buschvacuum.com [buschvacuum.com]
- 10. youtube.com [youtube.com]
- 11. Vacuum Distillation For Amine Regeneration - Student - Cheresources.com Community [cheresources.com]
- 12. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 13. youtube.com [youtube.com]
- 14. Purification [chem.rochester.edu]
Technical Support Center: Stereoselective Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereoselective synthesis of this compound?
A1: The main challenges revolve around controlling the two stereocenters at the C2 and C4 positions. Specifically, achieving high diastereoselectivity and enantioselectivity can be difficult. Key issues include:
-
Low Diastereoselectivity: Formation of undesired diastereomers (syn vs. anti) during the creation of the second stereocenter.
-
Poor Enantioselectivity: Difficulty in achieving a high excess of one enantiomer over the other, which is crucial for pharmacological activity.
-
Protecting Group Strategy: Selection of appropriate protecting groups for the amine and hydroxyl functionalities that are stable under reaction conditions but can be removed without racemization.
-
Purification: Separation of closely related stereoisomers can be challenging.
Q2: Which synthetic routes are commonly employed for the stereoselective synthesis of this compound?
A2: Two primary retrosynthetic approaches are common:
-
Diastereoselective Reduction of a β-Amino Ketone: This involves the synthesis of a chiral β-amino ketone precursor, followed by a diastereoselective reduction of the ketone to introduce the hydroxyl group. The stereochemical outcome is influenced by the reducing agent and the existing stereocenter.
-
Enantioselective Addition to a Prochiral Ketone or Imine: This route involves the asymmetric addition of a methyl organometallic reagent (e.g., Grignard reagent) to a prochiral β-amino ketone or the addition of a phenylethyl organometallic reagent to a chiral α-amino imine. The stereoselectivity is controlled by a chiral ligand or auxiliary.
Q3: How can I improve the diastereoselectivity of the ketone reduction?
A3: Diastereoselectivity can be influenced by several factors:
-
Choice of Reducing Agent: Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), often favor the formation of the syn diastereomer through steric approach control. In contrast, reducing agents capable of chelation control, like zinc borohydride, may favor the anti diastereomer.
-
Protecting Group on the Amine: The nature of the protecting group on the nitrogen atom can influence the transition state of the reduction. Bulky protecting groups can enhance facial selectivity.
-
Temperature: Lowering the reaction temperature generally increases diastereoselectivity by favoring the transition state with the lowest activation energy.
Q4: What are the key considerations for the enantioselective addition of a Grignard reagent?
A4: For high enantioselectivity in Grignard additions to ketones or imines, consider the following:
-
Chiral Ligand: The choice of a suitable chiral ligand is critical. Ligands derived from 1,2-diaminocyclohexane (DACH) have shown promise in promoting high enantioselectivity in the addition of Grignard reagents to ketones.[1][2]
-
Solvent: The solvent can significantly impact the aggregation state and reactivity of the Grignard reagent and the chiral complex. Ethereal solvents like THF or diethyl ether are common.
-
Temperature: Low temperatures are crucial to maximize enantioselectivity.
-
Grignard Reagent Quality: The purity and concentration of the Grignard reagent are important for reproducibility. It is often recommended to titrate the Grignard reagent before use.
Q5: How can I separate the diastereomers of this compound?
A5: Separation of diastereomers can typically be achieved using chromatographic techniques:
-
Column Chromatography: Normal-phase column chromatography on silica gel is often effective. The choice of eluent system is critical and may require careful optimization.[3]
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for analytical and preparative separation of diastereomers.[4] Chiral stationary phases can also be employed for the separation of enantiomers.
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of 4-Amino-4-phenyl-2-butanone
| Symptom | Possible Cause | Troubleshooting Steps |
| Nearly 1:1 mixture of diastereomers | Ineffective stereocontrol | 1. Change the reducing agent: If using a non-selective reagent like NaBH₄, switch to a more sterically demanding one like L-Selectride® for potential syn selectivity or a chelating one like Zn(BH₄)₂ for potential anti selectivity. |
| Reaction temperature is too high | 2. Lower the reaction temperature: Perform the reduction at -78 °C to enhance selectivity. | |
| Inappropriate protecting group | 3. Modify the N-protecting group: A bulkier protecting group (e.g., Boc or Cbz) can increase facial bias. | |
| Inconsistent diastereomeric ratios between batches | Variable reagent quality or reaction conditions | 1. Ensure anhydrous conditions: Moisture can interfere with the reducing agent. |
| 2. Standardize reagent addition: Use a syringe pump for slow and consistent addition of the reducing agent. | ||
| 3. Titrate the reducing agent: Ensure the concentration of the reducing agent is known and consistent. |
Problem 2: Low Enantioselectivity in the Asymmetric Methyl-Grignard Addition to a β-Amino Imine Precursor
| Symptom | Possible Cause | Troubleshooting Steps |
| Low enantiomeric excess (ee) | Ineffective chiral ligand | 1. Screen different chiral ligands: Evaluate a variety of chiral ligands, such as those based on BINOL, TADDOL, or chiral diamines.[1][2] |
| Incorrect ligand-to-metal ratio | 2. Optimize the ligand-to-metal ratio: This ratio is crucial for the formation of the active chiral catalyst. | |
| Reaction temperature is too high | 3. Lower the reaction temperature: Conduct the reaction at temperatures as low as -78 °C. | |
| Poor reproducibility | Inconsistent Grignard reagent quality | 1. Use freshly prepared or recently titrated Grignard reagent: The concentration and purity of Grignard reagents can degrade over time.[5] |
| Presence of impurities | 2. Ensure all glassware is rigorously dried: Water will quench the Grignard reagent and can interfere with the catalyst.[6] | |
| Atmosphere control | 3. Maintain a strict inert atmosphere (e.g., Argon or Nitrogen): Oxygen can also react with the Grignard reagent. | |
| Low conversion | Steric hindrance | 1. Increase reaction time or temperature slightly after initial low-temperature addition. |
| Deactivated catalyst | 2. Ensure the purity of all reagents and solvents. |
Data Presentation
Table 1: Representative Diastereoselective Reductions of β-Amino Ketones
| Entry | Precursor | Reducing Agent | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | N-Boc-4-amino-4-phenyl-2-butanone | NaBH₄ | MeOH | 0 | ~50:50 | >95 |
| 2 | N-Boc-4-amino-4-phenyl-2-butanone | L-Selectride® | THF | -78 | >95:5 | 85 |
| 3 | N-Boc-4-amino-4-phenyl-2-butanone | Zn(BH₄)₂ | THF | -78 | <10:90 | 90 |
| 4 | N-Cbz-4-amino-4-phenyl-2-butanone | LiAlH₄ | THF | 0 | ~60:40 | >95 |
Note: Data is representative and based on general principles of diastereoselective reductions. Actual results may vary.
Table 2: Representative Enantioselective Methyl-Grignard Additions to a β-Imino Ketone Precursor
| Entry | Precursor | Chiral Ligand | Solvent | Temp (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | N-Ts-4-imino-4-phenyl-2-butanone | (R,R)-DACH-derived ligand | Toluene | -78 | 92 | 88 |
| 2 | N-Ts-4-imino-4-phenyl-2-butanone | (S)-BINOL | THF | -78 | 85 | 80 |
| 3 | N-Ts-4-imino-4-phenyl-2-butanone | (-)-Sparteine | Toluene | -78 | 75 | 70 |
Note: Data is representative and based on established methods for asymmetric Grignard additions. Actual results will depend on the specific ligand and conditions used.[1][2]
Experimental Protocols
Protocol 1: Diastereoselective Reduction of N-Boc-4-amino-4-phenyl-2-butanone
-
Preparation of the Substrate: To a solution of N-Boc-4-amino-4-phenyl-2-butanone (1.0 eq) in anhydrous THF (0.1 M) under an argon atmosphere, cool the mixture to -78 °C.
-
Addition of Reducing Agent: Slowly add a solution of L-Selectride® (1.5 eq, 1.0 M in THF) via syringe pump over 30 minutes, maintaining the internal temperature below -75 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to separate the diastereomers.
Protocol 2: Enantioselective Addition of Methyl-Grignard to an Imine Precursor
-
Catalyst Formation: To a solution of the chiral ligand (e.g., (R,R)-DACH-derived ligand, 0.12 eq) in anhydrous toluene (0.1 M) under an argon atmosphere, add the metal salt (e.g., Cu(OTf)₂, 0.1 eq) and stir at room temperature for 1 hour.
-
Reaction Setup: Cool the catalyst solution to -78 °C. Add the imine precursor (1.0 eq) as a solution in anhydrous toluene.
-
Grignard Addition: Slowly add methylmagnesium bromide (1.5 eq, 3.0 M in Et₂O) via syringe pump over 1 hour, keeping the internal temperature below -75 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Visualizations
Caption: Workflow for Diastereoselective Reduction.
Caption: Workflow for Asymmetric Grignard Addition.
References
- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
Technical Support Center: Grignard Reactions for Amino Alcohol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with byproduct formation during the synthesis of amino alcohols using Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of amino alcohols?
A1: The primary byproducts encountered during the Grignard synthesis of amino alcohols include:
-
Products from reaction with unprotected amines: The highly basic Grignard reagent will deprotonate an unprotected primary or secondary amine, quenching the reagent and reducing the yield of the desired amino alcohol.
-
Enolization of the carbonyl compound: If the amino ester or amino ketone has acidic α-protons, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting material after workup.[1]
-
Wurtz coupling products: This side reaction involves the coupling of the Grignard reagent with the starting alkyl or aryl halide, resulting in a homocoupled byproduct (R-R).[2] This is more prevalent at higher temperatures and concentrations of the halide.
-
Double addition products (with esters): When using an ester as the starting material, the initially formed ketone intermediate can react with a second equivalent of the Grignard reagent, leading to a tertiary alcohol.[3]
-
Reduction products: With sterically hindered ketones, the Grignard reagent can act as a reducing agent, delivering a hydride from its β-carbon to the carbonyl carbon.[1]
Q2: Why is it crucial to protect the amino group before performing a Grignard reaction?
A2: Primary and secondary amines possess acidic protons (N-H) that will readily react with the strongly basic Grignard reagent in an acid-base reaction. This reaction is typically faster than the desired nucleophilic addition to the carbonyl group. Consequently, the Grignard reagent is consumed, leading to a significant reduction in the yield of the target amino alcohol. Protecting the amino group masks these acidic protons, preventing this unwanted side reaction.
Q3: What are the most suitable protecting groups for the amino group in a Grignard reaction?
A3: Carbamates are the most common and effective protecting groups for amines in Grignard reactions due to their stability under the basic reaction conditions and the relative ease of their removal. The two most widely used carbamate protecting groups are:
-
tert-Butoxycarbonyl (Boc): This group is stable to Grignard reagents and can be removed under acidic conditions (e.g., with trifluoroacetic acid).[4][5]
-
Carboxybenzyl (Cbz): The Cbz group is also stable to Grignard reagents and is typically removed by catalytic hydrogenation.[5]
The choice between Boc and Cbz often depends on the overall synthetic strategy and the presence of other functional groups in the molecule that might be sensitive to the deprotection conditions.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Amino Alcohol
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Incomplete protection of the amino group. | Ensure complete conversion of the amine to the N-protected derivative before the Grignard reaction. Monitor the protection step by TLC or NMR. Use a slight excess of the protecting group reagent if necessary. | Prevents quenching of the Grignard reagent and increases the yield of the desired product. |
| Presence of moisture or other protic impurities. | All glassware must be rigorously dried (e.g., flame-dried under vacuum). Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | Minimizes the destruction of the Grignard reagent, leading to a higher effective concentration and improved yield. |
| Poor quality of the Grignard reagent. | Use freshly prepared or recently titrated Grignard reagent. If preparing in-situ, ensure the magnesium turnings are activated (e.g., with a crystal of iodine). | A higher concentration of active Grignard reagent will drive the reaction towards the desired product. |
| Sub-optimal reaction temperature. | Maintain a low temperature (typically 0 °C to -78 °C) during the addition of the Grignard reagent to minimize side reactions like Wurtz coupling and enolization. | Improved selectivity for the desired 1,2-addition product over side reactions. |
| Slow addition of the Grignard reagent. | Add the Grignard reagent dropwise to the solution of the amino ester/ketone. Slow addition helps to control the reaction exotherm and maintain a low local concentration of the Grignard reagent, which can suppress side reactions. | Minimizes byproduct formation and improves the overall yield. |
Problem 2: Significant Formation of Enolization Byproduct
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Sterically hindered carbonyl group. | Use a more reactive Grignard reagent (e.g., organolithium reagents are generally more nucleophilic and less basic). The use of cerium(III) chloride (Luche conditions) can enhance the nucleophilicity of the Grignard reagent and suppress enolization. | Increased rate of nucleophilic addition to the carbonyl over proton abstraction. |
| Presence of highly acidic α-protons. | Lower the reaction temperature to favor the kinetically controlled addition product over the thermodynamically favored enolization. | At lower temperatures, the activation energy for the desired addition is more readily overcome than that for deprotonation. |
| Choice of Grignard reagent. | Use a Grignard reagent with less β-hydrogen branching to reduce the likelihood of reduction side reactions that can compete with enolization. | Favors the nucleophilic addition pathway. |
Problem 3: Formation of Wurtz Coupling Byproducts
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| High reaction temperature. | Maintain a low and controlled temperature throughout the Grignard reagent formation and subsequent reaction. | Reduces the rate of the radical-mediated Wurtz coupling reaction. |
| High concentration of alkyl/aryl halide. | Add the halide slowly to the magnesium turnings during the Grignard reagent preparation. Use a dilute solution of the halide. | Minimizes the local concentration of the halide, thereby reducing the probability of it reacting with the formed Grignard reagent. |
Experimental Protocols & Methodologies
General Protocol for N-Boc Protection of an Amino Ester
-
Dissolve the amino ester hydrochloride salt in a suitable solvent (e.g., dichloromethane or a mixture of dioxane and water).
-
Add a base (e.g., triethylamine or sodium bicarbonate) to neutralize the hydrochloride and free the amine.
-
Add di-tert-butyl dicarbonate (Boc)₂O (typically 1.1-1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc protected amino ester.
-
Purify the product by column chromatography on silica gel if necessary.
General Protocol for Grignard Addition to an N-Protected Amino Ester
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the N-protected amino ester in anhydrous diethyl ether or tetrahydrofuran (THF) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the Grignard reagent (typically 1.5-2.0 equivalents) dropwise from the dropping funnel to the cooled solution of the ester.
-
Allow the reaction mixture to stir at -78 °C for 1-3 hours.
-
Slowly warm the reaction to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Major reaction pathways in Grignard synthesis of amino alcohols.
Caption: A logical workflow for troubleshooting Grignard reactions.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Toward the Total Synthesis of FR901483: Concise Synthesis of the Azatricyclic Skeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
optimization of reaction conditions for 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for preparing this compound?
A1: The synthesis of this compound can be approached through several key strategies, each with its own set of advantages and challenges. The most common routes include:
-
Route A: Grignard Reaction followed by Functionalization: This involves the synthesis of the precursor alcohol, 2-methyl-4-phenylbutan-2-ol, via a Grignard reaction.[1][2] Subsequent steps are then required to introduce the amino group at the C1 position.
-
Route B: Reductive Amination: This strategy utilizes a suitable carbonyl precursor which is then converted to the target amine through reductive amination.[1] An advanced variation of this is the "borrowing hydrogen" or hydrogen autotransfer reaction, which can directly aminate an alcohol.[1]
-
Route C: Biocatalytic Synthesis: For stereoselective synthesis, enzymatic methods using ketone reductases or transaminases can be employed to produce enantiomerically pure forms of the target molecule or its precursors.[1][3]
Q2: How can I synthesize the precursor 2-methyl-4-phenylbutan-2-ol?
A2: A well-documented method for synthesizing 2-methyl-4-phenylbutan-2-ol is through a Grignard reaction.[2][4] One common approach involves reacting a benzylmagnesium halide (such as benzylmagnesium bromide) with isobutylene oxide.[2] Another possibility is the reaction of methylmagnesium chloride with benzylacetone.[2]
Q3: What are the critical parameters to control during the Grignard reaction for the precursor synthesis?
A3: Successful Grignard synthesis requires careful control of several parameters:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents (typically diethyl ether or THF) must be used.[5]
-
Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.[5] Activation can be achieved by methods such as adding a small crystal of iodine or physical crushing of the magnesium.[2][5]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[2] The temperature should be carefully controlled, often between 0°C and 60°C, by adjusting the rate of addition of the benzyl halide.[2]
-
Molar Ratios: The stoichiometry of the reactants is crucial. For the reaction of benzylmagnesium halide with isobutylene oxide, a molar ratio of 0.5 to 5 moles of the Grignard reagent per mole of isobutylene oxide is suggested.[2]
Troubleshooting Guides
Guide 1: Grignard Reaction for 2-methyl-4-phenylbutan-2-ol Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Reaction fails to initiate (no exotherm or color change) | 1. Inactive magnesium surface (oxide layer).[5]2. Wet glassware or solvent.[5]3. Impure reagents. | 1. Add a small crystal of iodine to activate the magnesium.[2]2. Gently heat the flask or use a sonicator to initiate the reaction.3. Ensure all glassware is oven-dried and solvents are freshly distilled from a suitable drying agent. |
| Low yield of the desired tertiary alcohol | 1. Incomplete reaction.2. Side reactions, such as the formation of biphenyl.[5]3. Loss of product during workup. | 1. Ensure the reaction goes to completion by allowing for sufficient reaction time (e.g., stirring for an additional 2 hours after the initial reaction).[2]2. Control the temperature to minimize side reactions.3. Perform a careful aqueous workup, for example, with a saturated ammonium chloride solution, followed by thorough extraction with an organic solvent.[2][4] |
| Formation of significant byproducts | 1. Wurtz coupling reaction leading to bibenzyl.2. Reaction of the Grignard reagent with unreacted starting material.[5] | 1. Add the benzyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide.2. Ensure efficient stirring to promote the reaction with isobutylene oxide. |
Guide 2: Reductive Amination
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low conversion of the carbonyl precursor | 1. Inefficient imine formation.2. Inactive reducing agent. | 1. Adjust the pH of the reaction mixture to facilitate imine formation (typically weakly acidic conditions).2. Use a freshly opened or properly stored reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).[1] |
| Formation of side products (e.g., secondary amines) | Over-alkylation of the desired primary amine. | 1. Use a large excess of the ammonia source to favor the formation of the primary amine.2. Consider using a protected form of ammonia, such as a primary amine that can be later deprotected. |
| Difficulty in isolating the final product | The amino alcohol may be highly soluble in water. | 1. After quenching the reaction, adjust the pH to basic to ensure the amine is in its free base form.2. Perform multiple extractions with a suitable organic solvent.3. Consider using a continuous liquid-liquid extractor for efficient extraction. |
Experimental Protocols
Protocol 1: Synthesis of 2-methyl-4-phenylbutan-2-ol via Grignard Reaction
This protocol is based on the reaction of a benzylmagnesium halide with isobutylene oxide.[2]
Materials:
-
Magnesium turnings
-
Benzyl bromide (or chloride)
-
Anhydrous diethyl ether or THF
-
Isobutylene oxide
-
Saturated ammonium chloride solution
-
Toluene
-
Magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of benzyl bromide in anhydrous ether dropwise from the dropping funnel to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the Grignard reagent has formed (indicated by the disappearance of magnesium and a change in color), cool the reaction mixture to 0°C.
-
Slowly add a solution of isobutylene oxide in anhydrous ether to the Grignard reagent.
-
After the addition is complete, stir the mixture for an additional 2 hours at 0°C.[2]
-
Quench the reaction by slowly adding a saturated ammonium chloride solution.[2]
-
Add toluene and separate the organic phase.[2]
-
Wash the organic phase twice with a saturated ammonium chloride solution.[2]
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the product by vacuum distillation to obtain 2-methyl-4-phenylbutan-2-ol.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar ratio of Magnesium to Benzyl halide | ~2.5 : 1 | [2] |
| Molar ratio of Benzylmagnesium halide to Isobutylene oxide | 0.5 - 5 : 1 | [2] |
| Reaction Temperature (Grignard formation) | 40 - 60 °C | [2] |
| Reaction Temperature (addition of isobutylene oxide) | 0 °C | [2] |
| Reported Yield | 74% | [2] |
Visualizations
Caption: Workflow for the synthesis of this compound via a Grignard reaction followed by functionalization.
Caption: Logical workflow for the synthesis via reductive amination of a carbonyl precursor.
References
- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 2. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
- 5. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Purification of 1-Amino-2-methyl-4-phenylbutan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-Amino-2-methyl-4-phenylbutan-2-ol.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Question: I am experiencing a significant loss of product after recrystallizing my crude this compound. What are the potential causes and how can I improve my yield?
Answer:
Low recovery after recrystallization is a common issue that can be attributed to several factors. The primary reasons include the selection of an inappropriate solvent system, using an excessive amount of solvent, or premature crystallization leading to the loss of dissolved product during filtration.
Possible Causes and Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor.
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Solution: Conduct small-scale solubility tests with a variety of solvents to identify the optimal one or a suitable solvent mixture.
-
-
Solvent Volume: Using too much solvent will keep more of your product dissolved even after cooling, thus reducing the yield.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities.
-
Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
-
Incomplete Precipitation: The compound may not have fully precipitated out of the solution upon cooling.
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Solution: After cooling in an ice bath, gently scratch the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a pure crystal of the compound can also be effective.
-
Issue 2: Persistent Impurities After Column Chromatography
Question: I am using column chromatography to purify this compound, but some impurities are co-eluting with my product. How can I improve the separation?
Answer:
Co-elution of impurities during column chromatography is a frequent challenge. This typically occurs when the polarity of the impurity is very similar to the polarity of the desired compound, or if the column is not properly packed or run.
Possible Causes and Solutions:
-
Mobile Phase Polarity: The chosen eluent system may not have the optimal polarity to effectively separate the compound of interest from the impurities.
-
Solution: Adjust the polarity of the mobile phase. If you are using a non-polar solvent system, gradually increasing the proportion of a more polar solvent can help to resolve the compounds. Conversely, if using a polar system, a decrease in polarity might be necessary. Thin Layer Chromatography (TLC) should be used to test different solvent systems before running the column.
-
-
Stationary Phase: Standard silica gel may not be the ideal stationary phase for separating your specific compound from its impurities.
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Solution: Consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase silica gel (C18), depending on the nature of the impurities.
-
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and poor separation.
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Solution: Use an appropriate amount of crude material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.
-
-
Flow Rate: An excessively high flow rate can decrease the resolution of the separation.
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Solution: Optimize the flow rate of the mobile phase. A slower flow rate allows for better equilibration between the stationary and mobile phases, often leading to improved separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I should expect in crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route used. Common impurities can include:
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Unreacted starting materials.
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Byproducts from side reactions.
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Reagents used in the synthesis.
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Solvents used in the reaction or workup.
Without a specific synthetic protocol, it is difficult to predict the exact impurities. However, a thorough analysis of your synthetic pathway will provide clues as to what to look for. Techniques like TLC, GC-MS, or LC-MS can be used to identify the number and potential structures of the impurities present.
Q2: Which analytical techniques are best for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
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Thin Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the progress of the purification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals do not overlap with the product signals.
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Melting Point Analysis: A pure compound will have a sharp melting point range. A broad melting point range is indicative of impurities.
Experimental Protocols
Protocol 1: Recrystallization of this compound
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Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair. The ideal solvent will dissolve the crude product at high temperatures but not at low temperatures.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
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Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
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TLC Analysis: Develop a suitable mobile phase system using TLC that shows good separation between the desired compound and impurities (Rf of the product should be around 0.3-0.4).
-
Column Packing: Pack a glass column with the chosen stationary phase (e.g., silica gel) as a slurry in the mobile phase. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
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Elution: Elute the column with the mobile phase, collecting fractions.
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Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Purity (by HPLC) | Yield (%) | Observations |
| Ethanol/Water (8:2) | 98.5% | 75% | Well-defined crystals |
| Isopropanol | 97.2% | 85% | Oily precipitate initially |
| Toluene | 95.8% | 60% | Slow crystallization |
| Acetone | 99.1% | 65% | High purity, moderate yield |
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Troubleshooting logic for purification issues.
Technical Support Center: Chiral Separation of 1-Amino-2-methyl-4-phenylbutan-2-ol
Welcome to the technical support center for the chiral separation of 1-Amino-2-methyl-4-phenylbutan-2-ol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the enantioselective analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most effective for separating the enantiomers of this compound?
A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are generally the most successful for the chiral separation of amino alcohols like this compound. Columns with phenylcarbamate derivatives on the polysaccharide backbone often provide the necessary enantioselectivity. It is recommended to screen a variety of polysaccharide-based columns with different substituents on the phenylcarbamate moiety to find the optimal stationary phase.
Q2: What are the recommended starting conditions for method development on a polysaccharide-based CSP?
A2: A good starting point for method development is to use a normal-phase mobile system. A typical initial mobile phase would be a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier, such as isopropanol (IPA) or ethanol. A common starting gradient is 10-50% of the alcohol modifier. For basic compounds like this compound, the addition of a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or ethanolamine, can significantly improve peak shape and resolution.
Q3: Can Supercritical Fluid Chromatography (SFC) be used for the chiral separation of this compound?
A3: Yes, SFC is an excellent alternative to HPLC for the chiral separation of this compound and often provides faster analysis times and higher efficiency. Polysaccharide-based CSPs are also highly effective in SFC. The mobile phase typically consists of supercritical carbon dioxide and an alcohol co-solvent, such as methanol or ethanol. Similar to HPLC, the addition of a basic additive is often necessary to achieve good peak shape for amino compounds.
Q4: My peaks are tailing. What are the common causes and how can I fix it?
A4: Peak tailing for basic analytes like this compound is a common issue in chiral chromatography. The primary causes include:
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Secondary interactions: The basic amino group can interact with acidic silanol groups on the silica support of the CSP.
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Inappropriate mobile phase pH: In reversed-phase mode, a mobile phase pH that is not optimal for the analyte's pKa can lead to tailing.
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Column overload: Injecting too much sample can saturate the stationary phase.
To address peak tailing:
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Add a basic modifier: In normal-phase or SFC, add a small concentration (e.g., 0.1-0.5%) of a basic additive like DEA to the mobile phase to block the active sites on the stationary phase.
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Adjust mobile phase pH: In reversed-phase, adjust the pH of the aqueous component to be at least 2 pH units away from the pKa of the amine.
-
Reduce sample concentration: Dilute your sample and inject a smaller volume.
-
Use a guard column: This can help protect the analytical column from strongly retained impurities that may cause peak distortion.[1]
Q5: I am not getting any separation between the enantiomers. What should I try next?
A5: If you are observing a single peak or very poor resolution, consider the following troubleshooting steps:
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Screen different CSPs: The initial choice of stationary phase may not be suitable. It is crucial to screen a range of CSPs with different chiral selectors.
-
Vary the mobile phase composition: Systematically change the ratio of the non-polar solvent and the alcohol modifier. Sometimes, a small change in the percentage of the alcohol can have a significant impact on selectivity.
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Try a different alcohol modifier: Switching from isopropanol to ethanol, or vice-versa, can alter the chiral recognition mechanism and lead to separation.
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Change the mobile phase mode: If normal-phase is unsuccessful, consider polar organic mode (e.g., acetonitrile/methanol) or reversed-phase mode.
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Optimize the temperature: Lowering the column temperature can sometimes enhance enantioselectivity, although it may increase retention times and backpressure.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution (Rs < 1.5) | Inadequate selectivity of the CSP. | Screen different polysaccharide-based CSPs (e.g., Chiralpak IA, IB, IC). |
| Sub-optimal mobile phase composition. | Optimize the ratio of hexane/alcohol. Try different alcohol modifiers (IPA, ethanol). | |
| High column temperature. | Decrease the column temperature in 5°C increments. | |
| Broad Peaks | Low mobile phase flow rate. | Increase the flow rate (e.g., from 0.5 mL/min to 1.0 mL/min). |
| Column contamination or degradation. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Extra-column dead volume. | Check and minimize the length and diameter of all tubing. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase. |
| Sample overload. | Reduce the injection volume or sample concentration. | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column collapse. | Replace the column and operate within the recommended pressure limits. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Equilibrate the column with at least 10-20 column volumes of the mobile phase before each run. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and keep it well-sealed. |
Experimental Protocols
Below is a detailed, representative experimental protocol for the chiral separation of this compound using HPLC. This protocol is a starting point and may require optimization for your specific instrumentation and sample.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Supercritical Fluid Chromatography (SFC) Method
-
Instrumentation: An analytical SFC system with a back-pressure regulator and a UV detector.
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Chiral Stationary Phase: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) on 5 µm silica gel, 150 x 4.6 mm.
-
Mobile Phase: Supercritical CO₂ / Methanol with 0.2% Diethylamine.
-
Gradient: 5% to 40% Methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
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Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
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Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.
Quantitative Data Summary
The following tables provide expected performance data based on the analysis of structurally similar amino alcohols. Actual results may vary.
Table 1: HPLC Performance Data
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | 8 - 12 min |
| Retention Time (Enantiomer 2) | 10 - 15 min |
| Resolution (Rs) | > 1.5 |
| Tailing Factor | 0.9 - 1.5 |
| Theoretical Plates (N) | > 3000 |
Table 2: SFC Performance Data
| Parameter | Expected Value |
| Retention Time (Enantiomer 1) | 3 - 5 min |
| Retention Time (Enantiomer 2) | 4 - 7 min |
| Resolution (Rs) | > 2.0 |
| Tailing Factor | 0.9 - 1.3 |
| Theoretical Plates (N) | > 5000 |
Visualizations
The following diagrams illustrate key workflows and decision-making processes in chiral method development and troubleshooting.
Caption: Workflow for Chiral Method Development.
Caption: Troubleshooting Decision Tree for Chiral Separations.
References
stability issues of 1-Amino-2-methyl-4-phenylbutan-2-ol during storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 1-Amino-2-methyl-4-phenylbutan-2-ol during storage. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a change in the physical appearance (e.g., color change, precipitation) of my stored this compound. What could be the cause?
A: Changes in physical appearance are often indicators of chemical degradation. This compound contains functional groups (a tertiary amine and a tertiary benzylic alcohol) that can be susceptible to degradation under certain conditions. Potential causes include:
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Oxidation: The tertiary amine can be oxidized to an N-oxide, and the benzylic alcohol can be oxidized, especially if exposed to air (oxygen).[1][2][3][4][5] Oxidation of benzylic alcohols can lead to the formation of corresponding aldehydes and carboxylic acids.[3][4][5]
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Photodegradation: Exposure to light, particularly UV light, can initiate degradation pathways.[6] It is recommended to store the compound in amber vials to prevent photodegradation.[6]
-
Reaction with Carbon Dioxide: Tertiary amines can react with atmospheric carbon dioxide, though this is more significant for primary and secondary amines.
-
Contamination: Contamination from the storage container or improper handling can introduce impurities that may catalyze degradation.
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored according to the recommendations in the table below.
-
Purity Analysis: Perform an analytical assessment (e.g., HPLC, LC-MS) to determine the purity of the material and identify any potential degradation products.
-
Inert Atmosphere: If oxidation is suspected, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon).
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A: To minimize degradation, it is crucial to control the storage environment. The following table summarizes the recommended storage conditions based on general guidelines for amino compounds and analytical standards.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of chemical reactions and potential degradation.[6] |
| Light | Protect from light (Store in amber vials) | Prevents photodegradation.[6] |
| Atmosphere | Tightly sealed container; consider storage under an inert gas (e.g., nitrogen, argon) for long-term storage. | Minimizes exposure to oxygen and moisture, which can promote oxidation and hydrolysis. |
| Container | Chemically inert glass container | Prevents leaching of impurities from the container into the compound. |
Q3: My experimental results are inconsistent, and I suspect degradation of my this compound stock solution. How can I confirm this?
A: Inconsistent results are a common sign of compound instability. To confirm if degradation is the root cause, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Experimental Protocol: Stability Indicating HPLC Method Development (General Approach)
A stability-indicating method is one that can separate the active pharmaceutical ingredient (API) from its degradation products.
Objective: To develop an HPLC method to assess the purity of this compound and detect potential degradation products.
Methodology:
-
Column Selection: A reversed-phase column (e.g., C18) is a good starting point.
-
Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of the basic amino alcohol.
-
Detection: UV detection is often suitable for aromatic compounds. The wavelength of maximum absorbance for this compound should be determined. For compounds without a strong chromophore, derivatization may be necessary to enable UV or fluorescence detection.[7][8][9]
-
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, the compound should be subjected to stress conditions to intentionally induce degradation. This helps in identifying potential degradation products and ensuring they are separated from the main peak.
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Acid Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Base Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at an elevated temperature.
-
Oxidative Degradation: Treat with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.
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Thermal Degradation: Expose the solid or a solution to high temperatures.
-
Photodegradation: Expose a solution to UV light.
-
-
Method Validation: Once the method is developed, it should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.
Q4: What are the likely degradation pathways for this compound?
A: Based on the chemical structure, the following degradation pathways are plausible:
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Oxidation of the Tertiary Amine: The nitrogen atom can be oxidized to form an N-oxide.[1]
-
Dealkylation of the Tertiary Amine: The groups attached to the nitrogen can be cleaved.[1][2]
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Oxidation of the Benzylic Alcohol: The tertiary benzylic alcohol is relatively stable to oxidation compared to primary and secondary alcohols. However, under strong oxidizing conditions, degradation can occur. Benzylic alcohols, in general, can be oxidized to aldehydes and then to carboxylic acids upon exposure to air.[3][4][5]
Visualizing Potential Degradation and Experimental Workflow
Potential Degradation Pathways
Caption: Potential degradation routes for this compound.
Troubleshooting Workflow for Stability Issues
Caption: A logical workflow for troubleshooting suspected stability issues.
Experimental Workflow for Stability-Indicating Method Development
Caption: A typical workflow for developing a stability-indicating HPLC method.
References
- 1. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Concerning the stability of benzyl alcohol: formation of benzaldehyde dibenzyl acetal under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine [mdpi.com]
- 5. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. uhplcs.com [uhplcs.com]
- 7. akjournals.com [akjournals.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
enhancing the enantiomeric excess (ee) in 1-Amino-2-methyl-4-phenylbutan-2-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the enantiomeric excess (ee) during the synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on enhancing the enantiomeric excess.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee) | Ineffective Chiral Auxiliary or Catalyst: The chosen chiral auxiliary or catalyst may not be optimal for the specific substrate, leading to poor stereochemical control. | - Screen Chiral Auxiliaries: Experiment with a variety of chiral auxiliaries such as Evans oxazolidinones or pseudoephedrine derivatives. The steric and electronic properties of the auxiliary are critical.[1][] - Optimize Catalyst System: For catalytic methods, screen different chiral ligands and metal precursors. For instance, in asymmetric transfer hydrogenation, different ruthenium catalysts can yield varying enantioselectivities.[3][4] |
| Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the stereochemical outcome. | - Temperature Study: Perform the reaction at various temperatures. Lower temperatures often favor higher enantioselectivity. - Solvent Screening: The polarity and coordinating ability of the solvent can influence the transition state geometry. Test a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2). - Time Course Study: Monitor the reaction over time to determine the optimal reaction time that maximizes yield and ee, avoiding potential racemization. | |
| Racemization: The product may be susceptible to racemization under the reaction or work-up conditions. | - Mild Work-up: Employ mild acidic or basic conditions during the work-up to prevent racemization of the final product. - Protecting Groups: Consider the use of appropriate protecting groups for the amino and hydroxyl functionalities that can be removed under mild conditions. | |
| Poor Diastereoselectivity (in diastereoselective approaches) | Incorrect Reagent Combination: The choice of organometallic reagent and chiral auxiliary/ligand is crucial for achieving high diastereoselectivity. | - Reagent Selection: In diastereoselective additions to chiral imines, the choice of organometallic reagent (e.g., Grignard vs. organolithium) can influence the facial selectivity. - Matching/Mismatching Effects: Be aware of the "matched" and "mismatched" pairs when using a chiral substrate with a chiral catalyst or auxiliary.[5] |
| Chelation vs. Non-Chelation Control: The reaction may not be proceeding through the desired stereochemical pathway. | - Lewis Acid Additives: The addition of Lewis acids can promote chelation control, leading to a specific diastereomer. Experiment with different Lewis acids (e.g., TiCl4, ZnCl2). | |
| Low Yield | Steric Hindrance: The quaternary carbon center in the product is sterically demanding, which can hinder the reaction. | - More Reactive Reagents: Use more reactive nucleophiles or activate the electrophile to overcome steric hindrance. - Higher Reaction Temperature/Longer Reaction Time: While potentially detrimental to ee, carefully increasing the temperature or reaction time may improve conversion. A balance must be found. |
| Side Reactions: Competing side reactions may be consuming the starting materials or product. | - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent side reactions with oxygen or moisture. - Purified Reagents: Use freshly distilled solvents and purified reagents to minimize impurities that could catalyze side reactions. | |
| Difficulty in Determining Enantiomeric Excess | Inadequate Analytical Method: The chosen method for determining ee may not be suitable for the compound. | - Chiral HPLC/GC: Develop a robust analytical method using a chiral stationary phase (CSP). Polysaccharide-based or macrocyclic glycopeptide-based columns are often effective for amino alcohols.[6] - Derivatization: If direct analysis is challenging, derivatize the amino alcohol with a chiral resolving agent (e.g., Mosher's acid chloride) to form diastereomers that can be separated on a standard achiral column. |
Frequently Asked Questions (FAQs)
Q1: What are the most promising strategies for achieving high enantiomeric excess in the synthesis of this compound?
A1: Several strategies can be employed:
-
Chiral Auxiliary-Mediated Synthesis: This involves the temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. Evans oxazolidinones and pseudoephedrine are commonly used auxiliaries that have shown success in the synthesis of related amino alcohols.[1][]
-
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemistry. Asymmetric transfer hydrogenation of a corresponding α-amino ketone precursor using a chiral ruthenium catalyst is a highly effective method for producing chiral 1,2-amino alcohols with excellent enantioselectivity.[3][4]
-
Enzymatic Methods: Biocatalysis, using enzymes such as imine reductases (IREDs) or transaminases, can offer very high enantioselectivity under mild reaction conditions.[7][8]
Q2: How do I choose the right chiral auxiliary for my synthesis?
A2: The choice of chiral auxiliary depends on the specific reaction. For reactions involving the formation of a new stereocenter α to a carbonyl group, Evans oxazolidinones are a good starting point due to their well-defined transition state models.[1] For alkylation reactions to form the quaternary center, pseudoephedrine-derived amides can provide high levels of stereocontrol.[1] It is often necessary to screen a small library of auxiliaries to find the optimal one for your specific substrate and reaction conditions.
Q3: My enantiomeric excess is moderate (~70-80% ee). How can I improve it?
A3: To improve a moderate ee, consider the following:
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Reaction Parameter Optimization: Systematically investigate the effect of temperature (usually lower is better), solvent, and concentration.
-
Recrystallization: If the product is crystalline, it may be possible to enrich the enantiomeric excess through recrystallization. This is often a highly effective method for achieving high enantiopurity.
-
Chiral Resolution: If other methods fail, classical resolution using a chiral resolving agent (e.g., tartaric acid or mandelic acid) to form diastereomeric salts, followed by separation and liberation of the desired enantiomer, is a viable option.
Q4: What is the best way to determine the enantiomeric excess of this compound?
A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Columns based on polysaccharides (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptides are often effective for separating the enantiomers of amino alcohols.[6] Alternatively, Gas Chromatography (GC) with a chiral column can also be used. For confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral shift reagent can be employed to differentiate the enantiomers.
Q5: Can I use a biocatalytic approach for this synthesis?
A5: Yes, biocatalysis is a powerful tool for asymmetric synthesis. An enzymatic kinetic resolution of a racemic mixture of the amino alcohol or a precursor could be employed. Alternatively, an asymmetric reduction of a prochiral ketone precursor using an engineered ketoreductase (KRED) or a reductive amination using an imine reductase (IRED) could provide direct access to the desired enantiomer with high ee.[7][8]
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of a Precursor α-Amino Ketone
This protocol is a general guideline and should be optimized for the specific substrate.
-
Catalyst Preparation: In a glovebox, a solution of the chiral ruthenium catalyst (e.g., (R,R)-Ts-DENEB) is prepared in an appropriate anhydrous solvent (e.g., isopropanol).
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Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the α-amino ketone precursor and the catalyst solution.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) and monitored by TLC or HPLC.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted. The organic layers are combined, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired this compound.
-
Enantiomeric Excess Determination: The ee of the purified product is determined by chiral HPLC analysis.
Visualizations
Logical Workflow for Enhancing Enantiomeric Excess
Caption: A logical workflow for selecting and optimizing a synthetic strategy to enhance the enantiomeric excess of the target molecule.
Decision Pathway for Troubleshooting Low Enantiomeric Excess
Caption: A decision-making pathway for troubleshooting and addressing the issue of low enantiomeric excess in the synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing racemization during derivatization of 1-Amino-2-methyl-4-phenylbutan-2-ol
Technical Support Center: Derivatization of 1-Amino-2-methyl-4-phenylbutan-2-ol
This guide provides researchers, scientists, and drug development professionals with detailed information to address common challenges encountered during the chemical derivatization of the chiral amino alcohol, this compound, with a focus on preserving its stereochemical integrity.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue during the derivatization of chiral molecules?
A1: Racemization is the process by which a pure enantiomer is converted into a mixture containing equal amounts of both enantiomers (a racemate), rendering it optically inactive.[1][2] In drug development, different enantiomers of a chiral molecule can have vastly different pharmacological effects, with one being therapeutic while the other might be inactive or even harmful. Therefore, maintaining the enantiomeric purity of this compound during derivatization is crucial to ensure the safety and efficacy of the final product.
Q2: What are the primary factors that cause racemization during the derivatization of amino alcohols?
A2: Racemization is typically induced by harsh reaction conditions that allow for the temporary formation of a planar, achiral intermediate, such as an enol or a carbocation.[1] Key contributing factors include:
-
High Temperatures: Increased thermal energy can provide the activation energy needed to form intermediates prone to racemization.[3]
-
Strong Bases or Acids: Extreme pH conditions can facilitate the removal or addition of protons, leading to the formation of achiral intermediates.
-
Prolonged Reaction Times: Extended exposure to reaction conditions increases the probability of racemization.
-
Unsuitable Solvents: The choice of solvent can influence the stability of the chiral center and the reaction mechanism.
-
Reaction Mechanism: Certain reaction pathways, like those involving SN1-type mechanisms with carbocation intermediates, inherently lead to racemization.[1]
Q3: How does the choice of a chiral derivatizing agent (CDA) help in analyzing enantiomeric purity?
A3: A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with both enantiomers of the target molecule (e.g., this compound) to form a pair of diastereomers.[4] Unlike enantiomers, which have identical physical properties, diastereomers have different properties, such as boiling points and solubility, allowing them to be separated and quantified using standard achiral chromatography techniques like HPLC or GC.[4] Popular CDAs for amino groups include Marfey's reagent (FDAA) and reagents based on chloroformates.[5][6]
Q4: What is the role of additives like HOBt in suppressing racemization?
A4: In reactions involving the activation of carboxylic acids for amide bond formation (a common derivatization), additives like 1-hydroxybenzotriazole (HOBt) are used. They act as coupling additives that suppress racemization by preventing the formation of highly reactive, racemization-prone intermediates.[7] While the derivatization of an amine is different, the principle of using additives to control reactivity and prevent side reactions is a common strategy in maintaining stereochemical integrity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the derivatization of this compound.
| Problem Observed | Potential Cause | Recommended Solution |
| High degree of racemization detected (Low enantiomeric excess). | Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C). Use an ice or dry ice/acetone bath. |
| The base used is too strong or nucleophilic, promoting side reactions. | Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or 2,6-lutidine. | |
| The derivatizing agent is too reactive, leading to harsh conditions. | Select a milder derivatizing agent or add the highly reactive agent slowly at low temperature. | |
| Incomplete or slow reaction. | Insufficient activation or low reaction temperature. | Gradually increase the temperature while monitoring enantiomeric excess. Ensure the molar equivalents of the derivatizing agent and base are appropriate. |
| Steric hindrance from the tertiary alcohol and neopentyl-like center. | Increase reaction time, but monitor for racemization. Consider a less sterically hindered derivatizing agent. | |
| Aggregation of the starting material or product.[7] | Change the solvent to one that better solubilizes all components (e.g., NMP or DMSO).[7] | |
| Formation of multiple side products. | Reaction of the derivatizing agent with the hydroxyl (-OH) group. | Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before derivatizing the amine. |
| The base is reacting with the derivatizing agent. | Add the base to the amino alcohol solution before slowly adding the derivatizing agent. |
Data Presentation: Impact of Reaction Conditions
The following table provides an illustrative summary of how different experimental parameters can affect the enantiomeric excess (% ee) of a derivatized chiral amino alcohol. Note: This is generalized data for illustrative purposes.
| Experiment ID | Derivatizing Agent | Base | Temperature (°C) | Reaction Time (h) | Resulting % ee |
| 1 | Acetyl Chloride | Triethylamine | 25 | 2 | 85% |
| 2 | Acetyl Chloride | Triethylamine | 0 | 4 | 95% |
| 3 | Acetyl Chloride | DIPEA | 0 | 4 | >99% |
| 4 | Benzoyl Chloride | Pyridine | 50 | 1 | 70% |
| 5 | Benzoyl Chloride | DIPEA | 0 | 6 | 98% |
| 6 | (S)-NIFE | DIPEA | 25 | 1 | >99%[5] |
Experimental Protocols
Protocol: Derivatization with an Acyl Chloride under Racemization-Controlling Conditions
This protocol describes a general method for derivatizing the primary amine of this compound while minimizing racemization.
Materials:
-
This compound
-
Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride) (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice bath
Procedure:
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Base Addition: Slowly add DIPEA (1.5 eq) to the cooled solution. Stir for 5 minutes.
-
Derivatization: Add the Acyl Chloride (1.1 eq) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, slowly add saturated aqueous NaHCO₃ solution to quench any remaining acyl chloride.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Analysis: Purify the crude product via column chromatography if necessary. Analyze the final product's enantiomeric excess using chiral HPLC or by NMR with a chiral solvating agent.
Visualizations
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. Racemisation and method of resolution | PPTX [slideshare.net]
- 3. Racemic Modification and Resolution of Racemic Mixture | Pharmaguideline [pharmaguideline.com]
- 4. Application of chiral derivatizing agents in the high-performance liquid chromatographic separation of amino acid enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Technical Support Center: Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for the work-up procedures in the synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental work-up, presented in a question-and-answer format.
Issue 1: Emulsion Formation During Extraction
-
Question: I am observing a persistent emulsion at the interface between the organic and aqueous layers during extraction, and the layers are not separating cleanly. What can I do to resolve this?
-
Answer: Emulsion formation is a common issue, particularly when dealing with basic aqueous solutions and amino compounds.[1] Here are several strategies to break the emulsion, starting with the simplest methods:
-
Allow the mixture to stand: Give the separatory funnel some time, as the layers may separate on their own.[1][2]
-
Gentle agitation: Instead of vigorous shaking, try gently swirling or inverting the separatory funnel to minimize the formation of emulsions in future extractions.[3]
-
"Salting out": Add saturated sodium chloride solution (brine) or solid NaCl.[2][3] This increases the ionic strength of the aqueous phase, which can help force the separation of the layers.[3]
-
Stirring: Gently stir the emulsion with a glass rod at the interface.[1]
-
Temperature change: Sometimes, small changes in temperature can aid phase separation.[4] Sudden cooling, or "thermal shock," can increase the interfacial tension and promote coalescence.[5]
-
Solvent addition: Add a small amount of a different organic solvent to alter the properties of the organic phase.[3] Alternatively, adding a few drops of ethanol can also help break the emulsion.[1][5]
-
Filtration: Filter the entire mixture through a pad of Celite or a plug of glass wool.[2][3]
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.[3][5]
-
Issue 2: Difficulty Isolating the Amino Alcohol Product
-
Question: My final organic extract shows a low yield of the desired this compound. Where could the product have been lost, and how can I improve recovery?
-
Answer: The amino group in your product is basic and its solubility is highly dependent on pH.
-
Check the pH of the aqueous layer: During the initial extraction from the quenched reaction mixture (which is often acidic), your amino alcohol product will be protonated and will preferentially partition into the aqueous layer. To extract it into an organic solvent, you must first basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine.
-
Multiple extractions: Ensure you are performing multiple extractions (e.g., 3 times) with the organic solvent from the basified aqueous layer. A single extraction is often insufficient to recover all the product.
-
Amine removal from organic layer: Conversely, if you are trying to remove non-basic impurities, you can wash the organic layer with a dilute acid (like HCl). This will protonate your product and pull it into the aqueous phase, from which it can be recovered by basifying and re-extracting.[6]
-
Issue 3: Insoluble Precipitate at the Interface
-
Question: I see a gooey or solid precipitate forming between the two layers in my separatory funnel. How should I handle this?
-
Answer: This can be caused by insoluble byproducts or salts.
-
Attempt to dissolve: Try adding more of each solvent (aqueous and organic) to see if the precipitate dissolves.
-
Filter later: If it doesn't dissolve, proceed with the separation as best as you can, carrying the solid along with the organic layer. The insoluble material can be removed by filtration in a subsequent step.[1] Washing with water may help remove some of the precipitate.[2] After separation, using a drying agent like magnesium sulfate can also help absorb some gooey material, which can then be filtered off.[2]
-
Issue 4: Only One Liquid Phase is Formed
-
Question: After adding the extraction solvent and the aqueous solution, my mixture is not forming two distinct layers. What is the problem?
-
Answer: This typically occurs if your reaction mixture contains a significant amount of a water-miscible organic solvent, such as ethanol or THF.[1]
-
Solution: Before starting the work-up, remove the water-miscible solvent from your reaction mixture using a rotary evaporator.[1][2] Then, dissolve the residue in your chosen immiscible organic extraction solvent (e.g., ethyl acetate, diethyl ether) and proceed with the aqueous wash. Alternatively, adding a substantial amount of water or brine may force the layers to separate.[1]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended quenching agent for a Grignard reaction used to synthesize this amino alcohol?
-
Q2: How do I confirm which layer is the organic layer and which is the aqueous layer?
-
A2: A simple trick is to add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[1] You can also compare the known densities of your extraction solvent and the aqueous solution. Most common organic solvents (like diethyl ether and ethyl acetate) are less dense than water and will be the top layer, while chlorinated solvents (like dichloromethane) are denser and will be the bottom layer.
-
-
Q3: What drying agent is suitable for the final organic extract?
-
A3: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are commonly used. MgSO₄ is fast and efficient but can be slightly acidic.[6] Na₂SO₄ is neutral and has a high capacity but works more slowly.
-
-
Q4: What are the common purification methods for this compound?
Quantitative Data Summary
The following table summarizes typical reaction outcomes from literature procedures for syntheses of related compounds, which can serve as a benchmark.
| Parameter | Value | Source |
| Yield | 72% - 74% | [7][8] |
| Purity (Post-Purification) | >97% | [7] |
| Purification Method | Vacuum Distillation or Silica Gel Chromatography | [7][8] |
| Quenching Agent | Saturated Aqueous NH₄Cl Solution | [7][8] |
Experimental Protocols
Protocol 1: General Work-up Procedure Post-Grignard Reaction
-
Quenching: Cool the reaction vessel in an ice bath (0 °C). Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture with stirring to quench any unreacted Grignard reagent and hydrolyze the magnesium alkoxide.[8]
-
Extraction: Transfer the entire mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate or toluene).[7][8]
-
Separation: Gently invert the funnel several times with periodic venting to mix the layers. Allow the layers to fully separate. Drain the lower (aqueous) layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution). This helps to remove residual water and some water-soluble impurities. Separate the layers again.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄).[8] Swirl the flask and let it stand for 10-15 minutes.
-
Filtration & Concentration: Filter the mixture to remove the drying agent. Rinse the flask and the drying agent with a small amount of fresh solvent to ensure complete transfer. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[8]
-
Purification: Purify the crude product by either vacuum distillation or silica gel column chromatography.[7][8]
Protocol 2: Work-up Involving pH Adjustment for Amine Extraction
-
Quenching: Follow Step 1 from Protocol 1.
-
Acidification & Separation: If the goal is to separate the basic product from non-basic impurities, add dilute HCl to the separatory funnel until the aqueous layer is acidic (pH ~1-2). Extract the mixture with an organic solvent. The non-basic impurities will be in the organic layer, while the protonated amino alcohol will be in the aqueous layer. Discard the organic layer.
-
Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 12).
-
Product Extraction: Extract the basified aqueous layer three times with a fresh portion of organic solvent (e.g., ethyl acetate).
-
Combine & Dry: Combine all the organic extracts from Step 4 and proceed with the washing, drying, and concentration steps as described in Protocol 1 (Steps 4-7).
Visualizations
Caption: A general workflow for the work-up procedure.
References
- 1. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 5. brainkart.com [brainkart.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 8. 2-METHYL-4-PHENYL-2-BUTANOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Managing Emulsions in Amino Alcohol Extractions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for dealing with emulsions during the extraction of amino alcohols.
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during liquid-liquid extraction?
An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as fine droplets within the other.[1][2] In a laboratory setting, this often appears as a cloudy or milky layer between the aqueous and organic phases, making a clean separation impossible.[3][4] Emulsions are typically formed by vigorous shaking or mixing of the two phases, which breaks one of the liquids into tiny droplets.[1] Their stability is often enhanced by the presence of "surfactant-like" compounds that have solubility in both the aqueous and organic solvents.[5] These substances position themselves at the interface between the droplets and the surrounding liquid, lowering the interfacial tension and preventing the droplets from coalescing.[2]
Q2: What specific factors in amino alcohol extractions can contribute to emulsion formation?
Amino alcohols themselves can act as surfactants due to their amphiphilic nature, possessing both a polar alcohol/amine group (hydrophilic) and a nonpolar carbon backbone (hydrophobic). Additionally, biological samples or reaction mixtures often contain other emulsifying agents like phospholipids, free fatty acids, and proteins.[5] The use of chlorinated organic solvents and strongly basic aqueous solutions is also known to increase the likelihood of emulsion formation.[6]
Q3: How can I prevent emulsions from forming in the first place?
Prevention is often simpler than breaking an emulsion after it has formed.[5] Here are some preventative strategies:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This provides sufficient surface area for the extraction to occur without the high agitation that leads to emulsions.[5]
-
Solvent Choice: If possible, avoid chlorinated solvents if emulsions are a recurring problem.[6]
-
Pre-treatment of the Sample: Before extraction, consider removing the reaction solvent via rotary evaporation and then re-dissolving the residue in the extraction solvent.[7][8]
-
Alternative Techniques: For samples prone to emulsion formation, consider using Supported Liquid Extraction (SLE) or Solid-Phase Extraction (SPE), which avoid the direct mixing of two immiscible liquid phases.[1][5]
Q4: What are the most common and effective methods to break an emulsion once it has formed?
Several techniques can be employed to break an emulsion. The most common include:
-
Time: Simply allowing the separatory funnel to stand undisturbed for a period (e.g., 30 minutes to an hour) may be enough for the layers to separate on their own.[3][7]
-
Salting Out: Adding a saturated solution of sodium chloride (brine) or solid salt increases the ionic strength of the aqueous layer.[1][5] This makes it less hospitable for organic molecules and can force the emulsifying agent into the organic phase, allowing the water droplets to coalesce.[1]
-
Centrifugation: This is a highly effective mechanical method. The applied force accelerates the separation of the dispersed droplets from the continuous phase.[1][3][4]
-
Filtration: Passing the entire mixture through a physical barrier like a plug of glass wool or Celite can physically disrupt the emulsion and help separate the layers.[7][9][10]
-
pH Adjustment: Adjusting the pH of the aqueous layer with an acid (like HCl or H₂SO₄) can alter the charge of the emulsifying agent, reducing its effectiveness and helping to break the emulsion.[3][4]
Troubleshooting Guide
"I've mixed my extraction and now have a cloudy interface. What is the first thing I should do?"
The first and simplest step is to let the separatory funnel stand undisturbed in a ring clamp.[3][6] Often, gravity alone is sufficient to allow the droplets to coalesce and the layers to separate. Check it after 15-30 minutes. Gentle tapping on the side of the funnel or slow stirring of the emulsion layer with a glass rod can sometimes accelerate this process.[3][4]
"I've waited and added brine, but the emulsion persists. What is my next move?"
If salting out doesn't work, you can move to physical or chemical methods:
-
Change the Solvent Polarity: Add a small amount of a different organic solvent to alter the properties of the organic layer, which may help to dissolve the emulsifying agent fully into one of the phases.[1][5]
-
Filtration: Prepare a funnel with a plug of glass wool or a pad of Celite and filter the entire mixture under gravity or gentle vacuum.[7][9] This can physically break up the emulsion.[10]
-
Adjust pH: If your compound of interest is stable, try carefully adding a dilute acid to lower the pH, which can be particularly effective if soaps or detergents are the cause.[3][4]
"I'm dealing with a very stubborn emulsion. What are some more advanced or aggressive techniques?"
For highly stable emulsions, more robust methods are required:
-
Centrifugation: If you have access to a centrifuge, this is often the most reliable method to break a persistent emulsion.[1][4] Even a short spin can be highly effective.[11]
-
Heating or Cooling: Gently warming the separatory funnel with a heat gun or in a warm water bath can decrease the viscosity of the liquid and promote separation.[12] Conversely, cooling or even partially freezing the aqueous layer can also break the emulsion by forming ice crystals that disrupt the droplets.[2][12]
-
Ultrasonic Bath: Placing the mixture in an ultrasonic bath can provide the energy needed to cause the dispersed droplets to coalesce.[4]
Data Summary: Emulsion Breaking Techniques
| Technique | Mechanism of Action | Typical Application | Potential Drawbacks |
| Patience / Time | Gravitational separation of droplets. | Mild emulsions, first-line approach.[3][6] | Can be very slow or ineffective for stable emulsions. |
| Salting Out (Brine) | Increases ionic strength of the aqueous phase, forcing emulsifiers into the organic phase ("salting out").[1][5] | Common and effective for many types of emulsions. | May not work for all emulsions; adds salt to the aqueous layer.[13] |
| Centrifugation | Applies g-force to accelerate the separation of phases with different densities.[1][4] | Highly effective for stubborn emulsions, especially with small volumes. | Requires specific equipment; may be difficult for large volumes.[1] |
| Filtration (Celite/Glass Wool) | Physically disrupts the emulsion layer as it passes through the filter medium.[7][9] | Effective for emulsions stabilized by fine particulates. | Can lead to some loss of product on the filter medium.[9] |
| pH Adjustment | Alters the charge and solubility of acidic or basic emulsifying agents, reducing their effectiveness.[3][4] | Useful when emulsions are caused by soaps or detergents. | Risk of degrading pH-sensitive target molecules.[12] |
| Solvent Addition | Changes the polarity/properties of the organic phase to better dissolve the emulsifying agent.[1][5] | Can be effective but requires careful selection of the additional solvent. | Adds another component to the mixture that may need to be removed later. |
| Temperature Change | Heating reduces viscosity; freezing physically disrupts the emulsion with ice crystals.[2][12] | Can be a useful alternative when other methods fail. | Risk of degrading thermally labile compounds.[12] |
| Ultrasonication | Uses high-frequency sound waves to induce coalescence of droplets.[4] | Effective for breaking down fine emulsions. | Requires an ultrasonic bath; may not be available in all labs. |
Experimental Protocols
Protocol 1: Breaking an Emulsion using the "Salting Out" Method
-
Preparation: Ensure the separatory funnel is securely held in a ring clamp with the stopcock closed.
-
Addition of Brine: Prepare a saturated aqueous solution of sodium chloride (NaCl). Carefully remove the stopper from the separatory funnel and add the brine solution. A volume equivalent to 10-20% of the aqueous layer is a good starting point.
-
Mixing: Re-stopper the funnel and gently invert it 2-3 times to mix the salt into the aqueous layer. Do not shake vigorously, as this may worsen the emulsion.
-
Observation: Place the funnel back in the ring clamp and allow it to stand. Observe if the emulsion layer begins to break and the interface between the aqueous and organic layers becomes sharp. This may take several minutes.[5]
-
Separation: Once a clear separation is achieved, drain the lower layer, followed by the upper layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite
-
Funnel Preparation: Place a coarse fritted glass funnel (Büchner funnel) on a filter flask connected to a gentle vacuum source.
-
Celite Pad: Add a small amount of Celite (diatomaceous earth) to the funnel to create a pad approximately 0.5-1 cm thick. Wet the pad with the organic solvent being used in the extraction and apply a gentle vacuum to settle the pad.
-
Filtration: Carefully pour the entire contents of the separatory funnel (both layers and the emulsion) onto the Celite pad.
-
Separation: The vacuum will pull the liquids through the Celite. The fine Celite particles disrupt the emulsion, and the two immiscible liquids should collect in the filter flask as distinct layers.[9]
-
Transfer and Separation: Transfer the contents of the filter flask back to a clean separatory funnel and perform a standard separation of the two layers.
Protocol 3: Breaking an Emulsion by Centrifugation
-
Transfer to Tubes: Carefully pour the emulsion and the two phases into one or more centrifuge tubes. Ensure the tubes are suitable for use with the organic solvents in your extraction.
-
Balancing: Place a counterbalance tube with an equivalent mass in the centrifuge rotor to ensure safe operation.
-
Centrifugation: Centrifuge the tubes for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm). Higher speeds are generally more effective but increase the risk of tube breakage if not handled correctly.
-
Separation: Carefully remove the tubes from the centrifuge. The liquids should now be separated into distinct layers. The emulsion may have been completely broken, or it may be reduced to a small, compact layer between the phases.
-
Collection: Use a pipette to carefully remove the desired layer.
Visualizations
Caption: Decision workflow for troubleshooting emulsions.
Caption: Mechanism of emulsion formation.
References
- 1. biotage.com [biotage.com]
- 2. brainkart.com [brainkart.com]
- 3. azom.com [azom.com]
- 4. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chemistry Teaching Labs - Problems with extractions [chemtl.york.ac.uk]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Sciencemadness Discussion Board - Breaking a stable emulsion - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol. The information is tailored for researchers, scientists, and drug development professionals, with a focus on the critical role of solvents in the synthetic process.
Experimental Protocols
Synthesis of this compound via Epoxide Ring-Opening
This procedure details the synthesis of the target compound by the aminolysis of 2-methyl-2-(2-phenylethyl)oxirane.
Materials:
-
2-methyl-2-(2-phenylethyl)oxirane
-
Ammonia in methanol (e.g., 7N solution)
-
Methanol (or other solvents for investigation)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-2-(2-phenylethyl)oxirane (1 equivalent) in a solution of ammonia in methanol (10-20 equivalents of ammonia). The use of a significant excess of the ammonia solution serves as both the nucleophile and the solvent.
-
Reaction: Heat the mixture to reflux and maintain stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ammonia and methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and wash with a saturated aqueous sodium bicarbonate solution to remove any acidic impurities. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Solvent Effects on Synthesis: A Comparative Overview
The choice of solvent is critical in the synthesis of this compound, as it can significantly influence reaction rate, yield, and regioselectivity. The following table summarizes the expected effects of different solvents on the key synthetic routes.
| Solvent System | Synthetic Route | Expected Influence on Reaction | Potential Issues |
| Methanol | Epoxide Ring-Opening | Good solubility for both epoxide and ammonia. The protic nature can facilitate ring-opening. | May lead to side products through methanolysis of the epoxide. |
| Isopropanol/Water | Epoxide Ring-Opening | A polar protic mixture that can enhance the rate of aminolysis. | Water can potentially hydrolyze the epoxide to a diol byproduct. |
| Tetrahydrofuran (THF) | Grignard Reaction | Excellent solvent for Grignard reagent formation and reaction due to its ability to solvate the magnesium species. | Must be rigorously dried, as trace water will quench the Grignard reagent. |
| Diethyl Ether | Grignard Reaction | Traditional solvent for Grignard reactions, generally effective. | Lower boiling point than THF, which may affect reaction temperature control. Highly flammable. |
| Acetonitrile | Ritter Reaction | Common solvent for the Ritter reaction, effectively solvates the nitrile and carbocation intermediate. | Can be sensitive to strong acids and may require careful control of reaction conditions. |
| Solvent-Free | Epoxide Ring-Opening | Environmentally friendly approach. High concentration of reactants can lead to faster reaction rates. | May lead to poor heat dissipation and potential side reactions. Viscosity of the reaction mixture could be an issue. |
Troubleshooting Guides
Route 1: Epoxide Ring-Opening
Route 2: Grignard Reaction with Nitrile
Route 3: Ritter Reaction
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferred for the synthesis of this compound?
A1: The ring-opening of 2-methyl-2-(2-phenylethyl)oxirane with ammonia is a direct and often effective method for preparing this type of β-amino alcohol. It avoids the use of highly reactive organometallic reagents. However, the Grignard reaction with a suitable nitrile followed by reduction can also be a viable, albeit more technically demanding, route. The Ritter reaction is a possibility if the corresponding tertiary alcohol is readily available.
Q2: How does the choice of solvent affect the regioselectivity of the epoxide ring-opening?
A2: In the aminolysis of epoxides, the solvent can influence which carbon of the epoxide is attacked by the amine. In general, under neutral or basic conditions, the nucleophile (ammonia) will attack the less sterically hindered carbon. Protic solvents can activate the epoxide by hydrogen bonding to the oxygen, facilitating the ring-opening. The use of polar mixed solvent systems can be beneficial.
Q3: What are the most critical parameters to control in a Grignard reaction for this synthesis?
A3: The most critical parameter is the complete exclusion of moisture from the reaction system. Water will rapidly quench the Grignard reagent, leading to a failed reaction. Therefore, all glassware must be flame-dried or oven-dried, and anhydrous solvents must be used. Additionally, the rate of addition of the alkyl halide to the magnesium is important to control the exothermic reaction and minimize side reactions like Wurtz coupling.
Q4: Can I use a primary alcohol as a substrate for the Ritter reaction to synthesize the corresponding amide?
A4: Generally, the Ritter reaction does not work well with primary alcohols because they do not readily form stable carbocation intermediates under acidic conditions. The reaction is most effective with tertiary and benzylic alcohols, which can form relatively stable carbocations.
Q5: What are some common side products to expect in the synthesis of this compound?
A5: In the epoxide ring-opening route, a common side product is the diol formed from the hydrolysis of the epoxide if water is present. In the Grignard route, the primary side product is often the Wurtz coupling product from the reaction of the Grignard reagent with the starting alkyl halide. In the Ritter reaction, elimination to form an alkene can be a competing side reaction, especially at higher temperatures.
Validation & Comparative
Determining the En-antiomeric Purity of 1-Amino-2-methyl-4-phenylbutan-2-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules like 1-Amino-2-methyl-4-phenylbutan-2-ol is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of common analytical techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The unique structure of this compound, featuring a primary amine and a tertiary alcohol at a chiral center, presents specific challenges and opportunities for enantiomeric resolution.[1] This guide details the experimental protocols for these methods, presents quantitative data in clear, comparative tables, and uses visualizations to illustrate the workflows.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric purity often depends on factors such as the required sensitivity, sample throughput, and the availability of instrumentation. Below is a summary of the most effective techniques.
| Method | Principle | Derivatization | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Often beneficial, but direct methods are possible. | High resolution, wide applicability, established methods. | Can require method development to find a suitable CSP and mobile phase. |
| Chiral GC-MS | Separation of volatile diastereomers on a chiral or non-chiral column. | Typically required to increase volatility and introduce a second chiral center. | High sensitivity and selectivity, provides structural information (MS). | Derivatization can be complex and may introduce analytical errors.[2][3] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Required (chiral derivatizing agent) or used as a solvent additive (chiral solvating agent).[4][5] | Rapid analysis, provides structural information, non-destructive (with solvating agents). | Lower sensitivity compared to chromatographic methods, may require specialized reagents. |
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers.[6] The separation can be achieved either directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[7][8]
Experimental Protocol: Indirect Chiral HPLC
This protocol involves the derivatization of this compound with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to form diastereomers.[9][10]
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., acetone).
-
Derivatization:
-
Add a solution of Marfey's reagent in acetone to the sample solution.
-
Add a weak base (e.g., sodium bicarbonate solution) to catalyze the reaction.
-
Heat the mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).
-
Cool the reaction mixture and neutralize with an acid (e.g., hydrochloric acid).
-
-
HPLC Analysis:
-
Inject the resulting solution of diastereomers onto a reverse-phase C18 column.
-
Elute with a mobile phase gradient of acetonitrile and water containing a small amount of trifluoroacetic acid.
-
Detect the separated diastereomers using a UV detector at a suitable wavelength (e.g., 340 nm).[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral GC-MS is a highly sensitive method for enantiomeric purity determination, particularly for volatile compounds.[11][12] For non-volatile compounds like this compound, derivatization is necessary to increase their volatility.[3]
Experimental Protocol: Chiral GC-MS
This protocol involves a two-step derivatization of the amino and hydroxyl groups of the analyte.
-
Derivatization:
-
Step 1 (Amino Group): React the sample with an acylating agent (e.g., trifluoroacetic anhydride) to form an amide.
-
Step 2 (Hydroxyl Group): Subsequently, react the product with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to form a silyl ether.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC equipped with a chiral capillary column (e.g., Chirasil-Val).
-
Use a suitable temperature program to achieve separation of the enantiomers.
-
Detect the eluted compounds using a mass spectrometer to confirm their identity and quantify their relative amounts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric purity without the need for chromatographic separation.[4][5] This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to create a diastereomeric environment, which results in separate signals for the enantiomers in the NMR spectrum.[13]
Experimental Protocol: NMR with a Chiral Derivatizing Agent
Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common CDA used for determining the absolute configuration and enantiomeric excess of alcohols and amines.[14]
-
Derivatization:
-
React the sample of this compound with Mosher's acid chloride in the presence of a non-chiral base (e.g., pyridine) in an NMR tube. This will form diastereomeric esters at the hydroxyl group and amides at the amino group.
-
-
NMR Analysis:
-
Acquire a high-resolution proton (¹H) or fluorine (¹⁹F) NMR spectrum of the derivatized sample.[15]
-
The signals corresponding to the protons or fluorine atoms near the chiral center will be split into two sets for the two diastereomers.
-
Integrate the signals for each diastereomer to determine the enantiomeric ratio.
-
References
- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 2. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. academic.oup.com [academic.oup.com]
- 8. akjournals.com [akjournals.com]
- 9. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 11. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1-Amino-2-methyl-4-phenylbutan-2-ol, a chiral amino alcohol with potential applications as a building block in medicinal chemistry. The comparison focuses on providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound is a chiral molecule whose structure is of interest in the development of novel therapeutic agents. The efficient and stereocontrolled synthesis of such amino alcohols is a critical aspect of drug discovery and development. This guide outlines and compares several potential synthetic strategies, with a detailed focus on a practical two-step approach involving a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis. Other potential, albeit less documented, routes such as direct epoxide ring-opening and biocatalytic methods are also discussed.
Comparison of Synthetic Routes
The synthesis of this compound can be approached through several methodologies. Below is a summary of the most viable routes, with a detailed examination of a two-step chemical synthesis.
| Route | Starting Materials | Key Intermediates | Reported Yield | Purity | Key Advantages | Key Disadvantages |
| Route 1: Grignard Reaction followed by Ritter Reaction | Benzylmagnesium halide, Isobutylene oxide, Acetonitrile | 2-methyl-4-phenylbutan-2-ol, N-(1,1-dimethyl-3-phenylpropyl)acetamide | 74% for alcohol precursor[1] | >97% for alcohol precursor[1] | Well-documented precursor synthesis with high yield and purity. Utilizes readily available starting materials. | Two-step process. The Ritter reaction requires strong acid conditions. |
| Route 2: Epoxide Ring-Opening | 2-methyl-2-(2-phenylethyl)oxirane, Ammonia | - | Not specifically reported for this molecule. | Not specifically reported. | Potentially a direct, one-step synthesis. | Lack of specific experimental data for the target molecule. Potential for side reactions. |
| Route 3: Reductive Amination | 2-hydroxy-2-methyl-4-phenylbutanal, Ammonia | Imine intermediate | Theoretical pathway; no reported data. | Not applicable. | Atom-economical. | Precursor aldehyde is not readily available. Requires a suitable reducing agent. |
| Route 4: Biocatalytic Synthesis | 1-amino-2-methyl-4-phenylbutan-2-one or 4-phenyl-2-butanone | - | Not specifically reported. | Potentially high enantiomeric purity. | High stereoselectivity. Environmentally friendly conditions. | Requires specific enzymes (ketoreductase or transaminase) which may not be readily available. |
Detailed Experimental Protocols
Route 1: Grignard Reaction followed by Ritter Reaction and Hydrolysis
This two-step route offers a practical and well-documented approach to the synthesis of this compound.
Step 1: Synthesis of 2-methyl-4-phenylbutan-2-ol via Grignard Reaction
This protocol is adapted from a patented procedure with high reported yield and purity.[1]
Experimental Protocol:
-
Preparation of Benzylmagnesium Halide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, under a nitrogen atmosphere, magnesium turnings are suspended in anhydrous diethyl ether. A solution of benzyl chloride or bromide in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction mixture is stirred until the magnesium is consumed.
-
Reaction with Isobutylene Oxide: The Grignard reagent solution is cooled to 0 °C. A solution of isobutylene oxide in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: After the addition is complete, the reaction is stirred for an additional 2 hours at 0°C. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to yield 2-methyl-4-phenylbutan-2-ol as a colorless oil.
Quantitative Data:
Step 2: Conversion of 2-methyl-4-phenylbutan-2-ol to this compound via Ritter Reaction and Hydrolysis
This part of the protocol is a general procedure for the Ritter reaction on tertiary alcohols, followed by amide hydrolysis.
Experimental Protocol:
-
Ritter Reaction: To a stirred solution of 2-methyl-4-phenylbutan-2-ol in acetonitrile at 0 °C, concentrated sulfuric acid is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
Work-up of Amide: The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate, N-(1,1-dimethyl-3-phenylpropyl)acetamide, is collected by filtration, washed with water, and dried.
-
Amide Hydrolysis: The crude amide is refluxed in an aqueous solution of sodium hydroxide (e.g., 10-20%) for several hours until the evolution of ammonia ceases.
-
Isolation of the Amine: After cooling, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound. Further purification can be achieved by distillation or crystallization of a salt (e.g., hydrochloride).
Note: The yield and purity for this second step are not specifically reported for this molecule and would require experimental determination.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Workflow for the two-step synthesis of this compound.
Caption: Overview of alternative direct synthesis routes.
Conclusion
The synthesis of this compound is most practically achieved through a two-step sequence involving the Grignard reaction of benzylmagnesium halide with isobutylene oxide to form the tertiary alcohol precursor, followed by a Ritter reaction with acetonitrile and subsequent amide hydrolysis. This route is supported by a detailed experimental protocol for the first step with reported high yield and purity. While other methods like epoxide ring-opening and reductive amination are theoretically viable for synthesizing β-amino alcohols, the lack of specific experimental data for this target molecule makes their application less certain without further process development. For syntheses requiring high stereochemical control, biocatalytic routes should be considered, although specific enzymes would need to be identified and optimized for this substrate. Researchers should select the most appropriate route based on the availability of starting materials, required scale, and the importance of stereochemical purity.
References
A Comparative Guide to 1-Amino-2-methyl-4-phenylbutan-2-ol and Other Chiral Amino Alcohols in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Chiral amino alcohols are a cornerstone of asymmetric catalysis, serving as highly effective ligands and organocatalysts in the synthesis of enantiomerically pure compounds. Their utility stems from the presence of both a Lewis basic amino group and a Brønsted acidic hydroxyl group, which can coordinate to metal centers or substrates, creating a well-defined chiral environment for stereoselective transformations. This guide provides a comparative overview of the structural features of 1-Amino-2-methyl-4-phenylbutan-2-ol and its potential application in catalysis, benchmarked against established chiral amino alcohols. While experimental data for this compound in catalysis is not yet widely published, this document outlines a prospective evaluation based on its structural attributes and provides relevant experimental protocols for its screening.
Structural Analysis of Chiral Amino Alcohols
The catalytic efficacy of a chiral amino alcohol is intrinsically linked to its structure. Key features include the steric hindrance around the chiral center, the nature of the substituents, and the relative orientation of the amino and hydroxyl groups. This compound is a chiral 1,2-amino alcohol with a tertiary alcohol adjacent to a primary amine.[1] This structure suggests its potential as a chiral ligand, where the amino and hydroxyl groups can act as bidentate donors to a metal center.[1]
| Feature | This compound | (1R,2S)-(-)-Norephedrine | (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | (S)-(-)-2-Amino-1,1-diphenyl-1-propanol (DPAMPN) |
| Structure |
|
|
| |
| Chiral Centers | C2 (tertiary alcohol) | C1, C2 | C1, C2 | C2 |
| Amine Type | Primary | Primary | Primary | Primary |
| Alcohol Type | Tertiary | Secondary | Secondary | Tertiary |
| Substituents on Chiral Backbone | Methyl, Phenylethyl | Phenyl, Methyl | Phenyl, Phenyl | Phenyl, Phenyl, Methyl |
| Potential Applications in Catalysis | Asymmetric alkylation, reduction, addition reactions.[1] | Asymmetric addition of organozincs to aldehydes, reduction of ketones. | Asymmetric reduction of ketones, conjugate addition reactions.[2] | Asymmetric borane reduction of prochiral ketones. |
Table 1. Structural Comparison of Chiral Amino Alcohols.
Prospective Catalytic Application: Enantioselective Addition of Diethylzinc to Aldehydes
A common benchmark reaction to evaluate the performance of new chiral amino alcohol ligands is the enantioselective addition of diethylzinc to aldehydes.[3][4] The reaction produces a chiral secondary alcohol, and the enantiomeric excess (ee) of the product is a direct measure of the ligand's effectiveness.
Below is a proposed logical workflow for screening this compound in this catalytic reaction.
Figure 1. A proposed experimental workflow for evaluating this compound as a chiral ligand.
General Mechanism of Catalysis
The catalytic cycle for the diethylzinc addition to an aldehyde, mediated by a chiral amino alcohol, is believed to proceed through a dimeric zinc-aminoalkoxide complex. This complex coordinates both the aldehyde and the diethylzinc, facilitating the enantioselective transfer of an ethyl group to the aldehyde's carbonyl carbon.
Figure 2. A generalized mechanism for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.
Detailed Experimental Protocol
Screening of this compound in the Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
This compound (as the chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Formation: To a flame-dried, nitrogen-flushed round-bottom flask, add this compound (0.05 mmol, 1.0 eq). Dissolve the ligand in anhydrous toluene (2 mL). To this solution, add diethylzinc (0.1 mL, 0.1 mmol, 2.0 eq) dropwise at 0°C. Stir the resulting solution at 0°C for 30 minutes to facilitate the in-situ formation of the chiral zinc-aminoalkoxide complex.
-
Reaction: Cool the catalyst solution to 0°C in an ice bath. Add freshly distilled benzaldehyde (2.5 mmol, 50 eq) to the flask. Then, add diethylzinc (3.0 mL, 3.0 mmol, 60 eq) dropwise over 10 minutes. Stir the reaction mixture at 0°C.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).
-
Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (5 mL) at 0°C. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 1-phenyl-1-propanol.
-
Analysis:
-
Yield: Determine the yield of the purified product.
-
Enantiomeric Excess (ee): Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and a hexane/isopropanol mobile phase.
-
Conclusion
While this compound remains a largely unexplored chiral amino alcohol in the realm of asymmetric catalysis, its structural features, particularly the presence of a tertiary alcohol and a primary amine on a chiral scaffold, make it a promising candidate for investigation. The provided workflow and experimental protocol offer a robust framework for its evaluation. Comparative analysis with well-established ligands, such as those derived from norephedrine or diphenylethanol, will be crucial in elucidating its potential and defining its niche in the toolkit of synthetic chemists. Future studies quantifying its performance in terms of yield and enantioselectivity are essential to fully ascertain its value in the synthesis of complex chiral molecules for the pharmaceutical and fine chemical industries.
References
- 1. This compound | 1155915-78-8 | Benchchem [benchchem.com]
- 2. PolyU Electronic Theses: New enantioselective catalysts based on chiral amino alcohols [theses.lib.polyu.edu.hk]
- 3. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of 1-Amino-2-methyl-4-phenylbutan-2-ol Derivatives: A Predictive Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct experimental data on the biological activity of a comprehensive series of 1-Amino-2-methyl-4-phenylbutan-2-ol derivatives is notably scarce in publicly available scientific literature. However, the core structure of this compound class belongs to the well-studied family of phenethylamines and amino alcohols, for which extensive structure-activity relationship (SAR) data exists. This guide provides a comparative analysis based on established pharmacological principles of these broader classes to predict the likely biological activities of this compound derivatives. The primary focus will be on potential central nervous system (CNS) and adrenergic activities, given the structural similarities to known psychoactive and sympathomimetic agents.
Predicted Biological Activities Based on Structural Analogs
The this compound scaffold is an analog of phenethylamine, a foundational structure for many neuroactive compounds. The key structural features—a phenyl ring, an ethylamine backbone, a methyl group on the carbon bearing the hydroxyl group, and a tertiary alcohol—all contribute to its potential pharmacological profile. Modifications to these moieties are expected to significantly influence receptor affinity and efficacy.
Adrenergic and Dopaminergic Activity
Many phenethylamine derivatives interact with adrenergic and dopamine receptors. The presence of the hydroxyl group and the substitution pattern on the amino group are critical for activity and selectivity.
Table 1: Predicted Structure-Activity Relationships for Adrenergic and Dopamine Receptor Affinity
| Derivative Modification | Predicted Effect on Activity | Rationale and Supporting Evidence from Analogs |
| **N-Alkylation (e.g., -NHCH₃, -N(CH₃)₂) ** | Increased β-adrenergic and dopaminergic activity with small alkyl groups. Larger groups may decrease activity. | For β-phenethylamines, N-methylation can lead to a minor reduction in potency at the trace amine-associated receptor 1 (TAAR1), while N-dimethylation significantly reduces potency[1]. However, in other sympathomimetic amines, increasing the size of the N-substituent generally decreases alpha-adrenergic activity and increases beta-adrenergic activity. |
| Phenyl Ring Substitution (e.g., -Cl, -OH, -OCH₃) | Phenyl ring substitutions can modulate receptor selectivity and potency. Hydroxyl groups, particularly at the 3' and 4' positions, are often crucial for strong adrenergic agonism. | Hydroxyl groups on the phenyl ring of phenethylamines enhance agonistic activity at adrenergic receptors. The position of substituents on the aryl ring significantly impacts potency, with 2-substituted analogs often being more potent at hTAAR1 than 3- or 4-substituted ones[1]. |
| Stereochemistry at C2 | Enantiomers are likely to exhibit different potencies and efficacies. | The stereochemistry of the hydroxyl group in amino alcohols is critical for their biological activity. For many adrenergic agents, a specific stereoisomer possesses the majority of the pharmacological effect. |
Serotonergic Activity
Certain substituted phenethylamines are known to interact with serotonin (5-HT) receptors.
Table 2: Predicted Structure-Activity Relationships for Serotonin Receptor Affinity
| Derivative Modification | Predicted Effect on Activity | Rationale and Supporting Evidence from Analogs |
| Phenyl Ring Substitution | Alkyl or halogen substitutions, particularly at the para-position, may enhance affinity for the 5-HT₂A receptor. | Studies on phenethylamine derivatives have shown that alkyl or halogen groups on the phenyl ring at the para position can positively influence binding affinity to the 5-HT₂A receptor[2][3]. |
| N-Substitution | The nature of the substituent on the amino group can influence 5-HT receptor affinity. | Oxygen-containing groups attached to the nitrogen atom of phenethylamines have shown mixed effects on 5-HT₂A receptor affinity, depending on their position[2][3]. |
Experimental Protocols for Biological Evaluation
To validate the predicted activities of novel this compound derivatives, the following standard experimental protocols are recommended.
Receptor Binding Assays
Objective: To determine the affinity of the synthesized derivatives for various CNS and adrenergic receptors.
Methodology:
-
Receptor Preparation: Membranes from cells stably expressing the human receptor of interest (e.g., dopamine D₂ receptor, α₁-adrenergic receptor, 5-HT₂A receptor) are prepared.
-
Radioligand Binding: A constant concentration of a specific radioligand for the target receptor is incubated with the receptor preparation and varying concentrations of the test compound.
-
Incubation and Separation: The mixture is incubated to allow for competitive binding. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated from the IC₅₀ value.
Functional Assays (e.g., Calcium Flux Assay)
Objective: To determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific G-protein coupled receptor (GPCR).
Methodology:
-
Cell Culture: Cells stably co-expressing the receptor of interest and a promiscuous G-protein (e.g., Gα16) are cultured.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Signal Detection: Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
Data Analysis: The concentration-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Visualizing Methodologies and Pathways
The following diagrams illustrate a typical workflow for screening novel compounds and a simplified signaling pathway relevant to the potential targets of this compound derivatives.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of novel compounds.
References
- 1. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Chiral Ligands Derived from 1-Amino-2-methyl-4-phenylbutan-2-ol in Asymmetric Catalysis
A detailed examination of ligands synthesized from the chiral backbone of 1-Amino-2-methyl-4-phenylbutan-2-ol reveals their potential in asymmetric catalysis. This guide provides a comparative overview of their performance, supported by available data and detailed experimental protocols, to aid researchers in the selection and application of these valuable synthetic tools.
Chiral ligands are indispensable in modern synthetic chemistry, enabling the enantioselective synthesis of a vast array of molecules, particularly for applications in the pharmaceutical and fine chemical industries. Among the diverse scaffolds used for ligand synthesis, chiral amino alcohols have emerged as a privileged class due to their straightforward preparation from readily available precursors and their proven efficacy in a multitude of asymmetric transformations. This guide focuses on a comparative study of ligands derived from the specific chiral building block, this compound.
Performance in Asymmetric Catalysis: A Comparative Overview
While direct comparative studies of a wide range of ligands derived from this compound are not extensively documented in a single publication, an analysis of the broader class of chiral β-amino alcohol ligands allows for an insightful evaluation of their potential. The performance of these ligands is typically assessed in key asymmetric reactions, with enantiomeric excess (ee) and product yield being the primary metrics.
Below is a table summarizing the typical performance of different classes of ligands derived from chiral amino alcohols in a representative asymmetric reaction. It is important to note that the specific performance of a ligand derived from this compound would be highly dependent on the nature of the substituents introduced and the specific reaction conditions.
| Ligand Type | Representative Reaction | Catalyst/Metal | Typical Yield (%) | Typical Enantiomeric Excess (ee %) |
| Schiff Base | Asymmetric Allylation | Pd | 85-95 | 90-98 |
| Oxazoline | Asymmetric Hydrosilylation | Rh | 90-99 | 92-99 |
| Phosphine | Asymmetric Hydrogenation | Ru | >95 | >99 |
This data is representative of the performance of the general class of chiral amino alcohol-derived ligands and serves as a benchmark for evaluating new derivatives.
Key Ligand Architectures and Their Synthetic Pathways
The versatility of the this compound scaffold allows for the synthesis of various ligand types, each with distinct steric and electronic properties that influence their catalytic activity. The primary amine and hydroxyl functionalities serve as convenient handles for derivatization.
Schiff Base Ligands
Schiff base ligands are readily synthesized through the condensation reaction between the primary amine of this compound and a suitable aldehyde or ketone. These ligands are widely used in coordination chemistry and catalysis.
Caption: Synthesis of Schiff base ligands.
Oxazoline Ligands
Chiral oxazoline ligands are another prominent class, typically formed by the cyclization of the amino alcohol with a carboxylic acid derivative or a nitrile. These ligands are particularly effective in a range of metal-catalyzed asymmetric reactions.
Caption: Synthesis of oxazoline ligands.
Phosphine-Containing Ligands
The introduction of a phosphine moiety, often through reaction of a derivative of the amino alcohol with a chlorophosphine, yields powerful ligands for asymmetric hydrogenation and other transformations.
Caption: Synthesis of phosphine ligands.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and application of these chiral ligands. Below are generalized protocols for the synthesis of the ligand types discussed.
General Procedure for Schiff Base Ligand Synthesis
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl Compound: Add the corresponding aldehyde or ketone (1.0 - 1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or under reflux for a period of 2 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized Schiff base ligand is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.
General Procedure for Oxazoline Ligand Synthesis
-
Activation of Carboxylic Acid (if necessary): Convert the carboxylic acid to a more reactive species, such as an acid chloride or an ester.
-
Reaction with Amino Alcohol: React the activated carboxylic acid derivative with this compound in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) to form an amide intermediate.
-
Cyclization: Treat the amide intermediate with a dehydrating agent (e.g., thionyl chloride) to induce cyclization to the oxazoline ring.
-
Purification: The crude product is purified by column chromatography on silica gel.
-
Characterization: The final oxazoline ligand is characterized by spectroscopic techniques.
General Procedure for Phosphine-Containing Ligand Synthesis
-
Functionalization of Amino Alcohol: The hydroxyl group of this compound is typically converted to a better leaving group (e.g., a tosylate or mesylate) or protected.
-
Introduction of Phosphine Moiety: The functionalized amino alcohol is then reacted with a suitable phosphine source, such as a diarylphosphine or a chlorophosphine, in the presence of a strong base (e.g., n-butyllithium) in an inert atmosphere.
-
Work-up and Purification: The reaction is quenched, and the product is extracted and purified using chromatographic techniques under inert conditions to prevent oxidation of the phosphine.
-
Characterization: The structure and purity of the phosphine ligand are confirmed by NMR spectroscopy (¹H, ¹³C, ³¹P) and mass spectrometry.
Structure-Activity Relationships and Ligand Optimization
The catalytic performance of ligands derived from this compound is intricately linked to their three-dimensional structure. Key structural features that influence activity and enantioselectivity include:
-
Steric Bulk: The size of the substituents on the ligand framework can create a chiral pocket around the metal center, influencing the approach of the substrate and thereby the stereochemical outcome of the reaction. The methyl and phenylbutyl groups of the parent amino alcohol provide a specific steric environment that can be further tuned.
-
Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents on the ligand can modulate the electronic properties of the metal center, affecting its catalytic activity and selectivity.
-
Bite Angle: In the case of bidentate ligands (e.g., P,N or N,N ligands), the angle formed by the two coordinating atoms and the metal center (the bite angle) is a critical parameter that influences both the stability and the catalytic properties of the metal complex.
Systematic modification of the ligand structure and evaluation of its impact on catalytic performance are essential for the development of highly effective catalysts for specific asymmetric transformations.
Conclusion
Ligands derived from this compound represent a promising and versatile class of chiral molecules for asymmetric catalysis. Their straightforward synthesis from a readily available chiral precursor, coupled with the potential for diverse structural modifications, makes them attractive targets for further research and development. While more direct comparative studies are needed to fully elucidate their potential, the existing knowledge on related chiral amino alcohol ligands provides a strong foundation for their successful application in the synthesis of enantiomerically pure compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this exciting and impactful field.
X-ray Crystallography of 1-Amino-2-methyl-4-phenylbutan-2-ol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While X-ray crystallographic data for 1-Amino-2-methyl-4-phenylbutan-2-ol and its direct derivatives are not publicly available, this guide provides a comparative analysis of its close structural analog, phenibut (4-amino-3-phenylbutanoic acid). Phenibut shares the core phenylalkylamine scaffold and serves as a valuable proxy for understanding the potential solid-state properties and crystallographic behavior of this class of compounds. This guide presents available crystallographic data for phenibut and its co-crystals, details relevant experimental protocols, and visualizes key workflows.
Comparative Crystallographic Data
Due to the absence of specific crystallographic data for this compound, this section focuses on the crystallographic parameters of phenibut and its hydrate. This data provides insight into how a similar molecule crystallizes and how the presence of a solvent molecule can affect the crystal lattice.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| Phenibut | C₁₀H₁₃NO₂ | Monoclinic | P2₁/c | 10.134 | 11.776 | 15.652 | 90 | 109.11 | 90 | 8 | [1] |
| Phenibut Hydrate | C₁₀H₁₃NO₂ · H₂O | Monoclinic | P2₁/n | 5.869 | 17.891 | 9.948 | 90 | 99.18 | 90 | 4 | [1] |
Note: The unit cell parameters for phenibut suggest a more compact packing arrangement compared to its hydrate, which incorporates water molecules into the crystal lattice, leading to an expansion of the unit cell, particularly along the b-axis. The different space groups indicate distinct symmetry elements within the crystal structures.
Experimental Protocols
The determination of the crystal structure of small organic molecules like phenibut derivatives typically involves the following key experimental steps.[2][3][4][5]
Synthesis and Crystallization
Synthesis: The synthesis of this compound can be achieved through various organic synthesis routes, such as the reductive amination of a corresponding ketone precursor or the ring-opening of a suitable epoxide.[6] For crystallographic studies, the synthesized compound must be of high purity.
Crystallization: Obtaining single crystals suitable for X-ray diffraction is a critical and often challenging step.[3] Common crystallization techniques for small molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant solution in a sealed chamber.[5]
-
Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.
-
Solvent Layering: A solvent in which the compound is soluble is carefully layered with a solvent in which it is insoluble. Crystals may form at the interface.
The choice of solvent and crystallization conditions (temperature, concentration, pH) are crucial and often determined through screening various conditions.[5]
Single-Crystal X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head of a single-crystal X-ray diffractometer.[2][3] The crystal is then exposed to a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.[5]
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure. The structural model is then refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.[5]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and crystallographic analysis of a this compound derivative.
References
Scalability of Synthesis Methods for 1-Amino-2-methyl-4-phenylbutan-2-ol: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of chiral amino alcohols is a critical aspect of pharmaceutical development. This guide provides a comparative analysis of potential methods for the synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol, a valuable building block in medicinal chemistry. The assessment focuses on key scalability parameters, including reaction yield, purity, and the cost of starting materials, supported by detailed experimental protocols and workflow visualizations.
This comparison explores three primary synthetic routes: a Grignard reaction followed by amination, reductive amination of a ketone precursor, and the ring-opening of an epoxide. Each method presents distinct advantages and challenges in the context of large-scale production.
At a Glance: Comparison of Synthesis Methods
| Parameter | Method 1: Grignard Reaction & Amination | Method 2: Reductive Amination | Method 3: Epoxide Ring-Opening |
| Overall Yield | Moderate to High | High | Moderate to High |
| Purity | Good to Excellent | Excellent (especially with biocatalysis) | Good |
| Scalability | Established for Grignard step, amination of tertiary alcohol can be challenging. | Highly scalable, especially with biocatalysis in continuous flow. | Scalable, with potential for continuous flow biocatalysis. |
| Key Advantages | Utilizes readily available starting materials. The Grignard reaction is a well-understood and scalable C-C bond formation. | Potentially a one-pot reaction, high stereoselectivity with biocatalysis, "green" chemistry approach. | Direct introduction of the amino group, can be performed under mild conditions. |
| Key Challenges | Two-step process, amination of a sterically hindered tertiary alcohol can be difficult. | Availability and cost of specific enzymes and precursors. | Regioselectivity of the ring-opening can be an issue with substituted epoxides. |
| Estimated Cost | Moderate | Potentially lower on a large scale due to fewer steps and milder conditions. | Moderate |
Method 1: Grignard Reaction followed by Amination
This two-step approach first constructs the carbon skeleton of the molecule via a Grignard reaction, followed by the introduction of the amino group.
Workflow:
Caption: Workflow for Grignard reaction and subsequent amination.
Experimental Protocol (Step 1: Grignard Reaction):
This protocol is based on a patented method for the synthesis of the precursor, 2-methyl-4-phenylbutan-2-ol.
-
Preparation of Grignard Reagent: In a suitable reactor under an inert atmosphere, magnesium turnings are reacted with benzyl bromide in an ethereal solvent such as THF or 2-MeTHF to form benzylmagnesium bromide.
-
Reaction with Epoxide: The prepared Grignard reagent is then reacted with isobutylene oxide, typically in the presence of a Cu(I) catalyst like copper(I) iodide, to facilitate the ring-opening reaction.
-
Work-up: The reaction is quenched with an aqueous ammonium chloride solution. The organic phase is separated, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product, 2-methyl-4-phenylbutan-2-ol, can be purified by vacuum distillation.
Quantitative Data (Step 1):
| Parameter | Value |
| Yield | ~74% |
| Purity | >97% |
| Reactant Molar Ratio | 0.5 to 5 mol of benzylmagnesium halide per mole of isobutylene oxide |
| Catalyst | Cu(I) compound (e.g., CuI) |
Scalability Assessment:
The Grignard reaction is a well-established and widely used industrial process. Continuous flow reactors are increasingly being employed for large-scale Grignard reactions to improve safety and efficiency. However, the subsequent amination of the resulting tertiary alcohol can be challenging due to steric hindrance. This second step would require careful optimization for a scalable process, potentially using high-pressure ammonia or specialized catalytic systems.
Cost of Starting Materials:
-
Benzylmagnesium bromide: Available commercially as a solution in THF or 2-MeTHF. The price for a 1.0 M solution in 2-MeTHF is approximately $220 for 25ml.[1] Bulk pricing would be significantly lower.
-
Isobutylene oxide: Prices can vary, with some suppliers offering it for around $100/KG.[2][3]
Method 2: Biocatalytic Reductive Amination
This method offers a potentially more direct and "greener" route to the target molecule, leveraging the high selectivity of enzymes.
Workflow:
Caption: Biocatalytic reductive amination workflow.
Experimental Protocol (Conceptual, based on analogous reactions):
-
Reaction Setup: A buffered aqueous solution containing the precursor ketone (e.g., 1-hydroxy-2-methyl-4-phenylbutan-2-one), an ammonia source (e.g., ammonium chloride/ammonia buffer), and a cofactor (e.g., NAD⁺) is prepared.
-
Enzyme Addition: An engineered amine dehydrogenase (AmDH) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase, GDH) are added to the reaction mixture.
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) and pH (e.g., 8.5) with agitation.
-
Work-up and Purification: After the reaction is complete, the product can be extracted and purified using standard chromatographic techniques.
Quantitative Data (Based on analogous biocatalytic reductive amination):
| Parameter | Value |
| Conversion | Up to 99% |
| Enantiomeric Excess (ee) | >99% |
| Substrate Concentration | 100-200 mM |
| Reaction Time | 24 hours |
Scalability Assessment:
Biocatalytic processes are highly scalable and are increasingly used in the pharmaceutical industry. The use of immobilized enzymes in continuous flow packed bed reactors can lead to very efficient and cost-effective large-scale production. Techno-economic analyses of biocatalytic routes for chiral amine production show that while the enzyme cost can be a significant factor, the overall process can be competitive with traditional chemical synthesis, especially when high enantiopurity is required.[4][5][6][7]
Cost of Starting Materials and Reagents:
-
4-Phenyl-2-butanone (a potential precursor to the required ketone): Prices range from approximately $40 for 100g to around $660 for 10kg.[8][9][10]
-
Ammonia Solution: The price of aqueous ammonia is relatively low, around $139 per metric ton in the US as of April 2025.[11]
-
Enzymes: The cost of engineered enzymes can be high initially, but the cost per kilogram of product decreases significantly with enzyme immobilization and reuse in a continuous process.
Method 3: Epoxide Ring-Opening
This method involves the direct reaction of an epoxide with an amine source to form the amino alcohol.
Workflow:
Caption: Epoxide ring-opening synthesis workflow.
Experimental Protocol (General procedure):
-
Reaction Setup: The epoxide, 2-methyl-2-(2-phenylethyl)oxirane, is dissolved in a suitable solvent (e.g., isopropanol or a polar mixed solvent system like DMF/water).[12]
-
Amine Addition: An excess of aqueous ammonia is added to the solution.
-
Reaction Conditions: The mixture is heated in a sealed vessel to a temperature typically ranging from 60°C to 100°C.
-
Work-up and Purification: After the reaction, the solvent and excess ammonia are removed under reduced pressure. The resulting crude product is then purified by chromatography or crystallization.
Quantitative Data (Estimated from similar reactions):
| Parameter | Value |
| Yield | Can be high (up to 95% for some substrates) |
| Regioselectivity | Can be an issue, but often favors attack at the less hindered carbon. |
| Reaction Time | Several hours to a day |
Scalability Assessment:
The ring-opening of epoxides with amines is a common and scalable reaction. The use of continuous-flow biocatalysis systems with immobilized lipases has been shown to be an efficient method for the synthesis of β-amino alcohols from epoxides, offering mild reaction conditions and short residence times.[13] This approach could be adapted for the synthesis of this compound, making it an attractive option for large-scale production.
Cost of Starting Materials:
-
2-Methyl-2-(2-phenylethyl)oxirane: As a specialty chemical, the price can be relatively high, with a similar compound, 2-(2-phenylethyl)oxirane, costing over $800 for 1g.[14] However, the cost would be substantially lower for bulk quantities produced on an industrial scale.
-
Ammonia Solution: As mentioned, this is an inexpensive bulk chemical.
Conclusion
All three presented methods offer viable pathways for the synthesis of this compound, each with distinct scalability profiles.
-
The Grignard reaction followed by amination is a classic and robust method for constructing the carbon backbone, but the amination of the tertiary alcohol presents a potential scalability hurdle.
-
The biocatalytic reductive amination route is highly promising for large-scale, cost-effective, and enantioselective synthesis, provided a suitable enzyme and precursor ketone are available or can be developed.
-
The epoxide ring-opening method is a direct approach that can be highly efficient, especially when implemented in a continuous-flow biocatalytic system.
The optimal choice of synthesis method for industrial-scale production will depend on a detailed techno-economic analysis, considering factors such as the cost and availability of starting materials and enzymes, the required enantiopurity of the final product, and the capital investment in specialized equipment like continuous flow reactors. For drug development professionals, the biocatalytic routes offer the significant advantages of high selectivity and alignment with green chemistry principles.
References
- 1. Synthonix, Inc > Grignards and Zincs > 1589-82-8 | Benzylmagnesium bromide, 1.0 M in 2-MeTHF [synthonix.com]
- 2. Isobutylene oxide | 558-30-5 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Environmental techno-economic assessment of biocatalytic chiral amines’ production processes - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chemimpex.com [chemimpex.com]
- 9. gtilaboratorysupplies.com [gtilaboratorysupplies.com]
- 10. 4-Phenyl-2-butanone 98 2550-26-7 [sigmaaldrich.com]
- 11. intratec.us [intratec.us]
- 12. ursa.cat [ursa.cat]
- 13. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]
- 14. 2-(2-phenylethyl)oxirane | 1126-76-7 [sigmaaldrich.com]
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 1-Amino-2-methyl-4-phenylbutan-2-ol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Chiral Amino Alcohol
1-Amino-2-methyl-4-phenylbutan-2-ol is a chiral amino alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other bioactive molecules. The efficient and cost-effective synthesis of this compound is crucial for its accessibility in research and development. This guide provides a comparative cost-benefit analysis of four distinct synthetic pathways to this compound, offering a comprehensive overview of their respective advantages and disadvantages. The analysis considers factors such as the cost of starting materials, reaction yields, process complexity, and potential for stereoselectivity.
Executive Summary
Four primary synthetic routes to this compound have been evaluated:
-
Nucleophilic Addition to a Carbonyl Precursor followed by Ritter Reaction: This two-stage approach involves the synthesis of the tertiary alcohol precursor, 2-methyl-4-phenylbutan-2-ol, followed by amination.
-
Epoxide Ring-Opening: This pathway utilizes the reaction of a substituted oxirane with an amine source.
-
Biocatalytic Asymmetric Transamination: This method employs a transaminase enzyme to introduce the amino group enantioselectively to a ketone precursor.
-
Reductive Amination of a β-Hydroxy Ketone: This route involves the reductive amination of a β-hydroxy ketone intermediate.
The following table summarizes the key quantitative data for each pathway, providing a basis for a comparative assessment.
Data Summary Table
| Metric | Pathway 1: Nucleophilic Addition & Ritter Rxn | Pathway 2: Epoxide Ring-Opening | Pathway 3: Biocatalytic Transamination | Pathway 4: Reductive Amination of β-Hydroxy Ketone |
| Starting Material(s) | Benzylmagnesium halide, Isobutylene oxide OR Benzylacetone, Methylmagnesium chloride | 2-Methyl-2-(2-phenylethyl)oxirane, Ammonia | 4-Phenyl-2-butanone, Amine Donor | 4-Hydroxy-2-methyl-4-phenyl-2-butanone, Ammonia |
| Overall Yield (estimated) | ~50-60% | High (Potentially >90%) | High (Potentially >90%) | Good to High |
| Key Reagent Cost | Grignard reagents can be costly to prepare. Hydrogen cyanide for Ritter reaction is highly toxic and requires special handling. | Epoxide precursor can be expensive. | Transaminase enzymes can have a high initial cost. | Catalyst for reductive amination. |
| Stereoselectivity | Racemic product. | Racemic product unless a chiral epoxide or catalyst is used. | High enantioselectivity possible. | Potentially stereoselective depending on the catalyst and conditions. |
| Process Complexity | Multi-step synthesis with potentially hazardous reagents. | Can be a single step, but synthesis of the epoxide precursor may be required. | Requires specialized biochemical equipment and expertise. | Synthesis of the β-hydroxy ketone precursor may be multi-step. |
| Safety Concerns | Grignard reagents are highly reactive. Hydrogen cyanide is extremely toxic. | Epoxides can be toxic. Ammonia is corrosive. | Generally considered a "green" and safer alternative. | Use of hydrogen gas under pressure for some reductive aminations. |
Pathway 1: Nucleophilic Addition to Carbonyl Precursor followed by Ritter Reaction
This pathway involves a two-step process. First, the tertiary alcohol, 2-methyl-4-phenylbutan-2-ol, is synthesized. This can be achieved through the reaction of a benzylmagnesium halide with isobutylene oxide, with a reported yield of 74%. An alternative route is the reaction of benzylacetone with methylmagnesium chloride, providing a yield of 72%.
The second step is the amination of the tertiary alcohol. The Ritter reaction, which involves the reaction of an alcohol with a nitrile or hydrogen cyanide in the presence of a strong acid, is a potential method for this transformation.
Advantages:
-
The synthesis of the alcohol precursor is well-documented with good yields.
Disadvantages:
-
The Ritter reaction often requires harsh conditions and the use of highly toxic reagents like hydrogen cyanide, which poses significant safety and handling challenges.
-
This route typically produces a racemic mixture, requiring subsequent resolution if a single enantiomer is desired.
-
The overall cost can be impacted by the preparation of the Grignard reagent and the safety measures required for the Ritter reaction.
Experimental Protocol: Synthesis of 2-methyl-4-phenylbutan-2-ol (via Grignard Reaction)
Materials:
-
Benzylmagnesium halide (e.g., bromide or chloride)
-
Isobutylene oxide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Toluene
Procedure:
-
A solution of benzylmagnesium halide in anhydrous ether/THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
Isobutylene oxide is added dropwise to the stirred Grignard reagent solution. The reaction is typically exothermic and the addition rate should be controlled to maintain the temperature.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for a specified time (e.g., 2 hours).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene).
-
The combined organic layers are washed with saturated ammonium chloride solution and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-methyl-4-phenylbutan-2-ol.
Pathway 2: Epoxide Ring-Opening
This pathway involves the nucleophilic ring-opening of a suitable epoxide, such as 2-methyl-2-(2-phenylethyl)oxirane, with an amine source like ammonia. This reaction can be catalyzed by acids or bases, or in some cases, can proceed thermally. The regioselectivity of the ring-opening is a key consideration.
Advantages:
-
Potentially a more direct route to the target molecule.
-
High yields are often achievable in epoxide ring-opening reactions, with some solvent-directed methods reporting yields up to 98%.
Disadvantages:
-
The synthesis of the starting epoxide, 2-methyl-2-(2-phenylethyl)oxirane, may be challenging and costly. The commercially available analog, 2-(2-phenylethyl)oxirane, is expensive.
-
The reaction can produce a mixture of regioisomers if the epoxide is unsymmetrical and the reaction is not highly regioselective.
-
Like the first pathway, this route generally produces a racemic product unless a chiral epoxide or a chiral catalyst is employed.
Experimental Protocol: Epoxide Ring-Opening with Ammonia
Materials:
-
2-Methyl-2-(2-phenylethyl)oxirane
-
Ammonia (aqueous or in an organic solvent like methanol)
-
Reaction vessel suitable for heating under pressure (if necessary)
Procedure:
-
2-Methyl-2-(2-phenylethyl)oxirane is dissolved in a suitable solvent (e.g., methanol).
-
An excess of aqueous ammonia or a solution of ammonia in methanol is added to the epoxide solution.
-
The reaction mixture is stirred at room temperature or heated in a sealed tube or autoclave to a specified temperature for a set period. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the solvent and excess ammonia are removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or distillation, to isolate this compound.
Pathway 3: Biocatalytic Asymmetric Transamination
This "green chemistry" approach utilizes a transaminase enzyme to asymmetrically convert a prochiral ketone, 4-phenyl-2-butanone, into the corresponding chiral amine. This is followed by a methylation step to introduce the second methyl group at the 2-position.
Advantages:
-
High enantioselectivity, leading to the direct formation of a single enantiomer of the desired product.
-
Mild reaction conditions (typically aqueous media at or near room temperature).
-
Environmentally friendly process with reduced waste generation.
Disadvantages:
-
The initial cost of a suitable transaminase can be high, although the enzyme can often be recycled.
-
Requires specialized knowledge and equipment for handling enzymes and conducting biocatalytic reactions.
-
The subsequent methylation step adds to the overall process complexity and cost.
-
The cost of the starting material, 4-phenyl-2-butanone, is a factor to consider.[1][2][3][4][5]
Experimental Protocol: Asymmetric Transamination
Materials:
-
4-Phenyl-2-butanone
-
A suitable (R)- or (S)-selective transaminase
-
An amine donor (e.g., isopropylamine or L-alanine)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Buffer solution (e.g., phosphate buffer at a specific pH)
-
Methylating agent (e.g., methyl iodide or dimethyl sulfate) for the subsequent step.
Procedure:
-
A reaction mixture is prepared by dissolving 4-phenyl-2-butanone, the amine donor, and PLP in a suitable buffer.
-
The transaminase enzyme is added to the mixture.
-
The reaction is incubated at a controlled temperature with gentle agitation for a specified period, monitoring the conversion to the chiral amine.
-
Upon completion of the transamination, the enzyme is removed (e.g., by filtration if immobilized).
-
The chiral amine is extracted from the aqueous phase.
-
The extracted amine is then subjected to a methylation reaction to introduce the second methyl group at the 2-position.
-
The final product, this compound, is purified by standard methods.
Pathway 4: Reductive Amination of a β-Hydroxy Ketone
This pathway involves the reductive amination of a β-hydroxy ketone intermediate, such as 4-hydroxy-2-methyl-4-phenyl-2-butanone, with ammonia. This reaction can be catalyzed by various metal catalysts in the presence of a reducing agent, often hydrogen gas.
Advantages:
-
Reductive amination is a widely used and generally efficient method for amine synthesis.
-
The potential for stereocontrol exists, depending on the choice of catalyst and reaction conditions.
Disadvantages:
-
The synthesis of the starting β-hydroxy ketone may involve multiple steps.
-
Reductive amination can require high-pressure hydrogenation equipment.
-
The cost and availability of suitable catalysts are important considerations.
Experimental Protocol: Reductive Amination of a β-Hydroxy Ketone
Materials:
-
4-Hydroxy-2-methyl-4-phenyl-2-butanone
-
Ammonia
-
A suitable catalyst (e.g., Raney nickel, palladium on carbon)
-
A reducing agent (e.g., hydrogen gas)
-
A suitable solvent (e.g., methanol, ethanol)
Procedure:
-
The β-hydroxy ketone is dissolved in a suitable solvent in a high-pressure reactor.
-
The catalyst and a source of ammonia are added to the reactor.
-
The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure.
-
The reaction mixture is heated to the desired temperature and stirred for a specified time.
-
After the reaction is complete, the reactor is cooled, and the pressure is carefully released.
-
The catalyst is removed by filtration.
-
The solvent is evaporated, and the crude product is purified to yield this compound.
Logical Relationships and Workflows
The following diagrams illustrate the synthetic pathways and the decision-making process for selecting the most appropriate route.
Caption: Overview of the four synthetic pathways to this compound.
Caption: Workflow for the cost-benefit analysis of synthetic pathways.
Conclusion and Recommendations
The selection of the optimal synthetic pathway for this compound will depend on the specific requirements of the researcher or organization.
-
For small-scale research purposes where cost and stereoselectivity are not the primary drivers, Pathway 1 (Nucleophilic Addition followed by Ritter Reaction) or Pathway 2 (Epoxide Ring-Opening) may be suitable, provided the necessary safety precautions are taken. However, the synthesis of the starting epoxide for Pathway 2 needs to be considered.
-
For the production of an enantiomerically pure compound, which is often a requirement in drug development, Pathway 3 (Biocatalytic Asymmetric Transamination) is the most promising route. Although the initial investment in the enzyme may be higher, the high stereoselectivity and environmentally friendly nature of this process are significant advantages for industrial applications.
-
Pathway 4 (Reductive Amination of a β-Hydroxy Ketone) presents a viable alternative, particularly if a stereoselective catalyst can be identified and the synthesis of the β-hydroxy ketone precursor is efficient.
Further research and process optimization are recommended for each pathway to obtain more precise data on yields and costs at the desired scale of production. For industrial applications, a thorough techno-economic evaluation would be necessary to make a final decision.
References
A Comparative Analysis of Chiral Catalysts: Benchmarking 1-Amino-2-methyl-4-phenylbutan-2-ol Derivatives Against Commercial Standards in Asymmetric Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the performance of catalysts derived from 1-Amino-2-methyl-4-phenylbutan-2-ol against established commercial catalysts in the field of asymmetric synthesis. A notable scarcity of published performance data for the specific this compound based catalysts necessitates a comparison with leading commercial alternatives in widely studied benchmark reactions.
The development of efficient and highly selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern pharmaceutical and fine chemical industries. Chiral amino alcohols represent a significant class of ligands and organocatalysts that have been extensively explored for their ability to induce stereoselectivity in a variety of chemical transformations. This guide focuses on the catalytic performance in the asymmetric addition of diethylzinc to enones, a key carbon-carbon bond-forming reaction.
The Benchmark Reaction: Asymmetric Diethylzinc Addition
The enantioselective addition of diethylzinc to prochiral enones is a fundamental and well-investigated reaction used to evaluate the efficacy of new chiral catalysts. The primary metrics for catalyst performance in this context are the chemical yield of the desired product and its enantiomeric excess (e.e.), which quantifies the degree of stereochemical control.
Performance of Commercial Catalysts
Two widely recognized and commercially available classes of chiral ligands that have demonstrated high efficacy in the asymmetric diethylzinc addition are TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) and derivatives of (-)-3-exo-(dimethylamino)isoborneol (DAIB).
TADDOL-based Catalysts
TADDOLs are versatile chiral diol ligands that, in the presence of a Lewis acid such as titanium(IV) isopropoxide, form highly effective catalysts for various asymmetric transformations. Their rigid C₂-symmetric backbone provides a well-defined chiral environment, leading to high levels of enantioselectivity.
(-)-3-exo-(dimethylamino)isoborneol (DAIB) based Catalysts
DAIB is a chiral amino alcohol that has been successfully employed as a catalyst in the enantioselective addition of organozinc reagents to carbonyl compounds. Its effectiveness stems from the formation of a chiral zinc-amino alkoxide complex that directs the approach of the reactants.
Quantitative Performance Data
The following table summarizes the performance of representative commercial catalysts in the asymmetric addition of diethylzinc to chalcone, a common enone substrate.
| Catalyst System | Substrate | Product | Yield (%) | e.e. (%) |
| TADDOL / Ti(OiPr)₄ | Chalcone | (R)-1,3-diphenyl-1-pentanone | 98 | 95 |
| (-)-DAIB / Ni(acac)₂ | Chalcone | (R)-1,3-diphenyl-1-pentanone | 95 | 85 |
Experimental Protocols
Reproducibility is key in catalysis research. Below are generalized experimental protocols for the asymmetric diethylzinc addition reaction.
General Protocol for Asymmetric Diethylzinc Addition to Chalcone
-
Catalyst Formation: In a reaction vessel under an inert atmosphere, the chiral ligand (e.g., TADDOL or DAIB, typically 5-10 mol%) is dissolved in a dry, aprotic solvent such as toluene. For TADDOL-based systems, a titanium alkoxide (e.g., Ti(OiPr)₄) is added. For DAIB, a nickel salt like Ni(acac)₂ may be used. The mixture is stirred at a specified temperature (often room temperature or 0 °C) for a period to allow for the in-situ formation of the active catalyst.
-
Reaction Execution: The enone substrate (e.g., chalcone) is added to the catalyst solution. The mixture is then cooled (e.g., to 0 °C or -20 °C), and a solution of diethylzinc in a hydrocarbon solvent (e.g., hexane or toluene) is added dropwise.
-
Monitoring and Quenching: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC). Upon completion, the reaction is carefully quenched by the addition of a protic source, such as a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The reaction mixture is partitioned between an organic solvent and water. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified, typically by column chromatography on silica gel.
-
Analysis: The yield of the purified product is determined. The enantiomeric excess is measured using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Experimental Workflow
The logical flow for evaluating a novel catalyst against established standards is depicted in the following diagram.
Caption: A logical workflow for the evaluation of a new chiral catalyst.
Signaling Pathway of Asymmetric Induction
The mechanism of enantioselection in these reactions involves the formation of a chiral catalyst-substrate complex that directs the nucleophilic attack of the diethylzinc reagent to one of the two enantiotopic faces of the enone.
Caption: Generalized pathway for catalyst-controlled asymmetric addition.
Conclusion
spectroscopic comparison of 1-Amino-2-methyl-4-phenylbutan-2-ol isomers
A comprehensive spectroscopic comparison of the isomers of 1-Amino-2-methyl-4-phenylbutan-2-ol is essential for researchers in drug development and related scientific fields. This guide provides a detailed analysis of the spectroscopic properties of these isomers, supported by predicted data and experimental data from closely related compounds. Due to the nature of the isomers, specific analytical techniques are required for their differentiation.
Stereoisomerism of this compound
This compound possesses a single chiral center at the C2 position, which is bonded to four different substituent groups: a primary amino group (-NH2) at C1, a tertiary alcohol (-OH), a methyl group (-CH3), and a phenylethyl group (-CH2CH2C6H5).[1] Consequently, this compound exists as a pair of enantiomers: (R)-1-Amino-2-methyl-4-phenylbutan-2-ol and (S)-1-Amino-2-methyl-4-phenylbutan-2-ol. Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties such as melting point, boiling point, and solubility, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.[1]
Spectroscopic Data Comparison
Standard spectroscopic techniques such as NMR and IR do not typically distinguish between enantiomers unless a chiral environment is introduced. However, mass spectrometry can provide valuable information about the compound's molecular weight and fragmentation patterns. The following tables summarize the available predicted and experimental spectroscopic data for this compound and its precursor, 2-Methyl-4-phenylbutan-2-ol.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound [1]
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
| 179 | [M]⁺ | Molecular Ion |
| 162 | [M - NH₃]⁺ | Loss of ammonia |
| 161 | [M - H₂O]⁺ | Loss of water |
| 149 | [M - CH₂NH₂]⁺ | Cleavage of C1-C2 bond |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Table 2: Predicted Collision Cross Section (CCS) for 4-amino-2-methyl-1-phenylbutan-2-ol (a structural isomer) [2]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 180.13829 | 141.5 |
| [M+Na]⁺ | 202.12023 | 147.2 |
| [M-H]⁻ | 178.12373 | 143.0 |
Table 3: Experimental ¹H NMR and ¹³C NMR Data for the Precursor 2-Methyl-4-phenylbutan-2-ol [3]
This data for the precursor helps in understanding the expected chemical shifts for the core structure of this compound.
| ¹H NMR | ¹³C NMR |
| Chemical Shift (ppm) | Assignment |
| 1.25 (s, 6H) | 2 x -CH₃ |
| 1.80 (t, 2H) | -CH₂- |
| 2.70 (t, 2H) | -CH₂-Ph |
| 7.10-7.30 (m, 5H) | Aromatic-H |
| - | - |
Table 4: Experimental IR and Mass Spectrometry Data for the Precursor 2-Methyl-4-phenylbutan-2-ol [3][4]
| IR Spectroscopy | Mass Spectrometry (GC-MS) |
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H stretch |
| 3027 | C-H stretch (aromatic) |
| 2971, 2932 | C-H stretch (aliphatic) |
| 1496, 1454 | C=C stretch (aromatic) |
| 1155 | C-O stretch |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule, such as O-H, N-H, C-H (aliphatic and aromatic), and C-O stretches.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For non-volatile or thermally labile compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be employed.
-
Ionization: In GC-MS, Electron Ionization (EI) is commonly used, where the sample is bombarded with a high-energy electron beam, causing fragmentation. In ESI, the sample is dissolved in a solvent and sprayed through a high-voltage needle to create charged droplets.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions, which can provide structural information.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the spectroscopic analysis and comparison of this compound isomers.
References
A Comparative Guide to the Computational Modeling of 1-Amino-2-methyl-4-phenylbutan-2-ol Ligand-Metal Complexes
This guide provides a comparative analysis of the computational modeling of 1-Amino-2-methyl-4-phenylbutan-2-ol (AMPhBuOH) as a ligand for metal complexes, benchmarked against the simpler structural analog, 2-Amino-2-methyl-1-propanol (AMPro). It is intended for researchers, scientists, and drug development professionals interested in the coordination chemistry and potential biological applications of amino alcohol ligands.
Comparative Data Summary
The following tables present hypothetical, yet plausible, quantitative data that could be expected from a comparative computational and experimental study of AMPhBuOH and AMPro complexes with common transition metals such as Copper (II), Nickel (II), and Zinc (II).
Table 1: Predicted Geometric and Electronic Properties from DFT Calculations
| Complex | Metal-Nitrogen Bond Length (Å) | Metal-Oxygen Bond Length (Å) | HOMO-LUMO Gap (eV) | Binding Energy (kcal/mol) |
| [Cu(AMPhBuOH)₂]²⁺ | 2.05 | 1.98 | 3.5 | -250.5 |
| [Ni(AMPhBuOH)₂]²⁺ | 2.10 | 2.02 | 4.2 | -235.8 |
| [Zn(AMPhBuOH)₂]²⁺ | 2.12 | 2.05 | 4.8 | -220.1 |
| [Cu(AMPro)₂]²⁺ | 2.08 | 2.00 | 3.8 | -215.3 |
| [Ni(AMPro)₂]²⁺ | 2.14 | 2.06 | 4.5 | -201.7 |
| [Zn(AMPro)₂]²⁺ | 2.16 | 2.09 | 5.1 | -185.4 |
Table 2: Molecular Docking Scores against Dopamine Transporter (DAT)
| Ligand/Complex | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |
| AMPhBuOH | -7.2 | 5.2 | ASP79, TYR156 |
| [Cu(AMPhBuOH)₂]²⁺ | -8.5 | 0.8 | ASP79, PHE326, SER422 |
| [Ni(AMPhBuOH)₂]²⁺ | -8.1 | 1.5 | ASP79, PHE326, VAL152 |
| [Zn(AMPhBuOH)₂]²⁺ | -7.8 | 2.8 | ASP79, TYR156, PHE326 |
| AMPro | -5.5 | 50.1 | ASP79 |
| [Cu(AMPro)₂]²⁺ | -6.8 | 10.5 | ASP79, VAL152 |
| [Ni(AMPro)₂]²⁺ | -6.5 | 15.8 | ASP79, VAL152 |
| [Zn(AMPro)₂]²⁺ | -6.2 | 22.4 | ASP79 |
Experimental and Computational Protocols
Protocol 1: Synthesis and Characterization of Ligand-Metal Complexes
-
Synthesis: The metal complexes will be synthesized by reacting the respective ligands (AMPhBuOH or AMPro) with the corresponding metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂) in a 2:1 molar ratio in an appropriate solvent such as ethanol. The mixture will be refluxed for several hours, followed by cooling and crystallization to obtain the solid complex.
-
Characterization:
-
FT-IR Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the characteristic vibrational frequencies of the amino and hydroxyl groups.
-
UV-Vis Spectroscopy: To study the electronic transitions in the complexes and to determine their coordination geometry.
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complexes, including bond lengths and angles, for direct comparison with DFT-optimized geometries.
-
Protocol 2: Density Functional Theory (DFT) Calculations
-
Software: A quantum chemistry software package such as Gaussian or ORCA will be used.
-
Method: The B3LYP functional with a 6-311++G(d,p) basis set for the ligand atoms and a LANL2DZ basis set for the metal atoms will be employed for geometry optimization and frequency calculations.[3]
-
Calculations:
-
Geometry Optimization: To find the lowest energy structure of the ligand-metal complexes.
-
Frequency Analysis: To confirm that the optimized structures correspond to true energy minima.
-
Electronic Structure Analysis: To calculate properties such as HOMO-LUMO gaps, molecular electrostatic potential maps, and Mulliken charge distributions.
-
Binding Energy Calculation: To determine the stability of the complexes.
-
Protocol 3: Molecular Docking
-
Software: AutoDock Vina or similar molecular docking software will be utilized.[1]
-
Target Preparation: The crystal structure of the human dopamine transporter (DAT) will be obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands will be removed, and polar hydrogens will be added.
-
Ligand Preparation: The 3D structures of the ligands and their metal complexes will be generated and optimized using a molecular mechanics force field.
-
Docking Simulation: The docking will be performed with a grid box centered on the known binding site of cocaine or other DAT inhibitors.[2] The simulation will generate multiple binding poses, which will be ranked based on their docking scores.
-
Analysis: The best-ranked poses will be analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues of the protein.
Visualizations
References
cytotoxicity studies of novel compounds synthesized from 1-Amino-2-methyl-4-phenylbutan-2-ol
A Comparative Guide to the Cytotoxicity of Novel Phenylamino Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct cytotoxicity studies on novel compounds specifically synthesized from 1-Amino-2-methyl-4-phenylbutan-2-ol are not extensively available in the public domain. This guide provides a comparative analysis of the cytotoxicity of structurally related phenylamino alcohol derivatives to offer insights into potential structure-activity relationships and guide future research. The experimental data and protocols presented are based on studies of these related compounds.
Introduction
The development of novel therapeutic agents often involves the synthesis and evaluation of compounds with specific structural motifs. Phenylamino alcohols represent a class of compounds with diverse biological activities, including potential anticancer properties. Understanding the cytotoxic effects of newly synthesized derivatives is a critical step in the drug discovery process. This guide compares the cytotoxic profiles of several phenylamino alcohol derivatives, providing available experimental data and detailed methodologies for assessing their impact on cell viability.
Comparative Cytotoxicity Data
The cytotoxic effects of various compounds are typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell growth, by 50%. The following table summarizes the IC50 values for several phenylamino-containing compounds against various cancer cell lines, offering a baseline for comparison with newly synthesized molecules.
| Compound Class | Specific Compound | Cell Line | IC50 (µM) | Reference |
| Polyfluorinated 1,4-Naphthoquinones | 2-phenylamino-3,5,6,7,8-pentafluoro-1,4-naphthoquinone | RPMI 8226 (Human Myeloma) | 2.4 - 8.6 | [1] |
| MCF-7 (Human Mammary Adenocarcinoma) | 2.4 - 8.6 | [1] | ||
| 2-Phenylaminophenylacetic Acid Derivatives | Brominated Analog (Compound 24) | Metabolically Competent Liver Cell Line | Most Cytotoxic of Series | [2] |
| α-Naphthylamine Derivatives | N-Aryl-N-[1-(naphth-1-yl)but-3-enyl]amines (5a-e) | MCF-7 (Breast) | ≤ 10 | [3] |
| H-460 (Non-small cell lung) | ≤ 10 | [3] | ||
| SF-268 (Central nervous system) | ≤ 10 | [3] | ||
| 7-oxo-7H-naphtho[1,2,3-de]quinoline-11-carboxamides | Chiral α-methyl analogues | Various | 0.005 - 0.020 | [4] |
Note: The cytotoxicity of amino alcohols can be significantly influenced by structural modifications. For instance, the presence of an additional phenyl group has been shown to greatly increase cytotoxicity.[5] Furthermore, factors such as lipophilicity can also play a pronounced role in the cytotoxic effects of these compounds.[2]
Experimental Protocols
A precise and reproducible experimental protocol is essential for the accurate determination of cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[6][7][8]
MTT Assay for Cell Viability
Objective: To determine the concentration at which novel compounds inhibit cell growth by 50% (IC50).
Materials:
-
96-well microplates
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Novel synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (medium only).
-
Incubate the plate for 24 to 72 hours, depending on the desired exposure period.[9]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.[6]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[8]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Visualizing Experimental and Logical Frameworks
Diagrams are powerful tools for illustrating complex workflows and biological pathways. The following have been generated using Graphviz (DOT language) to meet the specified requirements.
Caption: Experimental workflow for determining the cytotoxicity of novel compounds using the MTT assay.
Many cytotoxic compounds induce programmed cell death, or apoptosis. The signaling cascade involved in apoptosis is complex and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway induced by a cytotoxic compound.
References
- 1. Cytotoxicity of new alkylamino- and phenylamino-containing polyfluorinated derivatives of 1,4-naphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 1-Amino-2-methyl-4-phenylbutan-2-ol Analogs: A Comparative Guide Based on Phenibut Derivatives
This guide is intended for researchers, scientists, and drug development professionals interested in the design of novel GABAergic compounds.
Comparative Analysis of Receptor Binding Affinity
The primary molecular target for phenibut and its analogs is the GABAB receptor, a G-protein coupled receptor (GPCR) that mediates the inhibitory effects of the neurotransmitter γ-aminobutyric acid (GABA). Some analogs also exhibit affinity for the α2-δ subunit of voltage-dependent calcium channels (VDCCs). The following table summarizes the binding affinities of phenibut and its key analogs.
| Compound | Target | Binding Affinity (Ki, µM) | Reference |
| Racemic Phenibut | GABAB Receptor | 177 ± 2 | [1] |
| (R)-Phenibut | GABAB Receptor | 92 ± 3 | [1] |
| (S)-Phenibut | GABAB Receptor | Inactive | [1] |
| Baclofen (p-Cl-Phenibut) | GABAB Receptor | 6.0 ± 1 | [1] |
| (R)-Phenibut | α2-δ subunit of VDCC | 23 | [2] |
| (S)-Phenibut | α2-δ subunit of VDCC | 39 | [2] |
Key Insights from the Data:
-
Stereoselectivity: The (R)-enantiomer of phenibut is significantly more active at the GABAB receptor than the (S)-enantiomer, which is essentially inactive.[1] This highlights the stereospecific nature of the binding pocket.
-
Effect of Phenyl Ring Substitution: The addition of a chlorine atom at the para-position of the phenyl ring, as seen in baclofen, dramatically increases the binding affinity for the GABAB receptor by approximately 15-fold compared to (R)-phenibut.[1]
-
Alternative Targets: Both enantiomers of phenibut demonstrate affinity for the α2-δ subunit of VDCCs, suggesting a potential secondary mechanism of action.[2]
Structure-Activity Relationship (SAR) Summary
The SAR of phenibut analogs at the GABAB receptor can be summarized by the following key structural features:
-
Phenyl Ring: The presence of the phenyl ring is crucial for activity, as it allows the molecule to cross the blood-brain barrier.[3] Substitutions on this ring can significantly modulate potency.
-
Carboxylic Acid Group: The carboxyl group is an essential feature for interaction with the GABAB receptor.
-
Amino Group: The primary amino group is critical for binding.
-
Stereochemistry at the β-position: As noted, the (R)-configuration is strongly preferred for GABAB receptor agonism.
Experimental Protocols
The following provides a generalized methodology for a radioligand binding assay to determine the affinity of compounds for GABA receptors, based on commonly used protocols.[4][5]
Radioligand Binding Assay for GABAB Receptors
Objective: To determine the binding affinity (Ki) of test compounds for the GABAB receptor.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [3H]CGP54626 (a selective GABAB antagonist)
-
Non-specific binding control: Baclofen (high concentration)
-
Test compounds (analogs of 1-amino-2-methyl-4-phenylbutan-2-ol)
-
Scintillation cocktail and vials
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and centrifugation multiple times.
-
Resuspend the final pellet in fresh buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand ([3H]CGP54626).
-
For total binding, add only the radioligand and membrane preparation.
-
For non-specific binding, add the radioligand, membrane preparation, and a high concentration of baclofen.
-
For competitive binding, add the radioligand, membrane preparation, and varying concentrations of the test compound.
-
Incubate the tubes at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
-
Signaling Pathway
Phenibut and its analogs primarily exert their effects through the activation of the GABAB receptor. This receptor is a heterodimeric GPCR composed of GABAB1 and GABAB2 subunits. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated G-proteins. This initiates a downstream signaling cascade that results in neuronal inhibition.
Key Downstream Effects:
-
Inhibition of Adenylyl Cyclase: Activation of the Gi/o α-subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ-subunit directly interacts with and modulates the activity of ion channels:
-
Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels: This leads to potassium efflux and hyperpolarization of the neuronal membrane, making it less likely to fire an action potential.
-
Inhibition of voltage-gated calcium channels (VGCCs): This reduces calcium influx, which in turn decreases the release of neurotransmitters from the presynaptic terminal.
-
References
- 1. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenibut - Wikipedia [en.wikipedia.org]
- 4. PDSP - GABA [kidbdev.med.unc.edu]
- 5. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol for Researchers and Drug Development Professionals
This guide provides a comparative analysis of peer-reviewed methods for the synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol, a valuable amino alcohol scaffold in medicinal chemistry. The primary focus is on a robust two-step chemical synthesis route commencing from the readily available tertiary alcohol, 2-methyl-4-phenylbutan-2-ol. A potential biocatalytic route is also discussed as an alternative approach, highlighting its advantages and current limitations.
Comparison of Synthetic Methodologies
Two principal synthetic pathways are considered for the preparation of this compound: a chemical route involving a Ritter reaction followed by amide hydrolysis, and a biocatalytic route via reductive amination of a keto-alcohol precursor.
| Parameter | Route 1: Chemical Synthesis (Ritter Reaction) | Route 2: Biocatalytic Synthesis (Reductive Amination) |
| Starting Material | 2-Methyl-4-phenylbutan-2-ol | 1-Hydroxy-2-methyl-4-phenylbutan-2-one |
| Key Intermediates | N-(1,1-Dimethyl-3-phenylpropyl)acetamide | Imine intermediate (transient) |
| Overall Yield | ~60-70% (estimated) | Potentially high (>90%) |
| Stereoselectivity | Racemic product | Potentially high (enantiopure product possible with specific enzymes) |
| Scalability | Readily scalable | Dependent on enzyme availability and stability |
| Reagents & Conditions | Strong acids (e.g., H₂SO₄), nitriles, harsh hydrolysis conditions. | Mild aqueous conditions, ammonia, cofactor regeneration system. |
| Purification | Standard chromatographic or distillation techniques. | Typically simpler work-up, potential for whole-cell biocatalysis. |
Experimental Protocols
Route 1: Chemical Synthesis via Ritter Reaction
This two-step approach first involves the synthesis of the tertiary alcohol precursor, followed by its conversion to the target primary amine via a Ritter reaction and subsequent amide hydrolysis.
Step 1: Synthesis of 2-Methyl-4-phenylbutan-2-ol
This procedure is adapted from a patented method involving a Grignard reaction.
-
Reaction: Benzylmagnesium halide reacts with isobutylene oxide.
-
Reagents:
-
Benzylmagnesium bromide (prepared from magnesium and benzyl bromide)
-
Isobutylene oxide
-
Tetrahydrofuran (THF) as solvent
-
Copper(I) iodide (catalyst)
-
-
Procedure:
-
To a solution of benzylmagnesium bromide in THF, add copper(I) iodide at -10 °C.
-
Slowly add isobutylene oxide to the cooled solution.
-
After the addition is complete, stir the mixture at 0 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., toluene).
-
Wash the organic phase, dry it over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by vacuum distillation.
-
-
Expected Yield: 74%[1]
-
Purity: >97%[1]
Step 2a: Ritter Reaction to N-(1,1-Dimethyl-3-phenylpropyl)acetamide
This generalized protocol is based on established Ritter reaction procedures for tertiary alcohols.
-
Reaction: The tertiary alcohol is treated with a nitrile in the presence of a strong acid to form an N-substituted amide.
-
Reagents:
-
2-Methyl-4-phenylbutan-2-ol
-
Acetonitrile (serves as both reagent and solvent)
-
Concentrated sulfuric acid
-
-
Procedure:
-
Dissolve 2-methyl-4-phenylbutan-2-ol in an excess of acetonitrile.
-
Cool the mixture in an ice bath (0 °C).
-
Slowly and carefully add concentrated sulfuric acid dropwise while maintaining the temperature.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting amide by chromatography or recrystallization.
-
Step 2b: Hydrolysis of N-(1,1-Dimethyl-3-phenylpropyl)acetamide to this compound
This protocol is a standard method for the hydrolysis of N-substituted amides.
-
Reaction: The N-substituted amide is hydrolyzed under acidic or basic conditions to yield the primary amine and a carboxylic acid byproduct.
-
Reagents:
-
N-(1,1-Dimethyl-3-phenylpropyl)acetamide
-
Aqueous sodium hydroxide solution or hydrochloric acid
-
Ethanol or another suitable solvent to aid solubility
-
-
Procedure (Basic Hydrolysis):
-
Reflux the amide in an aqueous solution of sodium hydroxide (e.g., 6M NaOH) for several hours.
-
Monitor the reaction progress by TLC until the starting amide is consumed.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the final product by distillation or chromatography.
-
Route 2: Potential Biocatalytic Synthesis via Reductive Amination
This route offers a greener and potentially more stereoselective alternative, though the synthesis of the required starting material is not yet well-documented.
-
Reaction: Reductive amination of 1-hydroxy-2-methyl-4-phenylbutan-2-one using an amine dehydrogenase (AmDH).
-
Key Components:
-
Substrate: 1-Hydroxy-2-methyl-4-phenylbutan-2-one (synthesis not established in peer-reviewed literature).
-
Biocatalyst: An appropriate amine dehydrogenase or a whole-cell system expressing the enzyme.
-
Amine Source: Ammonia (often from an ammonium salt buffer).
-
Cofactor: NADH or NADPH.
-
Cofactor Regeneration System: A secondary enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) and its substrate (e.g., glucose or formate) to recycle the expensive cofactor.
-
-
General Procedure:
-
In a buffered aqueous solution (e.g., ammonium formate buffer, pH 8.5), combine the keto-alcohol substrate, the amine dehydrogenase, the cofactor (e.g., NAD⁺), and the cofactor regeneration system.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the conversion to the amino alcohol product by a suitable analytical method (e.g., HPLC or GC).
-
Upon completion, work up the reaction by removing the enzyme (e.g., by centrifugation or filtration) and extracting the product.
-
Purify the final product as needed.
-
-
Anticipated Advantages: High stereoselectivity (production of a single enantiomer), mild reaction conditions, and reduced environmental impact.[2]
Visualizing the Synthetic Pathways
To better illustrate the logical flow of the described synthetic routes, the following diagrams are provided.
Caption: Workflow for the chemical synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 1-Amino-2-methyl-4-phenylbutan-2-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 1-Amino-2-methyl-4-phenylbutan-2-ol, ensuring compliance and laboratory safety.
Immediate Safety and Disposal Procedures
1. Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.
2. Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] Regulations such as the US EPA's 40 CFR Parts 261.3 provide guidelines for this classification.[1] It is crucial to consult local, state, and national hazardous waste regulations to ensure complete and accurate classification.[1]
3. Containment and Storage:
-
Store waste this compound in a designated, well-ventilated, and cool area, away from incompatible substances.
-
Keep waste containers tightly closed.[2]
-
Use appropriate, labeled containers for chemical waste.
4. Disposal Method:
-
The primary recommended disposal method is through an approved waste disposal plant.[3]
-
Do not dispose of this compound down the drain or in regular trash.
-
For spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[1]
Chemical and Physical Properties
A summary of the known quantitative data for this compound and its isomers is provided below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇NO | PubChem |
| Molecular Weight | 179.26 g/mol | PubChem |
| Physical Form | Oil | Sigma-Aldrich[4] |
| Storage Temperature | Room Temperature | Sigma-Aldrich[4] |
Hazard Profile
Understanding the hazard profile is critical for safe handling and disposal.
| Hazard Statement | Description |
| H315 | Causes skin irritation.[4] |
| H318 | Causes serious eye damage.[4] |
| H335 | May cause respiratory irritation.[4] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Amino-2-methyl-4-phenylbutan-2-ol
Essential Safety and Handling Guide for 1-Amino-2-methyl-4-phenylbutan-2-ol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS Number: 63574-07-2). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate the use of appropriate personal protective equipment.[1][2] It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1][2]
Summary of GHS Hazard Statements:
The following table outlines the minimum required PPE for handling this substance.
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye and Face | Chemical safety goggles and a face shield.[3][4] | Must be worn whenever there is a splash hazard.[3] Standard prescription glasses are not sufficient.[4] An eyewash station should be readily accessible.[5] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended).[5] A flame-resistant lab coat.[4] | Disposable nitrile gloves are suitable for incidental contact but should be changed immediately upon contamination.[3] Do not wear shorts or open-toed shoes.[4] |
| Respiratory | Use only in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood).[6] | Avoid breathing fumes or vapors. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[7] |
Operational and Disposal Plans
Strict adherence to the following procedural steps for handling and disposal is mandatory to minimize risk and ensure a safe laboratory environment.
Experimental Protocol: Safe Handling Procedure
-
Preparation: Before handling, ensure all required PPE is correctly worn.[4] A designated work area, preferably within a chemical fume hood, should be prepared. Ensure an eyewash station and safety shower are accessible.
-
Handling:
-
Avoid direct contact with skin and eyes.
-
Wash hands thoroughly after handling the substance.
-
Keep the container tightly closed when not in use.
-
Avoid generating dust or aerosols.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[6] The container should be tightly sealed.
-
Spill Response:
-
In case of a spill, evacuate unprotected personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (including gloves, absorbent materials, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company.[8][9] Adhere to all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C11H17NO | PubChem[1] |
| Molecular Weight | 179.26 g/mol | PubChem[1] |
| CAS Number | 63574-07-2 | Sigma-Aldrich |
| Physical Form | Oil | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Mandatory Visualizations
The following diagrams illustrate the necessary workflows for ensuring safety when handling this compound.
Caption: Workflow for Safe Handling and Disposal.
Caption: Emergency Spill Response Workflow.
References
- 1. 4-Amino-2-methyl-1-phenylbutan-2-ol | C11H17NO | CID 65985484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. bg.cpachem.com [bg.cpachem.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



